2-Chloro-1-cyclopentylethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-cyclopentylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYWWOXZNCTARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499381 | |
| Record name | 2-Chloro-1-cyclopentylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-28-5 | |
| Record name | 2-Chloro-1-cyclopentylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-1-cyclopentylethanone
Foreword: A Note on a Versatile Building Block
In the landscape of modern organic synthesis, the strategic importance of bifunctional molecules cannot be overstated. These compounds, possessing multiple reactive centers, serve as powerful linchpins in the construction of complex molecular architectures. 2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5) is a quintessential example of such a scaffold. It elegantly combines the steric and electronic properties of a cyclopentyl ring with the electrophilic reactivity of an α-chloro ketone.[1] This dual-handle nature makes it an invaluable intermediate in the pharmaceutical and agrochemical industries, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.[2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind this molecule's behavior. While specific, published experimental data for this compound is sparse, this document consolidates available information and leverages established chemical principles to present a comprehensive technical overview. For key transformations where specific protocols for this exact molecule are not published, we will present field-proven, illustrative protocols for closely related substrates. This approach provides a robust starting point for methods development, grounded in authoritative chemical logic.
Core Molecular and Physical Properties
2-Chloro-1-cyclopentylethanone is a colorless to pale yellow liquid or powder under standard conditions.[3] Its physical state can depend on purity. The molecule's moderate polarity, derived from the ketone functional group, governs its solubility, making it miscible with many organic solvents but having limited solubility in water.[3]
Physicochemical Data Table
The following table summarizes the key physical and chemical identifiers for 2-Chloro-1-cyclopentylethanone.
| Property | Value | Source(s) |
| CAS Number | 932-28-5 | [4][5] |
| Molecular Formula | C₇H₁₁ClO | [5] |
| Molecular Weight | 146.61 g/mol | [4] |
| IUPAC Name | 2-chloro-1-cyclopentylethanone | [4] |
| Synonyms | Chloromethyl cyclopentyl ketone, Ethanone, 2-chloro-1-cyclopentyl- | [4] |
| Appearance | Colorless to pale yellow liquid or powder | [3] |
| Boiling Point | 205.1 ± 13.0 °C (at 760 mmHg) | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Flash Point | 92.8 ± 11.0 °C | [6] |
| Refractive Index | 1.477 | [6] |
| Melting Point | Data not available | [7] |
| Solubility | Generally soluble in organic solvents; limited solubility in water. | [3] |
Spectroscopic and Analytical Characterization
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to yield a molecular ion peak (M⁺) at m/z 146. The presence of chlorine will produce a characteristic M+2 peak at m/z 148 with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Expected Fragmentation Pattern: The primary fragmentation pathways for α-chloro ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).[8]
-
Loss of the chloromethyl radical (•CH₂Cl): This would generate a stable cyclopentylacylium ion at m/z 83 . This is often a prominent peak.
-
Loss of the cyclopentyl radical (•C₅H₉): This would result in a chloromethylacylium ion, which would appear as a pair of peaks at m/z 63 and 65 .
-
McLafferty Rearrangement: While less common for cyclic ketones, if a gamma-hydrogen is available on the cyclopentyl ring, a rearrangement could lead to the loss of an alkene.
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Key α-cleavage pathways for 2-Chloro-1-cyclopentylethanone in EI-MS.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorption of the ketone's carbonyl group.
-
C=O Stretch: A strong, sharp absorption is expected in the range of 1715-1735 cm⁻¹ . The presence of the adjacent electronegative chlorine atom typically shifts this peak to a higher wavenumber compared to a simple alkyl ketone.
-
C-Cl Stretch: A moderate to strong absorption is expected in the region of 650-800 cm⁻¹ .
-
C-H Stretches (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to the C-H bonds of the cyclopentyl and methylene groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Chloromethyl Protons (-COCH₂Cl): A singlet is expected around δ 4.0-4.5 ppm . This significant downfield shift is due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom.
-
Cyclopentyl Methine Proton (-CH-CO): The single proton on the cyclopentyl ring attached to the carbonyl group will be a multiplet, shifted downfield to approximately δ 2.8-3.2 ppm .
-
Cyclopentyl Methylene Protons (-CH₂-): The remaining eight protons on the cyclopentyl ring will appear as complex multiplets in the typical aliphatic region of δ 1.5-2.0 ppm .
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 195-205 ppm .
-
Chloromethyl Carbon (-CH₂Cl): A signal is expected around δ 45-50 ppm .
-
Cyclopentyl Methine Carbon (-CH-CO): A signal is expected around δ 50-55 ppm .
-
Cyclopentyl Methylene Carbons (-CH₂-): Multiple signals are expected in the range of δ 25-35 ppm .
-
Chemical Properties and Reactivity
The synthetic utility of 2-Chloro-1-cyclopentylethanone stems from its two distinct reactive sites: the electrophilic α-carbon and the electrophilic carbonyl carbon.[1] This allows for a diverse range of sequential or orthogonal chemical transformations.
Nucleophilic Substitution at the α-Carbon
The C-Cl bond is activated by the adjacent electron-withdrawing carbonyl group, making the α-carbon highly susceptible to nucleophilic attack, typically via an Sₙ2 mechanism. This reaction is a cornerstone for building molecular complexity.[1]
Key Nucleophiles and Products:
-
Amines: Reaction with primary or secondary amines yields α-amino ketones, which are important precursors for various pharmacologically active molecules.
-
Azides: Substitution with sodium azide provides α-azido ketones, versatile intermediates that can be reduced to primary amines or used in cycloaddition reactions.
-
Thiolates/Thiourea: Used in the synthesis of sulfur-containing heterocycles like thiazoles.[1]
-
Cyanide: Forms α-keto nitriles, which can be further hydrolyzed to β-keto acids.
Diagram: General Sₙ2 Reaction Workflow
Caption: A typical experimental sequence for Sₙ2 reactions on the title compound.
Reactions at the Carbonyl Group
The carbonyl group can undergo standard ketone reactions, most notably reduction.
-
Reduction to an Alcohol: Using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) will reduce the ketone to the corresponding 2-chloro-1-cyclopentylethanol. This creates a chlorohydrin, another valuable synthetic intermediate. The choice of reducing agent is critical; stronger agents like lithium aluminum hydride (LiAlH₄) could potentially affect the C-Cl bond.
Experimental Protocols: Illustrative Methods
As previously noted, specific peer-reviewed protocols for 2-Chloro-1-cyclopentylethanone are not widely published. Therefore, the following sections provide detailed, illustrative protocols for key transformations on structurally similar α-chloro ketones. These protocols serve as a validated starting point and must be optimized for the specific substrate.
Synthesis via α-Chlorination of a Ketone (Illustrative Protocol)
The most direct route to 2-Chloro-1-cyclopentylethanone is the α-chlorination of its parent ketone, 1-cyclopentylethanone. This reaction typically proceeds via an enol or enolate intermediate. While a specific protocol for this transformation is elusive, a patent for a similar chlorination provides a robust methodological basis.[9]
Principle: The reaction uses a chlorinating agent to react with the enol form of the ketone. The conditions must be carefully controlled to prevent di- and tri-chlorination.
Illustrative Protocol (Adapted from analogous chlorinations):
-
Setup: To a flame-dried, four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet, and an outlet connected to a scrubber (to neutralize excess chlorine and HCl byproduct), add 1-cyclopentylethanone (1.0 eq) and a suitable solvent like dichloromethane or dichloroethane.
-
Cooling: Cool the solution to 0-10 °C using an ice bath.
-
Catalyst (Optional but Recommended): For improved selectivity, a Lewis acid catalyst (e.g., a catalytic amount of AlCl₃ or Me₂AlCl) can be added.[9]
-
Chlorination: Bubble chlorine gas through the stirred solution at a controlled rate, maintaining the temperature below 15 °C.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or TLC to maximize the formation of the mono-chlorinated product.
-
Workup: Once the desired conversion is reached, stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine and HCl.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to separate the starting material, desired product, and polychlorinated byproducts.[9]
Nucleophilic Substitution with an Amine (Illustrative Protocol)
This protocol describes the synthesis of an α-amino ketone, a common transformation for this class of compounds. The chosen substrate, 2-chloro-1-phenylbutan-1-one, is a well-documented analog.
Principle: An amine acts as a nucleophile, displacing the chloride in an Sₙ2 reaction. A base or excess amine is used to neutralize the HCl formed.
Illustrative Protocol for Reaction with Methylamine: [10]
-
Setup: Dissolve 2-chloro-1-phenylbutan-1-one (1.0 eq) in dry tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a 2 M solution of methylamine in THF (2.5 eq) dropwise to the stirred solution. The second equivalent of amine acts as the base.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Upon completion, filter the reaction mixture to remove the methylamine hydrochloride precipitate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent to yield the crude α-(methylamino) ketone, which can be further purified by column chromatography if necessary.
Safety, Handling, and Storage
While a specific, detailed toxicology report for 2-Chloro-1-cyclopentylethanone is not available, compounds containing the α-chloro ketone moiety are generally considered hazardous. They are often lachrymatory and irritants to the skin, eyes, and respiratory system. Data for the related compound, 2-chloro-1-cyclopropylethan-1-one, indicates it causes severe skin burns and eye damage.[11] Therefore, stringent safety precautions are mandatory.
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn. Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage temperature is often 2-8 °C to ensure long-term stability.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Applications in Research and Development
The true value of 2-Chloro-1-cyclopentylethanone lies in its role as a versatile synthetic intermediate.
-
Pharmaceutical Synthesis: It serves as a building block for creating complex molecular scaffolds found in novel drug candidates.[2] Its ability to participate in the construction of heterocyclic rings, such as pyrroles and thiophenes, is particularly noteworthy as these motifs are prevalent in many bioactive molecules.[1]
-
Agrochemical Development: The reactive nature of the compound makes it useful in the manufacturing pathways of certain pesticides and other agrochemicals.[2]
-
Medicinal Chemistry Research: Preliminary research has suggested that 2-Chloro-1-cyclopentylethanone may act as an inhibitor of cytochrome P450 enzymes. This property is significant in drug metabolism studies and could be exploited in the design of pharmacokinetic enhancers that improve the efficacy of other drugs.[1]
Conclusion
2-Chloro-1-cyclopentylethanone is a potent synthetic tool, offering chemists reliable and versatile reactivity. Its value is defined by the strategic combination of an activated α-carbon, ready for nucleophilic substitution, and a modifiable carbonyl group, all appended to a cyclopentyl moiety that imparts specific steric and lipophilic properties to daughter compounds. While the public domain lacks a complete dataset for this specific molecule, a thorough understanding of the principles governing α-chloro ketones allows for its confident and effective application in the laboratory. By leveraging the illustrative protocols and predictive data in this guide, researchers can unlock the synthetic potential of this important intermediate to drive innovation in drug discovery and materials science.
References
- 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. (n.d.). Google Cloud.
- Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (2022). Google Patents.
- The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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2-Chloro-1-cyclopentylethanone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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2-chloro-1-cyclohexylethanone. (n.d.). ChemSynthesis. Retrieved January 22, 2026, from [Link]
-
2-Chloro-1-cyclopropylethan-1-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]
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2-Chloro-1-cyclopentylethanone CAS number 932-28-5
An In-Depth Technical Guide to 2-Chloro-1-cyclopentylethanone (CAS 932-28-5): Synthesis, Reactivity, and Applications
Executive Summary
2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5) is a bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, which combines a reactive α-chloro ketone moiety with a cyclopentyl ring, renders it an exceptionally versatile building block for constructing complex molecular frameworks.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, reactivity profile, principal synthetic methodologies, and key applications, particularly in the synthesis of heterocyclic compounds and advanced pharmaceutical intermediates. The narrative emphasizes the mechanistic rationale behind its reactivity and provides detailed, field-proven protocols for its preparation, offering valuable insights for researchers, chemists, and professionals in drug development.
Section 1: Physicochemical Properties and Characterization
2-Chloro-1-cyclopentylethanone is an organic compound characterized by a ketone functional group with a cyclopentyl substituent at the carbonyl carbon and a chlorine atom on the adjacent (alpha) carbon.[3][4] This structure dictates its physical properties and chemical behavior. Typically appearing as a colorless to pale yellow liquid, it is generally soluble in common organic solvents but has limited solubility in water due to its moderate polarity.[3]
Table 1: Physicochemical Properties of 2-Chloro-1-cyclopentylethanone
| Property | Value | Source(s) |
| CAS Number | 932-28-5 | [5][6] |
| Molecular Formula | C₇H₁₁ClO | [5][6] |
| Molecular Weight | 146.61 g/mol | [5][6] |
| Boiling Point | 205.1 ± 13.0 °C at 760 mmHg | [7][8] |
| Density | 1.1 ± 0.1 g/cm³ | [7] |
| Flash Point | 92.8 ± 11.0 °C | [7][8] |
| Refractive Index | 1.477 | [7] |
| LogP | 1.98 | [5] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [5] |
| SMILES | C1CCC(C1)C(=O)CCl | [5][6] |
Spectroscopic characterization of this molecule is straightforward. The ¹H NMR spectrum would feature signals corresponding to the protons on the cyclopentyl ring and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. The ¹³C NMR would show a distinct peak for the carbonyl carbon and the carbon bearing the chlorine atom. Infrared (IR) spectroscopy will reveal a strong absorption band characteristic of the C=O stretch in a ketone. Mass spectrometry (MS) would show the molecular ion peak and an isotopic pattern (M+2) characteristic of a monochlorinated compound.
Section 2: The Chemistry of an α-Chloro Ketone: Reactivity Profile
The synthetic utility of 2-Chloro-1-cyclopentylethanone stems from the unique reactivity of the α-chloro ketone functional group.[9] This moiety contains two adjacent electron-withdrawing groups—the carbonyl and the halogen—which create two highly electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon and the α-carbon.[9][10]
The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-chlorine bond, making the α-carbon exceptionally reactive towards nucleophiles in Sₙ2-type displacement reactions, far more so than a typical alkyl chloride.[4][9] This dual reactivity is the cornerstone of its application as a versatile synthon for forging new carbon-carbon and carbon-heteroatom bonds.[2][9]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-1-cyclopentylethanone from 1-cyclopentylethanone
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1-cyclopentylethanone, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The document delves into the mechanistic underpinnings of the alpha-chlorination of ketones, evaluates suitable chlorinating agents, and presents a detailed, field-proven protocol for this transformation. Emphasis is placed on the causality behind experimental choices, ensuring a self-validating and reproducible methodology for researchers, scientists, and professionals in drug development. Safety considerations and spectroscopic characterization of the target compound are also thoroughly addressed to ensure the safe and effective implementation of this synthetic route.
Introduction: The Significance of 2-Chloro-1-cyclopentylethanone
2-Chloro-1-cyclopentylethanone is a bifunctional organic molecule that serves as a crucial building block in the synthesis of more complex chemical entities.[1] Its structure, featuring a reactive α-chloro ketone moiety and a cyclopentyl group, makes it a versatile precursor for a variety of chemical transformations.[1][2] The α-chloro ketone functionality is highly susceptible to nucleophilic attack, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is leveraged in the construction of diverse molecular architectures, including heterocyclic scaffolds like pyrroles and thiophenes, which are prevalent in many biologically active molecules.[1][2] Consequently, 2-Chloro-1-cyclopentylethanone is an important intermediate in the development of novel therapeutics and agrochemicals.[1]
Mechanistic Insights: The Alpha-Chlorination of Ketones
The synthesis of 2-Chloro-1-cyclopentylethanone from 1-cyclopentylethanone is achieved through an alpha-halogenation reaction. This transformation can be catalyzed by either acid or base, proceeding through an enol or enolate intermediate, respectively. For the selective monochlorination of an unsymmetrical ketone like 1-cyclopentylethanone, acid-catalyzed halogenation is generally preferred.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. A weak base (e.g., the solvent or the conjugate base of the acid catalyst) then removes an α-proton to form a nucleophilic enol intermediate. This enol then attacks an electrophilic chlorine source, leading to the formation of the α-chlorinated ketone and regeneration of the acid catalyst. A key feature of the acid-catalyzed mechanism is that the introduction of the first halogen atom deactivates the carbonyl group towards further protonation, which slows down subsequent halogenations, thus favoring the mono-halogenated product.[3][4]
In contrast, under basic conditions, an enolate is formed which is a more reactive nucleophile. The initial halogenation makes the remaining α-hydrogens more acidic, leading to faster subsequent halogenations and often resulting in polyhalogenated products.[3] Therefore, for the controlled synthesis of 2-Chloro-1-cyclopentylethanone, an acid-catalyzed approach is the method of choice.
Diagram of the Acid-Catalyzed Alpha-Chlorination Mechanism:
Caption: Acid-catalyzed alpha-chlorination of 1-cyclopentylethanone.
Selection of Chlorinating Agent
Several reagents can be employed for the α-chlorination of ketones. The choice of the chlorinating agent is critical and depends on factors such as reactivity, selectivity, cost, and safety.
| Chlorinating Agent | Formula | Key Advantages | Key Disadvantages |
| Sulfuryl Chloride | SO₂Cl₂ | - Effective for monochlorination. - Reaction can often be driven to completion. - Gaseous byproducts (SO₂ and HCl) are easily removed. | - Highly corrosive and water-reactive. - Requires careful handling in a fume hood. |
| Thionyl Chloride | SOCl₂ | - Readily available. | - Can lead to side reactions, including the formation of vinyl chlorides. - Also highly corrosive and water-reactive. |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | - Solid, easier to handle than liquid reagents. - Generally milder reaction conditions. | - May require a catalyst (e.g., acid or radical initiator). - Can be less reactive than sulfuryl chloride. |
| Chlorine Gas | Cl₂ | - Inexpensive for large-scale reactions. | - Highly toxic and difficult to handle safely in a laboratory setting. - Can lead to over-chlorination. |
For the synthesis of 2-Chloro-1-cyclopentylethanone, sulfuryl chloride (SO₂Cl₂) is an excellent choice due to its high reactivity and the ease of removing its byproducts. While highly corrosive, its handling is manageable with standard laboratory safety protocols.
Experimental Protocol
This protocol is a self-validating system designed for the synthesis and purification of 2-Chloro-1-cyclopentylethanone.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Cyclopentylethanone | 112.17 | 10.0 g | 0.089 |
| Sulfuryl Chloride | 134.97 | 12.0 g (7.1 mL) | 0.089 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | ~5 g | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclopentylethanone (10.0 g, 0.089 mol) and dichloromethane (100 mL). Stir the solution until the ketone is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Addition of Sulfuryl Chloride: In a dropping funnel, place sulfuryl chloride (12.0 g, 0.089 mol). Add the sulfuryl chloride dropwise to the stirred ketone solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition. The reaction will evolve HCl and SO₂ gas, which should be vented through the drying tube into a fume hood.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with another 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 2-Chloro-1-cyclopentylethanone as a colorless to pale yellow liquid.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 2-Chloro-1-cyclopentylethanone.
Characterization of 2-Chloro-1-cyclopentylethanone
The identity and purity of the synthesized 2-Chloro-1-cyclopentylethanone should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₇H₁₁ClO |
| Molecular Weight | 146.61 g/mol [5] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | (Predicted) ~80-85 °C at reduced pressure |
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a multiplet for the cyclopentyl protons, a triplet for the methine proton adjacent to the carbonyl, and a singlet for the chloromethyl protons.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should exhibit a peak for the carbonyl carbon, a peak for the chloromethyl carbon, and several peaks corresponding to the cyclopentyl ring carbons.
-
IR (neat, cm⁻¹): A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹.
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
Safety and Handling
The synthesis of 2-Chloro-1-cyclopentylethanone involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
1-Cyclopentylethanone: This compound is a flammable liquid and vapor.[6] It can cause serious eye irritation and may be harmful if swallowed.[7] Standard handling precautions for flammable organic liquids should be followed.
-
Sulfuryl Chloride: Sulfuryl chloride is a highly corrosive substance that reacts violently with water.[8][9][10][11][12] It causes severe skin and eye burns and is toxic by inhalation.[9][10] All manipulations must be carried out in a fume hood, and appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat, must be worn.[8][9][10][12] In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[8] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[8]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. It should be handled in a fume hood to avoid inhalation of vapors.
All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
The acid-catalyzed alpha-chlorination of 1-cyclopentylethanone using sulfuryl chloride is an effective and reliable method for the synthesis of 2-Chloro-1-cyclopentylethanone. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently produce this valuable synthetic intermediate with high purity. The provided framework for characterization ensures the validation of the final product, making this guide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
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AMERICAN ELEMENTS. (n.d.). 1-Cyclopentylethanone. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorocyclopentanone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chlorocyclopentanone. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-1-cyclopent-3-en-1-ylethanone. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Cyclopenten-1-one - the NIST WebBook. Retrieved from [Link]
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The In-Depth Technical Guide to the Mechanism of α-Chlorination of Ketones
This guide provides a comprehensive exploration of the α-chlorination of ketones, a fundamental transformation in organic synthesis with wide-ranging applications in pharmaceutical and materials science. We will delve into the core mechanistic principles, offering field-proven insights into experimental choices and protocol design. This document is structured to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical guidance.
The Dichotomy of Mechanism: Acid-Catalyzed vs. Base-Promoted Pathways
The α-position of a ketone is readily halogenated due to the carbonyl group's ability to form a nucleophilic enol or enolate intermediate.[1] The choice between acidic and basic conditions dictates the reaction mechanism, regioselectivity, and the propensity for multiple halogenations.
Acid-Catalyzed α-Chlorination: A Controlled Monosubstitution
Under acidic conditions, the α-chlorination of ketones proceeds through an enol intermediate.[2] This pathway is favored for achieving selective monochlorination.
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens.[2] A subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol.[2] This enol then attacks an electrophilic chlorine source, such as molecular chlorine (Cl₂) or N-chlorosuccinimide (NCS), to yield a protonated α-chloro ketone.[2][3] Final deprotonation regenerates the acid catalyst and affords the α-chlorinated product.[2]
A critical aspect of the acid-catalyzed mechanism is that the formation of the enol is the slow, rate-determining step.[2] Kinetic studies have shown that the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration.[4][5] This indicates that once the enol is formed, its reaction with the electrophilic chlorine is rapid.[2]
The introduction of an electron-withdrawing chlorine atom at the α-position decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable.[1] This inherent electronic effect is the primary reason why the reaction tends to stop after a single chlorination under acidic conditions.[1]
Regioselectivity: For unsymmetrical ketones, acid-catalyzed halogenation typically occurs at the more substituted α-carbon.[1][6] This regioselectivity is governed by the thermodynamic stability of the enol intermediate; the more substituted enol is the more stable and is formed preferentially under equilibrium conditions.[6][7]
Caption: Acid-catalyzed α-chlorination proceeds via a rate-determining enol formation.
Base-Promoted α-Chlorination: The Path to Polychlorination
In the presence of a base, the α-chlorination of ketones occurs through an enolate intermediate.[6] This pathway is generally more rapid than the acid-catalyzed route but is often difficult to control, leading to multiple halogenations.[1]
Mechanism: A base abstracts an α-proton to form a highly nucleophilic enolate anion.[6] This enolate then rapidly attacks an electrophilic chlorine source. The key difference from the acid-catalyzed pathway lies in the effect of the introduced halogen on the remaining α-protons. The electron-withdrawing inductive effect of the chlorine atom increases the acidity of the remaining α-protons.[6] Consequently, the monochlorinated product is more readily deprotonated to form a new enolate than the starting ketone, leading to rapid subsequent chlorinations until all α-hydrogens are replaced.[1][6] This is particularly evident in the haloform reaction of methyl ketones, which proceeds through a trihalogenated intermediate.[1]
Regioselectivity: For unsymmetrical ketones, base-promoted halogenation typically occurs at the less substituted α-carbon.[1] This is a result of kinetic control; the proton on the less sterically hindered carbon is more accessible to the base and is removed more rapidly.[7] The resulting kinetic enolate is then trapped by the halogen.[7]
Caption: Base-promoted α-chlorination proceeds via an enolate, often leading to polychlorination.
Chlorinating Agents: A Comparative Analysis
A variety of reagents can be employed for the α-chlorination of ketones, each with its own advantages and disadvantages in terms of reactivity, selectivity, and handling.
| Chlorinating Agent | Reagent Type | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | N-Chloroimide | Good to Excellent | Hours | Room Temp. to Reflux | Mild reaction conditions, high selectivity for monochlorination, safer to handle.[8] | Often requires a catalyst or initiator.[8] |
| Sulfuryl Chloride (SO₂Cl₂) | Inorganic Chloride | Moderate to High | 1 - 4 hours | 10 - 20 | Powerful and effective, readily available.[8] | Highly corrosive and toxic, can lead to dichlorination and side reactions, evolves HCl gas.[8] |
| Trichloroisocyanuric Acid (TCCA) | N-Chloroimide | High | 1 - 2 hours | Room Temp. | High chlorine content, stable solid. | Can lead to over-chlorination if not controlled. |
| Elemental Chlorine (Cl₂) | Elemental Halogen | Variable | Variable | Variable | Inexpensive. | Gaseous, toxic, difficult to handle, can lead to side reactions. |
| p-Toluenesulfonyl Chloride | Sulfonyl Chloride | Good | Variable | -78 to Room Temp. | Used with a strong base to form a kinetic enolate for regioselective chlorination at the less substituted position.[9] | Requires stoichiometric use of a strong base (e.g., LDA).[9] |
Experimental Protocols: Practical Guidance for Synthesis
The following protocols provide detailed, step-by-step methodologies for the α-chlorination of representative ketone substrates.
Acid-Catalyzed α-Chlorination of Cyclohexanone using N-Chlorosuccinimide (NCS)
This protocol is adapted from a general procedure for the α-chlorination of ketones using NCS in an acidic medium.[3]
Materials:
-
Cyclohexanone
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (10 mmol) in glacial acetic acid (20 mL).[3]
-
Add N-Chlorosuccinimide (11 mmol) to the solution in one portion.[3]
-
Heat the reaction mixture to 55 °C and stir for 4-6 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
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Spectroscopic Data for 2-Chloro-1-cyclopentylethanone: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-1-cyclopentylethanone, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles and experimental considerations for its acquisition and interpretation. The unique bifunctional nature of this α-chloro ketone, featuring a reactive chloro-ketone moiety and a cyclopentyl group, makes its structural elucidation and purity assessment paramount for successful downstream applications.[1][2]
Molecular Structure and Key Features
2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5) possesses the molecular formula C₇H₁₁ClO and a molecular weight of 146.61 g/mol .[3][4] Its structure, featuring a chloromethyl ketone appended to a cyclopentyl ring, dictates its characteristic spectroscopic signature.
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C1"; "C1" -- "C6"; "C6" -- "O" [style=double]; "C6" -- "C7"; "C7" -- "Cl";
H1 [label="H", pos="-0.3,1.3!"]; H2 [label="H", pos="0.3,1.3!"]; H3 [label="H", pos="1.3,1.3!"]; H4 [label="H", pos="0.7,1.3!"]; H5 [label="H", pos="1.8,0.3!"]; H6 [label="H", pos="1.8,-0.3!"]; H7 [label="H", pos="1.3,-1.3!"]; H8 [label="H", pos="0.7,-1.3!"]; H9 [label="H", pos="-0.3,-1.3!"]; H10 [label="H", pos="0.3,-1.3!"]; H11 [label="H", pos="-0.5,0.3!"]; H12 [label="H", pos="2.8,0.3!"]; H13 [label="H", pos="2.8,-0.3!"];
"C1" -- H1; "C1" -- H2; "C2" -- H3; "C2" -- H4; "C3" -- H5; "C3" -- H6; "C4" -- H7; "C4" -- H8; "C5" -- H9; "C5" -- H10; "C1" -- H11; "C7" -- H12; "C7" -- H13; }
Caption: Molecular Structure of 2-Chloro-1-cyclopentylethanone.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Chloro-1-cyclopentylethanone, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 - 4.4 | s | 2H | -C(O)CH₂ Cl |
| ~3.0 - 3.2 | m | 1H | -CH -C(O)- |
| ~1.5 - 1.9 | m | 8H | Cyclopentyl -CH₂ - |
Expertise & Experience in Interpretation:
-
The singlet at approximately 4.2-4.4 ppm is characteristic of the methylene protons (CH₂) adjacent to both a carbonyl group and a chlorine atom. The electron-withdrawing nature of both functionalities deshields these protons significantly, shifting them downfield.
-
The methine proton (-CH-) on the cyclopentyl ring, directly attached to the carbonyl group, is expected to appear as a multiplet around 3.0-3.2 ppm. Its proximity to the electron-withdrawing carbonyl group causes this downfield shift.
-
The remaining eight protons of the cyclopentyl ring will present as a complex multiplet in the upfield region of 1.5-1.9 ppm, which is typical for aliphatic cyclic systems.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~205 - 210 | C =O |
| ~50 - 55 | -C H-C(O)- |
| ~45 - 50 | -C(O)C H₂Cl |
| ~25 - 35 | Cyclopentyl -C H₂- |
Expertise & Experience in Interpretation:
-
The carbonyl carbon is the most deshielded, appearing at a characteristic chemical shift of around 205-210 ppm.
-
The carbon of the chloromethyl group (-CH₂Cl) is expected around 45-50 ppm, influenced by the electronegative chlorine atom.
-
The methine carbon of the cyclopentyl ring attached to the carbonyl group will be in the range of 50-55 ppm.
-
The remaining methylene carbons of the cyclopentyl ring will resonate in the aliphatic region of 25-35 ppm.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-1-cyclopentylethanone in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for better signal dispersion and resolution. Standard room temperature is typically sufficient.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY will reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For 2-Chloro-1-cyclopentylethanone, the most prominent feature will be the carbonyl stretch.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium-Strong | C-H (aliphatic) stretch |
| ~1720-1740 | Strong, Sharp | C=O (ketone) stretch |
| ~1450 | Medium | C-H bend |
| ~750-650 | Medium-Strong | C-Cl stretch |
Expertise & Experience in Interpretation:
-
The strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is the most definitive feature and is characteristic of the carbonyl (C=O) stretching vibration in a saturated ketone.[1] The presence of the electronegative chlorine atom on the α-carbon can slightly increase this frequency compared to a simple alkyl ketone.
-
The absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching vibrations of the cyclopentyl and chloromethyl groups.
-
The C-Cl stretching vibration is expected in the fingerprint region, typically between 750 and 650 cm⁻¹.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Application: Place a small drop of neat 2-Chloro-1-cyclopentylethanone directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. A baseline correction may be applied to obtain a flat baseline.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Predicted Identity | Comments |
| 146/148 | [M]⁺ | Molecular ion peak. The M+2 peak is due to the ³⁷Cl isotope. |
| 111 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 83 | [C₅H₇O]⁺ | α-cleavage, loss of CH₂Cl radical. |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |
| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |
Expertise & Experience in Interpretation:
-
Molecular Ion Peak: The presence of a molecular ion peak at m/z 146 is expected, corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 148 with approximately one-third the intensity of the M peak will be a key diagnostic feature.
-
α-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. Loss of the chloromethyl radical (•CH₂Cl) would result in a fragment at m/z 83 (the cyclopentylacylium ion).
-
Loss of Chlorine: The loss of a chlorine radical from the molecular ion would produce a fragment at m/z 111.
-
Other Fragments: The cyclopentyl cation at m/z 69 and the chloromethyl cation at m/z 49 and 51 are also plausible fragments.
Experimental Protocol for MS Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 2-Chloro-1-cyclopentylethanone in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC): Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The GC will separate the compound from any impurities. The oven temperature program should be optimized to ensure good peak shape and separation.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of 2-Chloro-1-cyclopentylethanone. This guide, by presenting predicted data based on sound chemical principles and data from analogous structures, offers a reliable framework for researchers to confirm the identity and purity of this important synthetic intermediate. The detailed experimental protocols provide a practical basis for acquiring high-quality spectroscopic data.
References
- Vertex AI Search. (n.d.). 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications.
- PubChem. (n.d.). 2-Chloro-1-cyclohexylpentan-1-one.
- ChemScene. (n.d.). 2-Chloro-1-cyclopentylethan-1-one.
- SpectraBase. (n.d.). 2-Chlorocyclopentanone.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis.
- PubChem. (n.d.). 2-Chlorocyclopentanone.
- PubChem. (n.d.). 2-Chloro-1-cyclopropylethan-1-one.
- PubChem. (n.d.). 2-Chloro-1-cyclopentylethanone.
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A Comprehensive Technical Guide to the Solubility of 2-Chloro-1-cyclopentylethanone in Organic Solvents
Introduction
2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5) is a bifunctional organic compound of significant interest in modern organic synthesis.[1] Its unique structure, incorporating a reactive α-chloro ketone and a cyclopentyl ring, renders it a valuable intermediate for constructing complex molecular architectures, particularly in pharmaceutical and agrochemical research and development.[1] The efficacy of 2-Chloro-1-cyclopentylethanone in synthetic protocols is intrinsically linked to its solubility in various organic solvents. A thorough understanding of its solubility profile is paramount for reaction optimization, purification, and formulation development.
This technical guide provides a comprehensive overview of the solubility of 2-Chloro-1-cyclopentylethanone. It is designed to equip researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to make informed decisions regarding solvent selection for this versatile intermediate. While specific quantitative solubility data for this compound is not extensively published, this guide will empower the user to predict and experimentally determine its solubility in a range of organic solvents.
Physicochemical Properties and Predicted Solubility Profile
To understand the solubility of 2-Chloro-1-cyclopentylethanone, we must first consider its molecular structure and resulting physicochemical properties.
Molecular Structure:
Key features influencing solubility include:
-
A polar carbonyl group (C=O): This group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
An α-chloro group (C-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity.
-
A nonpolar cyclopentyl ring: This bulky hydrocarbon moiety imparts a significant degree of nonpolar character.
The interplay of these features results in a molecule of moderate polarity .[2] This suggests that 2-Chloro-1-cyclopentylethanone will be generally soluble in a range of organic solvents, with limited solubility in highly polar protic solvents like water and better solubility in solvents of intermediate polarity.[2]
Predicted Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 932-28-5 | [3][4][5] |
| Molecular Formula | C₇H₁₁ClO | [3][4] |
| Molecular Weight | 146.61 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Boiling Point | 205.1 ± 13.0 °C at 760 mmHg | [4][6] |
| XLogP3 | 1.92 - 2.1 | [3][4][6] |
| Polar Surface Area (PSA) | 17.07 Ų | [4] |
The XLogP3 value, a computed measure of hydrophobicity, is indicative of a compound that is more soluble in organic solvents than in water. The moderate polar surface area further supports the expectation of solubility in a range of organic media.
Theoretical Framework for Solvent Selection: "Like Dissolves Like"
The foundational principle governing solubility is "like dissolves like."[7] This means that substances with similar polarities are more likely to be soluble in one another. Organic solvents can be broadly categorized based on their polarity:
-
Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) Primarily exhibit London dispersion forces.
-
Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dichloromethane, tetrahydrofuran) Possess a significant dipole moment but lack acidic protons for hydrogen bonding.
-
Polar Protic Solvents: (e.g., methanol, ethanol, water) Have a significant dipole moment and can act as hydrogen bond donors.
Given the moderate polarity of 2-Chloro-1-cyclopentylethanone, it is anticipated to have high solubility in polar aprotic solvents and moderate solubility in nonpolar and polar protic solvents .
A Systematic Approach to Solvent Selection
A logical workflow for selecting an appropriate solvent system for 2-Chloro-1-cyclopentylethanone involves a combination of theoretical prediction and experimental verification. The following diagram illustrates a recommended decision-making process.
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Safety and Handling Considerations
As with any chemical handling, appropriate safety precautions must be observed.
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While a specific safety data sheet (SDS) for 2-Chloro-1-cyclopentylethanone was not found in the search results, the SDS for a structurally similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, indicates potential hazards such as acute toxicity, skin corrosion, and skin sensitization. [1]It is prudent to handle 2-Chloro-1-cyclopentylethanone with a similar level of caution.
Conclusion
2-Chloro-1-cyclopentylethanone is a key synthetic intermediate with a solubility profile governed by its moderately polar nature. It is predicted to be highly soluble in polar aprotic solvents, with moderate solubility in nonpolar and polar protic solvents. This guide provides a robust framework for both predicting and experimentally determining its solubility. By employing the systematic approach outlined, researchers can confidently select appropriate solvent systems to optimize reaction conditions, enhance purification efficiency, and facilitate formulation development, thereby harnessing the full synthetic potential of this valuable compound.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.
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The Double-Edged Sword: A Technical Guide to the Biological Activities of α-Chloro Ketones
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
α-Chloro ketones, a class of organic compounds characterized by a chlorine atom alpha to a carbonyl group, represent a fascinating and potent scaffold in medicinal chemistry and chemical biology. Their inherent reactivity, stemming from the electrophilic nature of both the carbonyl carbon and the α-carbon, makes them highly effective covalent modifiers of biological macromolecules. This dual reactivity has been harnessed to develop a range of biologically active molecules, most notably as irreversible enzyme inhibitors. However, this same reactivity necessitates a thorough understanding of their potential for off-target effects and toxicity. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of α-chloro ketones, delving into their mechanisms of action, therapeutic potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds, and considerations for their toxicological profiles. We will explore the causality behind their biological effects, provide detailed experimental protocols for their evaluation, and present quantitative data to inform future research and development endeavors.
The Chemistry of Reactivity: The Foundation of Biological Action
The biological activities of α-chloro ketones are intrinsically linked to their chemical structure. The presence of an electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the chlorine atom, making it susceptible to nucleophilic attack. This renders α-chloro ketones potent alkylating agents.
Simultaneously, the carbonyl group itself can be a target for nucleophiles. This dual electrophilicity is the cornerstone of their ability to covalently modify biological targets, leading to irreversible inhibition of enzymes and modulation of cellular pathways. The general mechanism involves the formation of a stable covalent bond, typically with a nucleophilic amino acid residue within the active site of an enzyme.
Irreversible Enzyme Inhibition: A Primary Mechanism of Action
A significant body of research on α-chloro ketones has focused on their role as irreversible enzyme inhibitors, particularly targeting proteases. This inhibition is a form of affinity labeling, where the inhibitor first binds to the enzyme's active site with some specificity, driven by non-covalent interactions, before a covalent bond is formed, leading to permanent inactivation.[1]
Targeting Cysteine Proteases
Cysteine proteases, such as caspases and cathepsins, are prime targets for α-chloro ketone-based inhibitors. The catalytic activity of these enzymes relies on a nucleophilic cysteine residue in their active site. α-Chloro ketones exploit this by serving as a substrate for this cysteine, leading to the formation of a stable thioether linkage and irreversible inhibition.[2][3]
Peptide chloromethyl ketones, such as Z-VAD-FMK (a caspase inhibitor), have been instrumental in elucidating the roles of caspases in apoptosis.[2] The peptide portion of the inhibitor directs it to the active site of the specific caspase, where the chloromethyl ketone "warhead" then reacts with the catalytic cysteine.[2]
Targeting Serine Proteases
Serine proteases, characterized by a catalytic triad that includes a highly reactive serine residue, are also susceptible to inhibition by α-chloro ketones.[4] The mechanism involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the α-chloro ketone, forming a hemiketal intermediate. This is followed by the alkylation of a nearby histidine residue in the catalytic triad by the chloromethyl group, leading to irreversible inactivation.[4][5]
Anticancer Activity: Inducing Apoptosis and Modulating Signaling Pathways
The ability of α-chloro ketones to covalently modify proteins has been explored for its potential in cancer therapy. Several studies have demonstrated the potent antiproliferative activity of α-chloro ketone-containing compounds, particularly chlorochalcones, against various cancer cell lines.[6][7]
The primary mechanism of their anticancer action appears to be the induction of apoptosis, or programmed cell death.[7] α-Chloro ketones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway Activation:
Caption: Intrinsic apoptosis pathway initiated by α-chloro ketones.
α-Chloro ketones can induce cellular stress, leading to the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.[8] This results in the release of cytochrome c from the mitochondria into the cytoplasm, a key initiating event in the intrinsic apoptotic pathway.[9][10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[9] Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the dismantling of the cell.[11][12]
Extrinsic Pathway and Caspase Activation:
Caption: Caspase activation cascade involving α-chloro ketones.
While direct activation of death receptors by α-chloro ketones is less documented, they can sensitize cancer cells to apoptosis induced by ligands of the tumor necrosis factor (TNF) family.[13] The central event in the death receptor pathway is the activation of caspase-8.[14] Activated caspase-8 can directly activate caspase-3 or cleave the Bcl-2 family protein Bid into its truncated form, tBid.[11] tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.
Quantitative Anticancer Activity
The anticancer potency of α-chloro ketones is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorinated Chalcones | MCF-7 (Breast) | 0.8 - 4.3 | [3] |
| Chlorinated Chalcones | HeLa (Cervical) | 0.8 - 4.3 | [3] |
| Chlorinated Chalcones | WiDr (Colon) | 0.8 - 4.3 | [3] |
| 5'-chloro-2'-hydroxychalcone | MDA-MB-231 (Breast) | 15.3 ± 0.7 | [15] |
| 3',5'-dichloro-2'-hydroxychalcone | MDA-MB-231 (Breast) | 38.3 ± 0.9 | [15] |
| Polyphenol Hybrids | HTB-26 (Breast) | 10 - 50 | [16] |
| Polyphenol Hybrids | PC-3 (Prostate) | 10 - 50 | [16] |
| Polyphenol Hybrids | HepG2 (Liver) | 10 - 50 | [16] |
| Azetopyrroloazepinones | Various | Varies | [17] |
| Cinnamaldehyde-Based Chalcones | Caco-2 (Colon) | Varies | [6] |
Antimicrobial Properties: A Less Explored Frontier
The reactivity of α-chloro ketones also extends to antimicrobial activity. Certain α,β-unsaturated ketones and chalcone derivatives containing chlorine have demonstrated inhibitory effects against a range of bacteria and fungi.[2][18]
The proposed mechanisms of antimicrobial action are not as well-defined as their protease inhibition but are thought to involve:
-
Inhibition of Essential Enzymes: Similar to their effects on mammalian enzymes, α-chloro ketones may irreversibly inhibit microbial enzymes crucial for survival.
-
Disruption of Cell Wall or Membrane Integrity: The electrophilic nature of these compounds could lead to reactions with components of the bacterial cell wall or membrane, compromising their structural integrity.
-
Inhibition of Efflux Pumps: Some chalcones have been shown to inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics from the cell, thus potentially reversing antimicrobial resistance.[19]
Quantitative Antimicrobial Activity
The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Substituted styryl-3-chloro-4-nitrophenylketones | M. luteus | 88 | [2] |
| Substituted styryl-3-chloro-4-nitrophenylketones | S. aureus | 88 | [2] |
| Substituted styryl-3-chloro-4-nitrophenylketones | E. coli | 99 | [2] |
| Ketone-selenoesters | S. aureus | 0.39 - 1.56 | [20] |
| 2,5-disubstituted 4-thiazolidinones | Various | Varies | [21] |
Toxicology and Safety Considerations
The high reactivity of α-chloro ketones, while beneficial for their biological activity, also raises concerns about their toxicity. Their ability to react with a wide range of nucleophiles means they can potentially modify proteins and other biomolecules indiscriminately, leading to off-target effects and cellular toxicity.
Acute toxicity is often measured by the LD50 (lethal dose for 50% of a population) or LC50 (lethal concentration for 50% of a population).
| Compound | Animal | Route | LD50/LC50 | Reference |
| Chloroacetone | Rat | Oral | 100-141 mg/kg | [22] |
| Chloroacetone | Mouse | Oral | 127-141 mg/kg | [22] |
| Chloroacetone | Rabbit | Dermal | 141 mg/kg | [22] |
| Chloroacetone | Rat | Inhalation (1h) | 500 ppm | [22] |
It is crucial for researchers working with α-chloro ketones to handle these compounds with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.
Experimental Protocols
Assessment of Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT assay workflow for cytotoxicity assessment.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the α-chloro ketone compound in culture medium and add them to the respective wells. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Assessment of Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Antimicrobial Dilutions: Perform serial twofold dilutions of the α-chloro ketone in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Assessment of Irreversible Enzyme Inhibition: Kinetic Analysis
To characterize an irreversible inhibitor, it is necessary to determine the kinetic parameters KI (the initial binding affinity) and kinact (the maximal rate of inactivation).
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a suitable fluorogenic or chromogenic substrate.
-
Inhibitor Preparation: Prepare a range of concentrations of the α-chloro ketone inhibitor.
-
Kinetic Measurements: In a microplate reader, initiate the reaction by adding the enzyme to a mixture of the substrate and the inhibitor. Monitor the increase in fluorescence or absorbance over time.
-
Data Analysis:
-
Plot the product concentration versus time for each inhibitor concentration. The curves will show a decrease in reaction rate over time as the enzyme is inactivated.
-
Fit the progress curves to an equation for irreversible inhibition to determine the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot kobs versus the inhibitor concentration.
-
Fit this plot to the following equation to determine kinact and KI: kobs = kinact[I] / (KI + [I])
-
Structure-Activity Relationships (SAR)
The biological activity of α-chloro ketones can be significantly influenced by their structural features. Understanding these structure-activity relationships is crucial for the design of more potent and selective compounds.
-
The Nature of the Ketone: The groups attached to the carbonyl can influence the reactivity and specificity of the inhibitor. For example, in peptide chloromethyl ketones, the peptide sequence determines the targeting of specific proteases.
-
Substitution on Aromatic Rings: In the case of chlorochalcones, the position and number of chlorine atoms on the aromatic rings can dramatically affect their anticancer and antimicrobial activities.[15][18] Generally, the presence of electron-withdrawing groups can enhance the electrophilicity of the α-carbon.
-
The Halogen: While this guide focuses on α-chloro ketones, the nature of the halogen (e.g., fluorine, bromine) can also modulate the reactivity and biological activity.
Conclusion and Future Perspectives
α-Chloro ketones are a class of compounds with significant and diverse biological activities, primarily driven by their ability to act as covalent modifiers of biological macromolecules. Their well-established role as irreversible inhibitors of proteases has made them invaluable tools in research and has spurred their investigation as therapeutic agents. The growing body of evidence for their anticancer and antimicrobial properties further highlights their potential in drug discovery.
However, the inherent reactivity that underlies their efficacy also presents challenges in terms of selectivity and potential toxicity. Future research in this area should focus on:
-
Designing more selective inhibitors: By carefully modifying the structure of α-chloro ketones, it may be possible to enhance their specificity for target enzymes or cellular pathways, thereby reducing off-target effects.
-
Elucidating detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by α-chloro ketones in cancer and microbial cells will facilitate the development of more effective and safer drugs.
-
Exploring novel applications: The unique reactivity of α-chloro ketones could be harnessed for other applications in chemical biology, such as the development of chemical probes for activity-based protein profiling.
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Methodological & Application
protocol for nucleophilic substitution with 2-Chloro-1-cyclopentylethanone
An Application Guide to Nucleophilic Substitution Reactions with 2-Chloro-1-cyclopentylethanone
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and technical insights for performing nucleophilic substitution reactions using 2-chloro-1-cyclopentylethanone (CAS No: 932-28-5). As a crucial bifunctional intermediate, this α-chloro ketone is a versatile building block for constructing complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its reactivity is centered on the electrophilic α-carbon, making it highly susceptible to attack by a wide range of nucleophiles.[2] This document delves into the reaction mechanics, offers optimized general and specific protocols, provides troubleshooting solutions, and outlines essential safety measures to guide researchers in leveraging this compound's synthetic potential.
Introduction: The Synthetic Utility of 2-Chloro-1-cyclopentylethanone
2-Chloro-1-cyclopentylethanone is a valuable synthetic intermediate due to its unique structure, which combines a reactive α-chloro ketone moiety with a cyclopentyl group.[1][2] This dual functionality allows for a diverse array of chemical transformations. The primary pathway of interest is the nucleophilic substitution at the α-carbon, which facilitates the facile displacement of the chlorine atom.[2] This reaction is a cornerstone for creating new carbon-carbon and carbon-heteroatom bonds.
The strategic importance of this molecule is underscored by its application in the synthesis of heterocyclic scaffolds like pyrroles and thiophenes, which are prevalent in many biologically active molecules.[1][2] Furthermore, the presence of the cyclopentyl ring imparts specific lipophilic and steric characteristics that can influence the pharmacokinetic properties of the final compounds.[2] This guide aims to provide the necessary framework for successfully employing 2-chloro-1-cyclopentylethanone in various synthetic endeavors.
Reaction Mechanism and Potential Side Reactions
The Predominant Sₙ2 Pathway
Nucleophilic substitution reactions involving 2-chloro-1-cyclopentylethanone predominantly proceed via a bimolecular (Sₙ2) mechanism.[3][4] This is a concerted, single-step process where the nucleophile attacks the electrophilic α-carbon at the same time the chloride leaving group departs.[5][6][7]
Causality of Enhanced Reactivity: The reactivity of the α-carbon is significantly enhanced by the adjacent carbonyl group. The carbonyl group exerts a powerful electron-withdrawing inductive effect, which increases the polarity of the carbon-chlorine bond and enhances the electrophilicity of the α-carbon.[8] This makes it a more attractive target for nucleophiles compared to a standard alkyl chloride. Sₙ1 reactions are generally unfavorable for α-haloketones because they would form a less stable α-carbonyl carbocation intermediate.[3]
A key stereochemical feature of the Sₙ2 mechanism is the "backside attack" of the nucleophile, which approaches the carbon from the side opposite the leaving group.[5][9] This results in an inversion of configuration at the reaction center if it is a chiral center.[6][9]
Competing Side Reaction: The Favorskii Rearrangement
A critical consideration when working with α-haloketones is the potential for the Favorskii rearrangement, especially in the presence of strong, non-sterically hindered bases like alkoxides.[10][11][12] This reaction constitutes a ring contraction, which, in the case of 2-chloro-1-cyclopentylethanone, would lead to a cyclobutanecarboxylic acid derivative.
The mechanism is initiated by the base abstracting an α'-proton (from the cyclopentyl ring) to form an enolate.[10][13] This is followed by an intramolecular Sₙ2 reaction where the enolate attacks the carbon bearing the chlorine, forming a strained cyclopropanone intermediate.[10][13] The nucleophile (e.g., hydroxide or alkoxide) then attacks the carbonyl carbon of the cyclopropanone, leading to the opening of the three-membered ring to yield the more stable carbanion, which is subsequently protonated.[10][13]
To favor direct substitution over the Favorskii rearrangement, it is often necessary to use less basic nucleophiles or carefully control reaction conditions.[3]
General Protocol for Nucleophilic Substitution
This protocol provides a generalized procedure. Specific amounts and conditions should be optimized for each nucleophile.
3.1. Materials and Reagents
-
2-Chloro-1-cyclopentylethanone
-
Nucleophile (e.g., amine, thiol, alcohol)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF, Ethanol)
-
Base (if required, e.g., K₂CO₃, Et₃N, NaH)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
3.2. Equipment
-
Round-bottom flask with stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and chamber
3.3. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloro-1-cyclopentylethanone (1.0 eq) and the chosen anhydrous solvent.
-
Addition of Reagents: Add the nucleophile (1.0-1.2 eq). If the nucleophile is used as a salt (e.g., sodium thiophenoxide), no additional base is needed. If a neutral nucleophile (e.g., a primary amine) is used, add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq) to scavenge the HCl byproduct.
-
Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. If a solid base was used, filter it off. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Reaction Parameter Optimization
The success of the substitution reaction depends on the careful selection of several parameters. The table below summarizes key considerations.
| Parameter | Recommended Range/Choice | Rationale & Expert Insights |
| Nucleophile | Amines, Thiols, Azides, Cyanides, Carboxylates, Alkoxides | The choice dictates the product. Stronger, less basic nucleophiles (e.g., thiols, azide) are ideal for clean Sₙ2 reactions. Weaker nucleophiles may require heating. |
| Solvent | Polar Aprotic (DMF, Acetonitrile, DMSO) or Polar Protic (Ethanol, Isopropanol) | Polar aprotic solvents are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.[14] Protic solvents can be used but may slow the reaction by solvating the nucleophile. |
| Temperature | 25 °C to 80 °C | Start at room temperature. Gentle heating is often required to drive the reaction to completion, but excessive heat can promote side reactions like elimination or rearrangement. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU (non-nucleophilic bases) | Required when using neutral nucleophiles (e.g., R-NH₂) to neutralize the HCl formed. Avoid strong, nucleophilic bases like NaOH or NaOMe unless the Favorskii rearrangement is the desired outcome.[10][12] |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase the reaction rate, as the Sₙ2 reaction is bimolecular.[6][7] However, very high concentrations can sometimes lead to solubility issues or side reactions. |
Specific Application Protocols
Protocol 1: Synthesis of 2-Amino-1-cyclopentylethanone
This protocol describes the reaction with an amine nucleophile, a common step in the synthesis of pharmacologically relevant scaffolds.[4]
-
Setup: Dissolve 2-chloro-1-cyclopentylethanone (1.0 mmol) in 10 mL of anhydrous acetonitrile in a 50 mL round-bottom flask.
-
Reagents: Add potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 eq) followed by the desired primary or secondary amine (1.1 mmol, 1.1 eq).
-
Reaction: Stir the mixture at 50 °C for 4-12 hours, monitoring by TLC.
-
Workup & Purification: Follow the general protocol for workup, extraction, and purification.
| Parameter | Value |
| Stoichiometry (Ketone:Amine:Base) | 1 : 1.1 : 1.5 |
| Temperature | 50 °C |
| Typical Reaction Time | 4-12 hours |
| Expected Yield | 70-90% |
Protocol 2: Synthesis of 2-(Phenylthio)-1-cyclopentylethanone
This protocol utilizes a soft thiol nucleophile, which is highly effective for Sₙ2 reactions.
-
Setup: Dissolve 2-chloro-1-cyclopentylethanone (1.0 mmol) in 10 mL of anhydrous DMF.
-
Reagents: Add thiophenol (1.1 mmol, 1.1 eq) followed by potassium carbonate (1.5 mmol, 1.5 eq).
-
Reaction: Stir the mixture at room temperature (25 °C) for 2-6 hours. Thiolates are highly reactive nucleophiles, often not requiring heat.
-
Workup & Purification: Follow the general protocol.
| Parameter | Value |
| Stoichiometry (Ketone:Thiol:Base) | 1 : 1.1 : 1.5 |
| Temperature | 25 °C |
| Typical Reaction Time | 2-6 hours |
| Expected Yield | 85-95% |
Characterization of Products
Confirmation of the desired product structure and purity is essential.
-
¹H NMR: Look for the disappearance of the signal corresponding to the α-protons adjacent to the chlorine (typically a singlet around 4.0-4.5 ppm) and the appearance of a new signal for the α-protons adjacent to the new heteroatom, often shifted upfield or downfield depending on the nucleophile.
-
¹³C NMR: The signal for the α-carbon will shift significantly upon substitution.
-
IR Spectroscopy: The characteristic C=O stretch of the ketone will remain (typically 1710-1725 cm⁻¹). The C-Cl stretch (around 650-850 cm⁻¹) should disappear.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the substituted product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Nucleophile is too weak or sterically hindered. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a stronger nucleophile or activate it (e.g., deprotonate an alcohol to an alkoxide). 2. Gradually increase the reaction temperature in 10 °C increments. 3. Extend the reaction time, monitoring by TLC. |
| Formation of Multiple Products | 1. Reaction temperature is too high, causing decomposition or side reactions. 2. The nucleophile is basic enough to cause elimination or other base-catalyzed reactions. | 1. Lower the reaction temperature. 2. Use a less basic nucleophile or a non-nucleophilic base. Ensure stoichiometry is controlled. |
| Favorskii Rearrangement Product Detected | 1. A strong, nucleophilic base (e.g., NaOMe, NaOH) was used. 2. The solvent/base system favors enolate formation. | 1. Switch to a non-nucleophilic base (e.g., K₂CO₃, Et₃N). 2. Use a polar aprotic solvent to disfavor enolate formation. 3. Use the nucleophile as a pre-formed salt (e.g., sodium azide) without additional base. |
Safety Precautions
2-Chloro-1-cyclopentylethanone is a reactive chemical and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[15][17]
-
Handling: Avoid contact with skin and eyes.[16] In case of contact, rinse the affected area immediately with copious amounts of water.[15]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[16]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
References
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-844. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. [Link]
-
Van der Westhuizen, C. E. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
-
Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. [Link]
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Van der Westhuizen, C. E., & van der Merwe, M. J. (n.d.). Nucleophilic substitution reactions of α-haloketones : a computational study. Semantic Scholar. [Link]
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Wikipedia contributors. (n.d.). Favorskii rearrangement. Wikipedia. [Link]
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Chemistry LibreTexts. (2024). Carbonyl Alpha-Substitution Reactions (Summary). [Link]
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Grokipedia. (n.d.). Favorskii reaction. [Link]
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Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
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Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. [Link]
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PubChem. (n.d.). 2-Chloro-1-cyclopentylethanone. [Link]
-
Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions. [Link]
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Chad's Prep. (n.d.). Introduction to SN2 Reactions. [Link]
-
Chemistry LibreTexts. (2024). The SN2 Reaction. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Science Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]
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Application Notes & Protocols: The Strategic Utility of 2-Chloro-1-cyclopentylethanone in Modern Heterocyclic Synthesis
Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5) has emerged as a highly valuable and versatile intermediate, particularly in the synthesis of heterocyclic compounds that form the core of many pharmaceutical and agrochemical agents.[1] Its utility stems from its bifunctional nature, featuring a reactive α-chloro ketone moiety susceptible to nucleophilic attack and a cyclopentyl group that imparts specific lipophilic and steric characteristics to the final molecule.[1][2]
This guide provides an in-depth exploration of the application of 2-chloro-1-cyclopentylethanone in the synthesis of key heterocyclic systems. We will move beyond simple procedural lists to dissect the underlying mechanisms, providing field-proven protocols and explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe laboratory protocol.
Table 1: Physicochemical Data for 2-Chloro-1-cyclopentylethanone
| Property | Value | Source |
| CAS Number | 932-28-5 | [3][4] |
| Molecular Formula | C₇H₁₁ClO | [3][4] |
| Molecular Weight | 146.61 g/mol | [3][4] |
| IUPAC Name | 2-chloro-1-cyclopentylethanone | [4] |
| Synonyms | Chloromethyl cyclopentyl ketone | [4] |
| Appearance | Not specified, typically a liquid | - |
| Boiling Point | Data not readily available | - |
| SMILES | C1CCC(C1)C(=O)CCl | [4] |
Safety & Handling: 2-Chloro-1-cyclopentylethanone is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[3]
-
GHS Classification: Corrosive, Irritant.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Storage: Store in a cool, dry, well-ventilated area, sealed in a dry environment, away from incompatible substances.[3][5] Recommended storage temperature is 2-8°C.[3]
-
Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[6]
Synthesis of Thiazole Scaffolds: The Hantzsch Condensation
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry and a primary application for α-haloketones like 2-chloro-1-cyclopentylethanone.[7] The reaction facilitates the construction of the thiazole ring through the condensation of an α-haloketone with a thioamide or thiourea.[7][8]
Underlying Mechanism
The reaction proceeds via a two-step mechanism:
-
S-Alkylation (Sₙ2 Reaction): The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of 2-chloro-1-cyclopentylethanone, displacing the chloride ion.[8]
-
Intramolecular Cyclization & Dehydration: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon. The subsequent loss of a water molecule from the cyclic intermediate yields the aromatic thiazole ring.[8][9]
This robust reaction is known for its high yields and operational simplicity.[8]
Visualization: Hantzsch Thiazole Synthesis Workflow
Caption: Hantzsch synthesis of 2-amino-4-cyclopentylthiazole.
Experimental Protocol: Synthesis of 2-Amino-4-cyclopentylthiazole
Materials:
-
2-Chloro-1-cyclopentylethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol or Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-chloro-1-cyclopentylethanone (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol to the flask (approx. 5-10 mL per gram of the limiting reagent).
-
Heat the mixture to reflux with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Check: Heating is essential to overcome the activation energy for both the initial Sₙ2 reaction and the subsequent dehydration step, driving the reaction to completion.[8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a stirred 5% aqueous solution of sodium carbonate (Na₂CO₃). The volume of the base solution should be approximately 4-5 times the volume of the reaction mixture.
-
Expert Insight: The addition to a basic solution is a critical workup step. The product is formed as a hydrohalide salt. Neutralization deprotonates the thiazole nitrogen, yielding the free base which is typically poorly soluble in water, causing it to precipitate out of the solution.[8]
-
Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the collected solid product, for example, by spreading it on a watch glass and leaving it in a desiccator. The product can be further purified by recrystallization if necessary.
Synthesis of Imidazole Scaffolds
The construction of the imidazole nucleus, another privileged scaffold in medicinal chemistry, is readily achieved by reacting 2-chloro-1-cyclopentylethanone with an amidine.[10][11] This method offers a modular approach to synthesizing a wide array of 2,4-disubstituted imidazoles.[10]
Underlying Mechanism
This transformation is a condensation reaction where the amidine acts as a N-C-N dinucleophile. The more nucleophilic sp² nitrogen of the amidine typically initiates an Sₙ2 reaction with the α-carbon of the haloketone. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to form the aromatic imidazole ring.[12]
Visualization: Imidazole Synthesis Workflow
Caption: General workflow for imidazole synthesis.
Experimental Protocol: Synthesis of 4-Cyclopentyl-2-phenyl-1H-imidazole
Materials:
-
2-Chloro-1-cyclopentylethanone (1.0 eq)
-
Benzamidine hydrochloride (1.05 eq)
-
Potassium bicarbonate (KHCO₃) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve benzamidine hydrochloride (1.05 eq) and potassium bicarbonate (2.5 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 ratio).
-
Trustworthiness Check: Using a base like KHCO₃ is crucial not only to neutralize the amidine hydrochloride salt but also to scavenge the HCl generated during the condensation, driving the equilibrium towards the product.[11] An aqueous/organic solvent system often provides superior results to anhydrous conditions or older methods using toxic solvents like chloroform.[10][11]
-
Heat the mixture to a vigorous reflux with stirring.
-
In a separate flask, dissolve 2-chloro-1-cyclopentylethanone (1.0 eq) in a minimal amount of THF.
-
Add the solution of the α-haloketone dropwise to the refluxing amidine solution over 30-60 minutes.
-
Continue to reflux the reaction mixture for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. The product may begin to crystallize.
-
If necessary, reduce the volume of THF under reduced pressure to promote precipitation.
-
Add deionized water to the mixture to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Synthesis of Pyrazine Scaffolds
Substituted pyrazines can also be synthesized using α-haloketones as precursors.[13][14] A common strategy involves the self-condensation of two molecules of an α-amino ketone, which can be generated in situ from 2-chloro-1-cyclopentylethanone by reaction with an ammonia source.
Underlying Mechanism
The reaction pathway involves:
-
Amination: 2-chloro-1-cyclopentylethanone reacts with ammonia to form the corresponding α-amino ketone, 2-amino-1-cyclopentylethanone.
-
Dimerization: Two molecules of the α-amino ketone condense to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine is oxidized to the stable aromatic pyrazine ring. This oxidation can occur spontaneously in the presence of air or be promoted by the reaction conditions.
Visualization: Pyrazine Synthesis Mechanism
Caption: Synthesis of 2,5-dicyclopentylpyrazine.
Experimental Protocol: Synthesis of 2,5-Dicyclopentylpyrazine
Materials:
-
2-Chloro-1-cyclopentylethanone (1.0 eq)
-
Ammonium acetate (NH₄OAc) (excess, e.g., 5-10 eq)
-
A high-boiling point solvent such as glycerol or ethylene glycol
Procedure:
-
Combine 2-chloro-1-cyclopentylethanone (1.0 eq) and a large excess of ammonium acetate in a flask equipped for reflux.
-
Add a high-boiling solvent like glycerol.
-
Expert Insight: Ammonium acetate serves as the ammonia source. A high temperature is required to facilitate the condensation and subsequent aromatization steps.
-
Heat the mixture to a high temperature (e.g., 130-150°C) for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and dilute it with a large volume of water.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation/sublimation to yield 2,5-dicyclopentylpyrazine.
Summary of Applications
Table 2: Heterocyclic Synthesis Applications of 2-Chloro-1-cyclopentylethanone
| Target Heterocycle | Key Co-Reagent(s) | Core Reaction Type | Resulting Scaffold |
| Thiazole | Thioamide or Thiourea | Hantzsch Condensation | 4-Cyclopentylthiazole |
| Imidazole | Amidine, Base (e.g., KHCO₃) | Amidine Condensation | 4-Cyclopentylimidazole |
| Pyrazine | Ammonia Source (e.g., NH₄OAc) | Dimerization/Condensation | 2,5-Dicyclopentylpyrazine |
Conclusion
2-Chloro-1-cyclopentylethanone stands as a potent and adaptable reagent for the synthesis of diverse and medicinally relevant heterocyclic cores.[1][2] Its predictable reactivity through established name reactions like the Hantzsch synthesis, coupled with straightforward condensation chemistry, provides researchers with reliable pathways to thiazoles, imidazoles, and pyrazines. The protocols and mechanistic insights detailed herein serve as a self-validating framework, enabling scientists and drug development professionals to confidently employ this building block in the creation of novel and complex molecular entities.
References
- 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. (n.d.). Google Cloud.
- The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (2022). Google Patents.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
-
Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(8), 541-608. Retrieved January 22, 2026, from [Link]
- 2-Chloro-1-cyclopentylethan-1-one. (n.d.). ChemScene.
-
2-Chloro-1-cyclopentylethanone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organometallics, 37(15), 2511-2515. Retrieved January 22, 2026, from [Link]
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
-
Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Retrieved January 22, 2026, from [Link]
-
An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. (2006). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Synthesis of imidazole from α-halo ketone. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved January 22, 2026, from [Link]
-
Material Safety Data Sheet - Cyclopentyl chloride, 99+%. (n.d.). Cole-Parmer. Retrieved January 22, 2026, from [Link]
-
Safety Data Sheet - Cyclopentane. (n.d.). Carl ROTH. Retrieved January 22, 2026, from [Link]
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application of 2-Chloro-1-cyclopentylethanone in pharmaceutical intermediate synthesis
An In-Depth Guide to the Application of 2-Chloro-1-cyclopentylethanone in Pharmaceutical Intermediate Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the efficiency and versatility of starting materials are paramount. 2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5) has emerged as a pivotal intermediate, valued for its unique bifunctional architecture.[1][2] This compound synergistically combines a reactive α-chloro ketone moiety with a cyclopentyl group.[1][2] The α-chloro ketone is highly susceptible to nucleophilic attack, providing a direct pathway for forming new carbon-carbon and carbon-heteroatom bonds.[2] Simultaneously, the carbonyl group offers a secondary site for transformations such as reduction to an alcohol.[1][2]
The cyclopentyl ring is not merely a passive scaffold; it imparts specific lipophilic and steric characteristics to derivative molecules, which can be crucial for modulating biological activity, improving metabolic stability, and optimizing pharmacokinetic profiles.[2][3] This combination of features makes 2-Chloro-1-cyclopentylethanone an indispensable tool for constructing the complex molecular frameworks required in contemporary drug discovery.[1]
Caption: General workflow for the synthesis of β-amino ketones.
Protocol: Synthesis of 2-(Cyclohexylamino)-1-cyclopentylethanone
This protocol details the synthesis of a representative β-amino ketone intermediate.
Materials:
-
2-Chloro-1-cyclopentylethanone
-
Cyclohexylamine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-1-cyclopentylethanone (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The solid base acts as both the acid scavenger and a mild drying agent.
-
Add cyclohexylamine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloro-ketone is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Redissolve the crude residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure 2-(cyclohexylamino)-1-cyclopentylethanone.
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Amine) | 1.2 equivalents | A slight excess ensures complete consumption of the limiting chloro-ketone. |
| Base | K₂CO₃ (2.0 eq) | Inexpensive, non-nucleophilic base that is easily removed by filtration. |
| Solvent | Acetonitrile | Polar aprotic solvent that effectively dissolves reagents and facilitates SN2 reactions. |
| Temperature | 50°C | Provides sufficient activation energy without promoting side reactions. |
| Typical Yield | 75-90% | This range is typical for straightforward amine alkylations under optimized conditions. |
| Purity (Post-Chroma.) | >98% | Achievable with standard flash chromatography. |
Application 2: Ring Contraction via Favorskii Rearrangement
The Favorskii rearrangement is a powerful and elegant transformation of α-halo ketones, particularly cyclic ones, into carboxylic acid derivatives with a contracted ring system. [4]For 2-Chloro-1-cyclopentylethanone, this reaction provides an efficient route to valuable cyclobutane derivatives. [5][6]
Scientific Rationale and Mechanism
The reaction is initiated by a strong base, typically an alkoxide like sodium methoxide (NaOMe), which deprotonates the α'-carbon (the carbon on the side of the ketone away from the chlorine). [7]This generates an enolate that undergoes an intramolecular SN2 reaction, displacing the chloride and forming a highly strained bicyclic cyclopropanone intermediate. [4] The nucleophilic base (methoxide) then attacks the carbonyl carbon of this unstable intermediate. The resulting tetrahedral intermediate collapses, cleaving the bond between the carbonyl carbon and the more substituted α-carbon to form the more stable carbanion. This ring-opening step relieves the ring strain and results in the formation of a cyclobutane ring. [4]A final proton transfer yields the ring-contracted methyl cyclobutanecarboxylate.
Caption: Mechanistic pathway of the Favorskii rearrangement.
Protocol: Synthesis of Methyl Cyclobutanecarboxylate
Materials:
-
2-Chloro-1-cyclopentylethanone
-
Sodium Methoxide (NaOMe), 25 wt% solution in Methanol
-
Methanol (MeOH), anhydrous
-
Diethyl Ether (Et₂O)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare a solution of 2-Chloro-1-cyclopentylethanone (1.0 eq) in anhydrous methanol in a round-bottom flask cooled to 0°C in an ice bath.
-
Slowly add the sodium methoxide solution in methanol (1.1 eq) to the cooled ketone solution over 15-20 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by GC-MS or TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench by adding saturated aqueous NH₄Cl solution until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate carefully under reduced pressure to obtain the crude methyl cyclobutanecarboxylate.
-
Further purification can be achieved by vacuum distillation.
| Parameter | Value/Condition | Rationale |
| Base | Sodium Methoxide (1.1 eq) | Acts as both the base for enolate formation and the nucleophile for ring opening. |
| Solvent | Methanol | Serves as the solvent and the source of the methoxy group in the final ester product. |
| Temperature | 0°C to RT | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |
| Quenching Agent | Sat. NH₄Cl | A mild acid source to neutralize the excess base without hydrolyzing the ester product. |
| Typical Yield | 70-85% | Reflects the efficiency of this rearrangement for ring contraction. [5] |
| Product | Methyl Cyclobutanecarboxylate | The direct, predictable product of the rearrangement with methoxide. |
Application 3: Construction of Bioactive Heterocyclic Scaffolds
The α-chloro ketone functionality is a classic electrophile for constructing five-membered heterocyclic rings, which are ubiquitous in medicinal chemistry. [1][2]The Hantzsch thiazole synthesis, for example, involves the reaction of an α-halo ketone with a thiourea or thioamide derivative to form a thiazole ring.
Protocol: Generalized Synthesis of a 2-Amino-4-cyclopentylthiazole Derivative
Materials:
-
2-Chloro-1-cyclopentylethanone
-
Thiourea
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-1-cyclopentylethanone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux (approx. 78°C) for 3-5 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The aminothiazole hydrohalide salt may precipitate.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and liberate the free amine.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure 2-amino-4-cyclopentylthiazole.
| Parameter | Value/Condition | Rationale |
| Reactants | α-chloro ketone, Thiourea | Classic precursors for the Hantzsch thiazole synthesis. |
| Solvent | Ethanol | A protic solvent that facilitates the reaction and is easy to remove. |
| Temperature | Reflux | Provides the necessary energy for the condensation and cyclization steps. |
| Workup | Basic (NaHCO₃) | Required to deprotonate the thiazole product from its hydrohalide salt form. |
| Typical Yield | 65-80% | A common yield range for this robust and reliable cyclization reaction. |
Conclusion
2-Chloro-1-cyclopentylethanone is a high-value, versatile intermediate whose reactivity can be precisely controlled to achieve diverse synthetic outcomes. Its applications in nucleophilic substitution, classic rearrangement reactions, and heterocycle synthesis provide chemists with reliable and efficient pathways to a wide array of pharmaceutical intermediates. The protocols outlined here serve as a practical guide for leveraging this building block in the development of novel therapeutic agents.
References
- 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. (n.d.). Google Vertex AI Search.
- The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols: Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates. (n.d.). BenchChem.
- Favorskii Rearrangement. (n.d.). NROChemistry.
- favorskki rearrangement organic chemistry.pdf. (n.d.). SlideShare.
- Favorskii rearrangement. (n.d.). chemeurope.com.
- Favorskii Rearrangement. (n.d.). Wikipedia.
- Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
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Application Notes and Protocols for Grignard Reactions Involving 2-Chloro-1-cyclopentylethanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Chloro-1-cyclopentylethanone in Complex Synthesis
2-Chloro-1-cyclopentylethanone is a bifunctional synthetic intermediate of significant value in modern organic chemistry, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structure, incorporating a reactive α-chloro ketone and a cyclopentyl ring, offers a versatile platform for the construction of complex molecular architectures.[1][2] The cyclopentyl moiety is a prevalent feature in numerous drug candidates, influencing pharmacokinetic properties such as lipophilicity and metabolic stability.[3] This guide provides an in-depth exploration of the Grignard reaction with 2-Chloro-1-cyclopentylethanone, a powerful carbon-carbon bond-forming reaction, to generate tertiary alcohols that are key precursors to advanced pharmaceutical intermediates.
Reaction Mechanism: A Tale of Chemoselectivity
The Grignard reaction is a classic organometallic reaction involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[4][5] In the case of 2-Chloro-1-cyclopentylethanone, the reaction presents a challenge of chemoselectivity. The Grignard reagent, being a strong nucleophile and a strong base, could potentially react at two sites: the electrophilic carbonyl carbon or the carbon bearing the chlorine atom via nucleophilic substitution, or it could induce enolization by abstracting an acidic α-proton.[6][7]
However, the addition to the carbonyl group is generally favored, especially under controlled conditions. The reaction proceeds via a nucleophilic attack of the Grignard reagent on the carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol.[5]
dot digraph "Grignard Reaction Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
"2-Chloro-1-cyclopentylethanone" [fillcolor="#FBBC05"]; "Grignard_Reagent" [label="R-MgX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkoxide_Intermediate" [label="Tetrahedral Magnesium\nAlkoxide Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tertiary_Alcohol" [label="Tertiary Alcohol Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"2-Chloro-1-cyclopentylethanone" -> "Alkoxide_Intermediate" [label="Nucleophilic Attack"]; "Grignard_Reagent" -> "Alkoxide_Intermediate"; "Alkoxide_Intermediate" -> "Tertiary_Alcohol" [label="Acidic Workup (H3O+)"]; } केंद Caption: General mechanism of the Grignard reaction with 2-Chloro-1-cyclopentylethanone.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the Grignard reaction of 2-Chloro-1-cyclopentylethanone with phenylmagnesium bromide as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-1-cyclopentylethanone | ≥98% | Commercially Available | |
| Phenylmagnesium bromide solution | 3.0 M in diethyl ether | Commercially Available | Anhydrous |
| Anhydrous diethyl ether | ACS grade | Commercially Available | Dried over sodium/benzophenone |
| Saturated aqueous ammonium chloride | Prepared in-house | ||
| Anhydrous magnesium sulfate | Commercially Available | ||
| Hydrochloric acid (HCl) | Concentrated | Commercially Available | For pH adjustment during workup |
Protocol: Synthesis of 1-Phenyl-2-chloro-1-cyclopentylethanol
-
Reaction Setup:
-
All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-Chloro-1-cyclopentylethanone (1.47 g, 10 mmol) dissolved in 50 mL of anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
-
Grignard Reagent Addition:
-
Slowly add phenylmagnesium bromide solution (3.7 mL, 11 mmol, 1.1 equivalents) to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred solution of the ketone over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 1-phenyl-2-chloro-1-cyclopentylethanol.
-
dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; "Reactant_Prep" [label="Prepare Anhydrous Reactants\nand Solvents"]; "Glassware_Prep" [label="Oven-Dry and Assemble\nGlassware under Inert Gas"]; "Reactant_Prep" -> "Glassware_Prep" [style=invis]; }
subgraph "cluster_reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#E6F4EA"; "Reaction_Setup" [label="Dissolve Ketone in\nAnhydrous Ether and Cool to 0°C"]; "Grignard_Addition" [label="Slow Dropwise Addition of\nGrignard Reagent"]; "Reaction_Monitoring" [label="Warm to RT, Stir,\nand Monitor by TLC"]; "Reaction_Setup" -> "Grignard_Addition" -> "Reaction_Monitoring"; }
subgraph "cluster_workup" { label = "Workup & Purification"; style = "rounded"; bgcolor = "#FEF7E0"; "Quenching" [label="Quench with Saturated\nAqueous NH4Cl"]; "Extraction" [label="Extract with Diethyl Ether"]; "Drying_Concentration" [label="Dry and Concentrate\nOrganic Phase"]; "Purification" [label="Purify by Flash\nColumn Chromatography"]; "Quenching" -> "Extraction" -> "Drying_Concentration" -> "Purification"; }
"Glassware_Prep" -> "Reaction_Setup" [lhead=cluster_reaction]; "Reaction_Monitoring" -> "Quenching" [lhead=cluster_workup]; } केंद Caption: A typical experimental workflow for the Grignard synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature after the initial addition. |
| Grignard reagent degradation. | Ensure all reagents and solvents are strictly anhydrous. Titrate the Grignard reagent before use to determine its exact concentration.[6] | |
| Enolization of the ketone. | Use a less sterically hindered Grignard reagent if possible. The use of additives like cerium(III) chloride can suppress enolization by increasing the nucleophilicity of the Grignard reagent.[8] | |
| Formation of Side Products | Reaction at the α-chloro position. | Maintain a low reaction temperature (0 °C or lower) during the addition of the Grignard reagent to favor the kinetically controlled 1,2-addition to the carbonyl. |
| Dimerization of the Grignard reagent. | This is more common with certain Grignard reagents. Ensure a slow, controlled addition to the ketone solution. | |
| Recovery of starting material. | This is often due to enolization. See the solution for low yield due to enolization. |
Applications in Drug Development
The tertiary alcohol product of the Grignard reaction with 2-Chloro-1-cyclopentylethanone is a valuable precursor for a variety of pharmaceutical agents. The cyclopentane ring is a key structural motif in many biologically active molecules, including antiviral and anticancer agents.
-
Antiviral Agents: Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, are a significant class of antiviral drugs.[9][10][11][12] The tertiary alcohol can be further functionalized and elaborated to synthesize these complex nucleoside analogues.
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The cyclopentyl group is also found in potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.[13][14] The synthesized tertiary alcohol can serve as a key building block for the development of novel CDK inhibitors.
Conclusion
The Grignard reaction of 2-Chloro-1-cyclopentylethanone provides an efficient pathway to valuable tertiary alcohol intermediates. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving high yields and minimizing side reactions. The resulting products are versatile precursors for the synthesis of a range of pharmaceutically important molecules, highlighting the significance of this reaction in drug discovery and development.
References
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Chu, C. K., et al. (2005). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. Journal of Medicinal Chemistry, 48(20), 6276–6283. Available at: [Link]
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Chu, C. K., et al. (2003). Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus). The Journal of Organic Chemistry, 68(23), 9012–9018. Available at: [Link]
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De Clercq, E. (1999). Synthesis of Novel Carbocyclic Nucleosides with a Modified Cyclopentane Ring and Evaluation of Their Antiviral Activity. Nucleosides and Nucleotides, 18(4-5), 825-833. Available at: [Link]
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De Clercq, E. (1999). Synthesis and Antiviral Activity of Carbocyclic Nucleosides Incorporating a Modified Cyclopentane Ring. Part 3: Adenosine and Uridine Analogues. Nucleosides and Nucleotides, 18(4-5), 835-844. Available at: [Link]
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Agrofoglio, L. A., et al. (2006). Recent progress for the synthesis of selected carbocyclic nucleosides. Current Medicinal Chemistry, 13(28), 3373-3405. Available at: [Link]
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Reddit. (2023). Why don't Grignards deprotonate aldehydes and ketones instead of reacting with the carbonyl?. r/OrganicChemistry. Available at: [Link]
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Available at: [Link]
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Feringa, B. L., & Minnaard, A. J. (2013). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. University of Groningen. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. Available at: [Link]
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NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Available at: [Link]
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Feringa, B. L., et al. (2021). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 12(45), 15065-15073. Available at: [Link]
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Wang, X. J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. Available at: [Link]
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The Organic Chemistry Tutor. (2021, February 7). Synthesis of Alcohols Using the Grignard Reaction [Video]. YouTube. Available at: [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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Wang, S., et al. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry, 10, 959893. Available at: [Link]
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Zhang, Y., et al. (2009). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Journal of Chemical Research, 2009(6), 371-374. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 27(19), 6296. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. Available at: [Link]
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Scribd. (n.d.). 14.6 Synthesis of Alcohols Using Grignard Reagents. Available at: [Link]
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Denmark, S. E., et al. (2002). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Organic Syntheses, 79, 116. Available at: [Link]
-
Moore, J. T. (2021). How Alcohols Are Created Using the Grignard Reaction. Dummies. Available at: [Link]
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Jaramillo, D. (2023, June 12). Video Tutorial of a Grignard Reaction [Video]. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Available at: [Link]
-
Wentzel Lab. (2021, February 7). Synthesis of Alcohols using Grignard Reagents [Video]. YouTube. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-1-cyclopentylethanone. National Center for Biotechnology Information. Available at: [Link]
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Illinois Experts. (2002). Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). University of Illinois. Available at: [Link]
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Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 355-385. Available at: [Link]
- Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
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PubChem. (n.d.). 2-Chlorocyclopentanol. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2014). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Available at: [Link]
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Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 355-385. Available at: [Link]
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ResearchGate. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
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SciSpace. (n.d.). Design and Synthesis of CDK-5 and MEK-5 Inhibitors and Synthesis towards Tubulysin Analogs. Available at: [Link]
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Application Note & Protocol: A Researcher's Guide to Friedel-Crafts Acylation with Chloroacetyl Chloride
Abstract
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring.[1][2] This application note provides a comprehensive, in-depth guide to performing a Friedel-Crafts acylation using chloroacetyl chloride. Chloroacetyl chloride is a valuable bifunctional reagent, as the resulting α-chloro ketone products are versatile intermediates for the synthesis of a wide array of pharmaceuticals and other complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific principles that govern this powerful transformation.
Introduction: The Strategic Importance of α-Chloro Ketones
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a fundamental electrophilic aromatic substitution reaction.[3] It typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][4] The reaction is highly reliable for producing aromatic ketones and is generally preferred over its counterpart, the Friedel-Crafts alkylation, because the acylium ion intermediate does not undergo rearrangement and the resulting ketone product is deactivated, preventing further reactions on the same ring.[2][3]
The use of chloroacetyl chloride as the acylating agent is of particular strategic importance. The resulting product, a 2-chloroacetophenone derivative, contains two reactive sites: the aromatic ring and the α-chloro ketone moiety. The chlorine atom can be readily displaced by a variety of nucleophiles, making these compounds valuable precursors for the synthesis of heterocycles, amino ketones, and other key structural motifs found in medicinally active compounds.
The Underlying Chemistry: Reaction Mechanism
Understanding the mechanism of the Friedel-Crafts acylation is critical for successful execution and troubleshooting. The reaction proceeds through three primary steps:
-
Formation of the Electrophile : The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is the potent electrophile that drives the reaction.[5][6]
-
Electrophilic Attack : The nucleophilic π-electron system of the aromatic ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Rearomatization : A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst becomes complexed to the product ketone.[1][5]
Caption: Mechanism of Friedel-Crafts Acylation.
Materials and Reagents
Scientific integrity begins with meticulous preparation. Ensure all glassware is oven-dried prior to use to prevent the decomposition of the moisture-sensitive Lewis acid.
| Reagent/Material | Grade | Supplier Example | Rationale/Notes |
| Aromatic Substrate | ≥98% Purity | Sigma-Aldrich | The nucleophile. Must be at least as reactive as benzene.[7] |
| Chloroacetyl Chloride | ≥98% Purity | Sigma-Aldrich | The electrophile precursor. Highly corrosive and lachrymatory. Handle only in a fume hood. |
| Aluminum Chloride (Anhydrous) | Anhydrous, ≥99% | Sigma-Aldrich | The Lewis acid catalyst. Extremely water-sensitive.[8] Weigh quickly and protect from atmospheric moisture. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | An inert solvent for the reaction.[8] Other non-polar solvents like carbon disulfide can be used.[3] |
| Hydrochloric Acid (Conc.) | Reagent Grade | VWR | Used during work-up to neutralize the reaction and decompose the aluminum chloride complex.[6] |
| Saturated Sodium Bicarbonate | ACS Reagent | VWR | Used for washing the organic layer to remove residual acid.[6] |
| Anhydrous Magnesium Sulfate | Laboratory Grade | VWR | A drying agent to remove residual water from the organic layer.[6] |
| Ice (from deionized water) | N/A | N/A | For quenching the reaction; the process is highly exothermic.[6] |
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Pressure-equalizing addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Experimental Protocol
This protocol details the acylation of benzene as a representative aromatic substrate. The molar ratios should be adapted based on the molecular weight of the chosen substrate.
Table of Reagents:
| Reagent | Molar Eq. | Amount (for 50 mmol scale) | Density (g/mL) | Volume |
| Benzene | 1.0 | 3.9 g (50 mmol) | 0.876 | 4.45 mL |
| Chloroacetyl Chloride | 1.1 | 6.2 g (55 mmol) | 1.42 | 4.37 mL |
| Aluminum Chloride | 1.2 | 8.0 g (60 mmol) | N/A | N/A |
| Dichloromethane (DCM) | - | 100 mL | 1.33 | 100 mL |
Step-by-Step Methodology
-
Reaction Setup : Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing addition funnel. Ensure all joints are properly sealed. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Catalyst Suspension : In the fume hood, carefully add anhydrous aluminum chloride (8.0 g, 60 mmol) to the reaction flask. Add 50 mL of anhydrous dichloromethane. Begin stirring to create a suspension. Cool the flask to 0-5 °C using an ice bath. The reaction between the acyl chloride and aluminum chloride is highly exothermic, necessitating initial cooling to control the reaction rate.[6][9]
-
Acyl Chloride Addition : Dissolve chloroacetyl chloride (4.37 mL, 55 mmol) in 25 mL of anhydrous dichloromethane and add this solution to the addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature below 10 °C. You may observe the evolution of HCl gas and a color change as the acylium ion complex forms.[6][8]
-
Aromatic Substrate Addition : After the complete addition of the acyl chloride, dissolve the aromatic substrate (e.g., benzene, 4.45 mL, 50 mmol) in 25 mL of anhydrous dichloromethane and add this to the addition funnel. Add the substrate solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 10 °C.[8]
-
Reaction Progression : Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aromatic compound.[6]
-
Reaction Quench : After the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl.[6][8] This step is highly exothermic and will release significant amounts of HCl gas. Perform this in a well-ventilated fume hood. The purpose of this step is to decompose the aluminum chloride-ketone complex and move the inorganic salts into the aqueous layer.[9]
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Product Work-up and Purification
-
Phase Separation : Transfer the quenched mixture to a separatory funnel. The organic layer (DCM) will be the bottom layer due to its higher density.[9] Separate the layers.
-
Extraction : Extract the aqueous layer with an additional portion of DCM (e.g., 20 mL) to recover any dissolved product.[6]
-
Washing : Combine the organic layers. Wash sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as CO₂ will be generated.[6]
-
Brine (1 x 50 mL) to facilitate the removal of water.
-
-
Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate.[6] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[6]
-
Purification : The crude α-chloro ketone can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) if it is a solid, or by vacuum distillation if it is a liquid.
Product Characterization
The identity and purity of the final product should be confirmed using standard spectroscopic methods:
-
¹H NMR Spectroscopy : Will show characteristic peaks for the aromatic protons (typically in the 7-8 ppm region), and a singlet for the -CH₂Cl protons (typically in the 4.5-5.0 ppm region).
-
¹³C NMR Spectroscopy : Will show a characteristic ketone carbonyl peak around 190-200 ppm.
-
IR Spectroscopy : Will display a strong C=O stretching band for the ketone at approximately 1680-1700 cm⁻¹.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (AlCl₃ was not anhydrous).2. Substrate is deactivated (e.g., nitrobenzene).3. Insufficient reaction time. | 1. Use fresh, anhydrous AlCl₃ from a sealed container.2. Friedel-Crafts acylation fails on strongly deactivated rings.[4] Choose a different synthetic route.3. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of a Tar/Polymer | 1. Reaction temperature was too high.2. Impure reagents. | 1. Maintain strict temperature control, especially during the addition steps.2. Ensure all reagents and solvents are of high purity and anhydrous. |
| Product is Difficult to Purify | Incomplete reaction or side-product formation. | Ensure the reaction goes to completion. If side products are present, column chromatography may be necessary for purification. |
| Violent Reaction during Quench | Quenching was performed too quickly. | Add the reaction mixture to the ice/HCl solution very slowly with vigorous stirring in a highly efficient fume hood. |
Safety Precautions: A Non-Negotiable Priority
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is acceptable, but butyl rubber is recommended for handling chlorinated solvents).
-
Fume Hood : All operations involving chloroacetyl chloride, aluminum chloride, and dichloromethane must be performed in a certified chemical fume hood.
-
Reagent Hazards :
-
Chloroacetyl Chloride : Is highly corrosive, toxic, and a potent lachrymator (tear-inducing agent). Avoid inhalation of vapors and contact with skin and eyes.
-
Aluminum Chloride (Anhydrous) : Reacts violently with water, releasing heat and corrosive HCl gas. It can cause severe skin burns. Handle with extreme care, avoiding any contact with moisture.[8]
-
-
Waste Disposal : Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. [Link]
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Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]
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ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]
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Introduction: The Strategic Importance of Pyrroles and the Utility of α-Haloketone Precursors
An In-Depth Guide to the Synthesis of Cyclopentyl-Substituted Pyrrole Derivatives Utilizing 2-Chloro-1-cyclopentylethanone
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] From the core of heme and chlorophyll to modern drugs like the anti-inflammatory agent Tolmetin and the blockbuster lipid-lowering drug Atorvastatin, the pyrrole scaffold is of immense importance.[1][2] Consequently, the development of efficient and versatile synthetic routes to access functionally diverse pyrrole derivatives is a primary objective for researchers in medicinal chemistry and drug development.
This guide focuses on the application of 2-Chloro-1-cyclopentylethanone, a valuable and highly reactive bifunctional intermediate, in the synthesis of novel pyrrole derivatives.[4][5] Its structure is strategically advantageous, combining a reactive α-chloro ketone moiety with a stable cyclopentyl group.[5] The α-chloro ketone is highly susceptible to nucleophilic attack, making it an ideal electrophile for key bond-forming reactions, while the cyclopentyl ring imparts specific lipophilic and steric characteristics that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final molecules.[5]
We will explore two powerful and classic synthetic methodologies that leverage the reactivity of α-haloketones: the Hantzsch Pyrrole Synthesis and a modified Paal-Knorr approach. These methods provide robust pathways to highly substituted pyrroles, and the use of 2-Chloro-1-cyclopentylethanone as a key building block allows for the direct incorporation of a cyclopentyl moiety, a common feature in many bioactive compounds.[6][7]
Part 1: Mechanistic Foundations of Pyrrole Synthesis from an α-Haloketone
A deep understanding of the reaction mechanism is critical for optimizing reaction conditions and predicting outcomes. The synthesis of pyrroles from 2-Chloro-1-cyclopentylethanone primarily follows two well-established pathways.
The Hantzsch Pyrrole Synthesis
Named after Arthur Hantzsch, this multicomponent reaction involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine to yield highly substituted pyrroles.[8][9][10] The reaction is a convergent and atom-economical process for rapidly assembling complex heterocyclic structures.[11]
The mechanism proceeds through several key stages:
-
Enamine Formation: The reaction initiates with the condensation of the amine (or ammonia) with the β-ketoester to form a nucleophilic enamine intermediate.[8][11]
-
Nucleophilic Attack: The enamine attacks the electrophilic carbonyl carbon of the α-haloketone, 2-Chloro-1-cyclopentylethanone. An alternative pathway involves the enamine attacking the α-carbon in an SN2 reaction.[8]
-
Cyclization & Aromatization: The resulting intermediate undergoes an intramolecular cyclization via the attack of the nitrogen atom on the remaining carbonyl group, followed by a dehydration step to yield the stable, aromatic pyrrole ring.[8][11]
Caption: Hantzsch synthesis workflow using an α-haloketone.
The Modified Paal-Knorr Synthesis
The traditional Paal-Knorr synthesis is one of the most common methods for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][12][13][14] While 2-Chloro-1-cyclopentylethanone is not a 1,4-dicarbonyl compound, it can be used to generate one in situ. This modified, two-step, one-pot approach first involves the alkylation of a β-dicarbonyl compound's enolate with the α-haloketone.[15] The resulting 1,4-dicarbonyl intermediate is then immediately subjected to classical Paal-Knorr conditions.
The mechanism is as follows:
-
Alkylation: A base (e.g., sodium ethoxide) deprotonates the β-dicarbonyl compound (e.g., acetylacetone) to form a nucleophilic enolate. This enolate then attacks the α-carbon of 2-Chloro-1-cyclopentylethanone via an SN2 reaction, displacing the chloride and forming a 1,4-dicarbonyl compound.
-
Cyclization: An amine is added, which attacks one of the carbonyl groups to form a hemiaminal. This is followed by an intramolecular attack of the nitrogen on the second carbonyl group and subsequent dehydration steps to furnish the final pyrrole product.[12]
Caption: Modified Paal-Knorr synthesis via an in-situ generated 1,4-dicarbonyl.
Part 2: Application Notes and Experimental Protocols
The following sections provide detailed protocols for synthesizing cyclopentyl-substituted pyrroles. These are representative procedures and can be adapted for different starting materials to generate a library of derivatives.
Protocol A: Hantzsch Synthesis of Ethyl 2-cyclopentyl-5-methyl-1H-pyrrole-3-carboxylate
Application Note: This protocol describes a classic Hantzsch reaction to produce a polysubstituted pyrrole. It is a reliable method for creating pyrroles with distinct substituents at the 2, 3, and 5 positions. The choice of β-ketoester (ethyl acetoacetate) and the use of ammonia (from ammonium acetate) define the substitution pattern. This method is highly valued for its convergence and the ability to build complexity in a single step.
Experimental Protocol:
-
Reagents:
Reagent Molar Mass ( g/mol ) Amount (mmol) Equivalents Volume/Mass 2-Chloro-1-cyclopentylethanone 146.61 10.0 1.0 1.47 g Ethyl acetoacetate 130.14 10.0 1.0 1.30 g (1.27 mL) Ammonium acetate 77.08 20.0 2.0 1.54 g | Ethanol | 46.07 | - | - | 25 mL |
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (25 mL), 2-Chloro-1-cyclopentylethanone (1.47 g, 10.0 mmol), ethyl acetoacetate (1.30 g, 10.0 mmol), and ammonium acetate (1.54 g, 20.0 mmol).
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold deionized water and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure pyrrole derivative.
-
Protocol B: Modified Paal-Knorr Synthesis of 1-Anilino-2-cyclopentyl-4,5-dimethylpyrrole
Application Note: This protocol demonstrates the synthesis of a different substitution pattern by first forming the 1,4-dicarbonyl intermediate. This method is particularly useful when the desired substitution pattern is not directly accessible through the Hantzsch synthesis. The initial SN2 reaction followed by the acid-catalyzed cyclization provides a high degree of control.
Experimental Protocol:
-
Reagents:
Reagent Molar Mass ( g/mol ) Amount (mmol) Equivalents Volume/Mass 2,4-Pentanedione (Acetylacetone) 100.12 10.0 1.0 1.00 g (1.02 mL) Sodium Ethoxide (NaOEt) 68.05 10.0 1.0 0.68 g 2-Chloro-1-cyclopentylethanone 146.61 10.0 1.0 1.47 g Aniline 93.13 11.0 1.1 1.02 g (1.00 mL) p-Toluenesulfonic acid (p-TsOH) 172.20 0.5 0.05 86 mg Ethanol (anhydrous) 46.07 - - 30 mL | Toluene | 92.14 | - | - | 20 mL |
-
Procedure:
-
Step 1: Formation of the 1,4-Dicarbonyl Intermediate a. To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (30 mL) and sodium ethoxide (0.68 g, 10.0 mmol). Stir until dissolved. b. Add 2,4-pentanedione (1.00 g, 10.0 mmol) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation. c. Add 2-Chloro-1-cyclopentylethanone (1.47 g, 10.0 mmol) dropwise. d. Heat the mixture to 50 °C and stir for 3-4 hours, monitoring by TLC until the starting materials are consumed.
-
Step 2: Cyclization to Pyrrole a. Cool the reaction mixture to room temperature. b. Add aniline (1.02 g, 11.0 mmol), toluene (20 mL), and p-toluenesulfonic acid (86 mg, 0.5 mmol). c. Equip the flask with a Dean-Stark apparatus and a reflux condenser. d. Heat the mixture to reflux and continue until water is no longer collected in the trap (typically 5-8 hours). e. Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (50 mL). f. Extract the product with ethyl acetate (3 x 40 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrrole.
-
Part 3: Data Summary and Workflow Visualization
The versatility of these methods allows for the creation of a diverse library of cyclopentyl-substituted pyrroles by varying the reaction partners.
Table of Potential Derivatives:
| Synthesis Method | α-Haloketone | β-Dicarbonyl/Ketoester | Amine | Resulting Pyrrole Structure (Representative) |
| Hantzsch | 2-Chloro-1-cyclopentylethanone | Ethyl acetoacetate | Ammonia | 2-cyclopentyl-5-methyl-3-carbethoxy-1H-pyrrole |
| Hantzsch | 2-Chloro-1-cyclopentylethanone | Methyl benzoylacetate | Benzylamine | 2-cyclopentyl-3-carbomethoxy-1-benzyl-5-phenylpyrrole |
| Paal-Knorr | 2-Chloro-1-cyclopentylethanone | 2,4-Pentanedione | Aniline | 2-cyclopentyl-4,5-dimethyl-1-phenylpyrrole |
| Paal-Knorr | 2-Chloro-1-cyclopentylethanone | Dibenzoylmethane | Hydrazine | 2-cyclopentyl-4,5-diphenyl-1-aminopyrrole |
Overall Experimental Workflow:
Caption: General workflow for synthesis and analysis of pyrrole derivatives.
Conclusion
2-Chloro-1-cyclopentylethanone serves as a powerful and versatile precursor for the synthesis of highly functionalized cyclopentyl-substituted pyrroles.[4][5] Through established methodologies like the Hantzsch and modified Paal-Knorr syntheses, researchers can readily access a wide range of derivatives. The protocols outlined in this guide provide a solid foundation for laboratory synthesis. Given the prevalence of the pyrrole scaffold in pharmacologically active agents, these synthetic routes offer significant opportunities for drug discovery programs aiming to develop novel therapeutics with antibacterial, antifungal, anti-inflammatory, or anticancer properties.[2][3][16]
References
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ResearchGate. Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds. Available from: [Link]
-
Pharmaffiliates. 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. Available from: [Link]
-
PubMed. Synthesis of Cyclopentenes, Pyrroles, and Thiophenes via a Sequence of Propargyl-Allenyl Isomerizations, Michael Additions, and Intramolecular Wittig Reactions. J Org Chem. 2014 Nov 21;79(22):10867-72. Available from: [Link]
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MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
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Sci-Hub. Synthesis of Cyclopentenes, Pyrroles, and Thiophenes via a Sequence of Propargyl–Allenyl Isomerizations, Michael Additions, and Intramolecular Wittig Reactions. Available from: [Link]
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Wikipedia. Hantzsch pyrrole synthesis. Available from: [Link]
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Grokipedia. Hantzsch pyrrole synthesis. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. Available from: [Link]
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Grokipedia. Paal–Knorr synthesis. Available from: [Link]
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Wikipedia. Paal–Knorr synthesis. Available from: [Link]
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Cambridge University Press. Hantzsch Pyrrole Synthesis. Available from: [Link]
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Taylor & Francis Online. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. J Enzyme Inhib Med Chem. 2021 Dec;36(1):2183-2198. Available from: [Link]
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RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. 2018. Available from: [Link]
-
ResearchGate. The Hantzsch pyrrole synthesis. Available from: [Link]
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Preprints.org. A review article on biological importance of pyrrole. 2024. Available from: [Link]
-
ResearchGate. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. 2014. Available from: [Link]
-
ResearchGate. Synthesis of multi-functional fused pyrroles. Available from: [Link]
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Royal Society of Chemistry. Synthesis of fused pyrroles containing 4-hydroxycoumarins by regioselective metal-free multicomponent reactions. Org. Biomol. Chem. Available from: [Link]
-
PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Chem. Sci. Available from: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
-
Oriental Journal of Chemistry. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available from: [Link]
-
PubMed. Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Available from: [Link]
-
PubChem. 2-Chloro-1-cyclopentylethanone. Available from: [Link]
-
Journal of the Chemical Society C. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Available from: [Link]
-
Chemistry LibreTexts. Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Available from: [Link]
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The Pivotal Role of 2-Chloro-1-cyclopentylethanone in Agrochemical Discovery: Application Notes and Synthetic Protocols
Introduction: Unlocking Novel Agrochemical Scaffolds
In the continuous pursuit of novel and effective agrochemicals, the strategic selection of versatile building blocks is paramount. 2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5), a bifunctional ketone, has emerged as a critical intermediate in the synthesis of complex heterocyclic compounds with significant potential in pesticide development.[1] Its unique structure, featuring a reactive α-chloro ketone moiety and a cyclopentyl group, offers a powerful platform for constructing diverse molecular architectures.[2] This guide provides an in-depth exploration of the application of 2-Chloro-1-cyclopentylethanone in agrochemical synthesis, with a focus on the generation of thiazole-based fungicides. We will delve into the mechanistic underpinnings of the key synthetic transformations and provide a detailed, field-proven protocol for the synthesis of a model agrochemical precursor, 2-amino-4-cyclopentylthiazole.
The α-chloro ketone functionality of 2-Chloro-1-cyclopentylethanone makes it highly susceptible to nucleophilic substitution, enabling the facile formation of carbon-heteroatom bonds.[2] This reactivity is the cornerstone of its utility in constructing heterocyclic systems like pyrroles and thiophenes, which are prevalent in many biologically active molecules.[1][2] The cyclopentyl ring, on the other hand, imparts desirable lipophilic characteristics to the final molecule, which can significantly influence its biological activity and pharmacokinetic properties within the target organism.[2]
Core Application: Synthesis of 4-Cyclopentylthiazole Derivatives
A primary application of 2-Chloro-1-cyclopentylethanone in agrochemical research lies in the synthesis of 4-cyclopentylthiazole derivatives. The thiazole ring is a well-established pharmacophore in a multitude of fungicidal compounds due to its ability to interact with key biological targets in pathogenic fungi.[3][4][5][6] The Hantzsch thiazole synthesis, a classic and reliable condensation reaction between an α-halo ketone and a thioamide, provides a direct and efficient route to this important heterocyclic scaffold.[4][7]
Mechanistic Insight: The Hantzsch Thiazole Synthesis
The reaction of 2-Chloro-1-cyclopentylethanone with thiourea to form 2-amino-4-cyclopentylthiazole proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential synthetic hurdles.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: A simplified workflow for the synthesis of 2-amino-4-cyclopentylthiazole.
The key steps of the Hantzsch thiazole synthesis are as follows:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon of the chloromethyl group in 2-Chloro-1-cyclopentylethanone. This results in the formation of an isothiouronium salt intermediate.
-
Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This leads to the formation of a five-membered heterocyclic intermediate.
-
Dehydration: The tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.
This reaction is typically carried out in a protic solvent, such as ethanol, and may be facilitated by a base to neutralize the hydrogen chloride generated during the reaction.
Experimental Protocol: Synthesis of 2-amino-4-cyclopentylthiazole
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-amino-4-cyclopentylthiazole, a key intermediate for the development of novel fungicides. This procedure is adapted from established methods for the synthesis of analogous 2-aminothiazole derivatives.[7]
Materials and Equipment:
| Material/Equipment | Specifications |
| 2-Chloro-1-cyclopentylethanone | Purity ≥98% |
| Thiourea | Purity ≥99% |
| Iodine | Purity ≥99.8% |
| Ethanol | Anhydrous |
| Diethyl ether | Anhydrous |
| Ammonium hydroxide | Concentrated solution (28-30%) |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Buchner funnel and filter paper | |
| Beakers and other standard laboratory glassware |
Safety Precautions:
-
2-Chloro-1-cyclopentylethanone: This compound is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of vapors and contact with skin and eyes.
-
Ammonium hydroxide: This is a corrosive and volatile solution. Handle with care in a fume hood.
-
Solvents: Ethanol and diethyl ether are flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.
Synthetic Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Chloro-1-cyclopentylethanone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).
-
Reaction Initiation: Add a minimal amount of anhydrous ethanol to the flask to create a slurry.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with diethyl ether to remove any unreacted starting materials and iodine.
-
Carefully pour the reaction mixture into a beaker containing a concentrated solution of ammonium hydroxide. This will neutralize the hydroiodic acid formed during the reaction and precipitate the free base of the product.
-
-
Product Isolation:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-4-cyclopentylthiazole.
-
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 2: Synthetic Pathway to 2-amino-4-cyclopentylthiazole
Caption: Reaction scheme for the synthesis of 2-amino-4-cyclopentylthiazole.
Future Perspectives and Applications in Agrochemical Research
The synthesis of 2-amino-4-cyclopentylthiazole serves as a gateway to a vast chemical space of potential agrochemicals. The primary amino group on the thiazole ring provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate the biological activity and spectrum of the resulting compounds.
Potential derivatization strategies include:
-
Acylation: Reaction with various acyl chlorides or anhydrides to form amide derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation/Arylation: N-alkylation or arylation to introduce further diversity.
By systematically exploring these derivatization pathways, researchers can generate libraries of novel compounds for high-throughput screening against a range of plant pathogens. The fungicidal activity of these new 4-cyclopentylthiazole derivatives can then be evaluated through in-vitro and in-vivo assays.[8][9][10]
Conclusion
2-Chloro-1-cyclopentylethanone is a valuable and versatile building block for the synthesis of novel agrochemicals. Its ability to readily participate in the Hantzsch thiazole synthesis provides a robust and efficient method for the preparation of 4-cyclopentylthiazole derivatives, a promising class of compounds with potential fungicidal activity. The detailed protocol provided herein offers a practical guide for researchers to synthesize the key intermediate, 2-amino-4-cyclopentylthiazole, paving the way for the discovery and development of the next generation of crop protection agents. The inherent versatility of this scaffold, coupled with the established biological importance of the thiazole moiety, underscores the significant role of 2-Chloro-1-cyclopentylethanone in modern agrochemical research.
References
- 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applic
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. (URL not available)
- The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)
-
Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. [Link]
- Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. (URL not available)
-
Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives. PubMed. [Link]
- Synthesis of the 2-aminothiazole-4-carboxylate analogues...
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The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC. [Link]
-
2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577. PubChem. [Link]
- Synthesis of 2-substitued-amino-4-aryl thiazoles.
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Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. PMC. [Link]
- Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. National Institutes of Health. (URL not available)
- 2-Amino-4-thiazolidinones: Synthesis and Reactions.
- Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Beilstein Journals. (URL not available)
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Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. PMC. [Link]
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Application Notes and Protocols: Strategic Carbon-Carbon Bond Formation Utilizing 2-Chloro-1-cyclopentylethanone
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 2-Chloro-1-cyclopentylethanone in carbon-carbon bond formation. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of key transformations, offering field-proven insights to enable robust and reproducible synthetic outcomes. We will explore nucleophilic substitution reactions, aldol-type condensations, and the Favorskii rearrangement, presenting detailed, self-validating protocols and troubleshooting guidance.
Introduction: The Synthetic Versatility of an α-Halo Ketone
2-Chloro-1-cyclopentylethanone is a valuable bifunctional building block in organic synthesis. Its structure, featuring a reactive α-chloro substituent adjacent to a carbonyl group, allows for a diverse array of chemical transformations. The electron-withdrawing nature of the carbonyl group activates the α-carbon, making it susceptible to nucleophilic attack, while the chlorine atom serves as an excellent leaving group. This unique electronic arrangement is the foundation for its utility in constructing complex molecular architectures, a critical task in medicinal chemistry and materials science. Understanding the interplay between the ketone and the α-halide is paramount to harnessing its full synthetic potential.
Nucleophilic Substitution: Direct Alkylation Strategies
The most direct approach to C-C bond formation using 2-Chloro-1-cyclopentylethanone involves the displacement of the chloride by a carbon nucleophile. This SN2 reaction is a cornerstone of synthetic chemistry, allowing for the introduction of a wide variety of carbon-based functionalities.
Mechanism and Key Considerations
The reaction proceeds via a backside attack of the nucleophile on the α-carbon, inverting the stereochemistry if a chiral center is present. The choice of base and solvent is critical to prevent side reactions, such as elimination or self-condensation. Non-nucleophilic, sterically hindered bases are often preferred to deprotonate the carbon nucleophile without competing in the substitution reaction. Aprotic polar solvents, such as THF or DMF, are ideal for solvating the counter-ion of the nucleophile without interfering with its reactivity.
Protocol: Alkylation with Malonic Esters
This protocol details the alkylation of 2-Chloro-1-cyclopentylethanone with diethyl malonate, a classic example of forming a new C-C bond and introducing a functional handle for further elaboration.
Experimental Protocol: Diethyl 2-(2-oxocyclopentyl)malonate Synthesis
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diethyl malonate (1.1 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol of the ketone).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: NaH is highly reactive and flammable; handle under an inert atmosphere. Hydrogen gas is evolved during the addition.
-
Nucleophile Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the enolate.
-
Addition of Electrophile: Dissolve 2-Chloro-1-cyclopentylethanone (1.0 eq) in anhydrous THF (5 mL/mmol) and add it dropwise to the enolate solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (NH4Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Alkylation Reactions with 2-Chloro-1-cyclopentylethanone
| Nucleophile Source | Base | Solvent | Temperature (°C) | Approximate Yield (%) |
| Diethyl malonate | NaH | THF | 0 to rt | 85-95 |
| Ethyl acetoacetate | NaOEt | EtOH | rt | 70-80 |
| Nitromethane | DBU | CH3CN | rt | 60-70 |
| Organocuprate (e.g., Me2CuLi) | - | THF/Et2O | -78 to 0 | 75-85 |
Aldol-Type Condensations: Leveraging Enolate Chemistry
The carbonyl group of 2-Chloro-1-cyclopentylethanone allows for the formation of an enolate, which can then act as a nucleophile in aldol-type reactions. This opens up pathways to more complex, functionalized cyclopentanone derivatives.
Mechanistic Overview
In the presence of a suitable base, the α'-proton (on the carbon not bearing the chlorine) can be abstracted to form an enolate. This enolate can then react with an aldehyde or ketone electrophile. The challenge lies in achieving regioselective enolate formation, as the α-protons are also acidic. The use of bulky bases, such as lithium diisopropylamide (LDA), at low temperatures generally favors the formation of the kinetic enolate at the less substituted α'-position.
Diagram 1: Regioselective Enolate Formation
Application Note: Strategies for the Selective Reduction of the Carbonyl Group in 2-Chloro-1-cyclopentylethanone
Abstract
This technical guide provides a comprehensive overview of methodologies for the reduction of the carbonyl group in 2-Chloro-1-cyclopentylethanone, a key intermediate in pharmaceutical and organic synthesis.[1][2] The document explores various reduction strategies, including hydride-based reductions, transfer hydrogenations, and catalytic hydrogenations. For each method, the underlying mechanistic principles, experimental protocols, and critical parameters are discussed in detail. The guide is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of 2-chloro-1-cyclopentylethanol and its derivatives.
Introduction: The Significance of α-Halo Ketone Reduction
2-Chloro-1-cyclopentylethanone is a valuable bifunctional molecule featuring a reactive α-chloro ketone moiety and a cyclopentyl ring.[2] This structure allows for a diverse range of chemical transformations, making it a crucial building block in the synthesis of complex organic molecules, including heterocyclic compounds and biologically active agents.[1][2] The reduction of the carbonyl group to a hydroxyl group is a pivotal transformation, yielding 2-chloro-1-cyclopentylethanol, a precursor for various pharmaceutical intermediates.[2][3]
The presence of the α-halogen atom introduces both challenges and opportunities in the reduction process. While it can influence the reactivity of the carbonyl group, it also presents the potential for side reactions, such as dehalogenation.[4] Therefore, the choice of reducing agent and reaction conditions is critical to achieve high chemoselectivity and yield of the desired chlorohydrin. This guide delves into the nuances of these reduction methods, providing a framework for rational experimental design.
Key Reduction Methodologies
Sodium Borohydride (NaBH₄) Reduction: A Chemoselective Approach
Sodium borohydride is a widely used, mild, and selective reducing agent for aldehydes and ketones.[5][6] Its chemoselectivity makes it particularly suitable for the reduction of α-halo ketones where preservation of the carbon-halogen bond is desired.
2.1.1. Mechanistic Rationale
The reduction of a ketone by NaBH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[7][8] The resulting alkoxide is then protonated by the solvent (typically an alcohol or water) to yield the final alcohol product. The reaction is generally carried out in protic solvents like methanol or ethanol.
2.1.2. Experimental Protocol: NaBH₄ Reduction
Materials:
-
2-Chloro-1-cyclopentylethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 2-Chloro-1-cyclopentylethanone (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of 1 M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-chloro-1-cyclopentylethanol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Table 1: Summary of NaBH₄ Reduction Parameters
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and chemoselective for ketones.[5] |
| Solvent | Methanol | Protic solvent for protonation of the alkoxide. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Stoichiometry | 1.1 eq NaBH₄ | A slight excess ensures complete reduction. |
| Work-up | Acidic quench, extraction | Neutralizes excess reagent and isolates the product. |
Meerwein-Ponndorf-Verley (MPV) Reduction: A Reversible Transfer Hydrogenation
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[9][10][11] This method is advantageous for its mild reaction conditions and high selectivity, leaving other reducible functional groups such as nitro groups and halogens unaffected.[11][12]
2.2.1. Mechanistic Insights
The MPV reduction proceeds through a six-membered ring transition state involving the coordination of the ketone to the aluminum alkoxide.[9] A hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the substrate, while the resulting acetone is formed. The reaction is reversible, and the equilibrium is typically driven towards the product by removing the acetone by distillation.[10]
2.2.2. Experimental Protocol: MPV Reduction
Materials:
-
2-Chloro-1-cyclopentylethanone
-
Aluminum isopropoxide [Al(O-i-Pr)₃]
-
Anhydrous isopropanol
-
Anhydrous toluene (optional, as a higher boiling solvent)
-
Distillation apparatus
-
Dilute sulfuric acid or hydrochloric acid
Procedure:
-
Set up a distillation apparatus.
-
In the distillation flask, add 2-Chloro-1-cyclopentylethanone (1.0 eq) and a solution of aluminum isopropoxide (0.5 - 1.0 eq) in anhydrous isopropanol (10-20 volumes).
-
Slowly heat the reaction mixture to reflux.
-
Collect the distillate (a mixture of acetone and isopropanol) to drive the reaction to completion. The rate of distillation should be controlled to maintain a constant volume in the reaction flask by adding fresh anhydrous isopropanol.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Hydrolyze the aluminum alkoxide product by adding dilute sulfuric acid or hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Catalytic Hydrogenation: A Heterogeneous Approach
Catalytic hydrogenation is a powerful and clean reduction method that involves the use of hydrogen gas and a metal catalyst.[13] This technique can be highly effective for the reduction of ketones to alcohols.[13]
2.3.1. Mechanistic Considerations
In catalytic hydrogenation, the ketone and hydrogen are adsorbed onto the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel). The reaction occurs on the catalyst surface, where the hydrogen atoms are added across the carbonyl double bond. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial to control the selectivity, especially to avoid reductive dehalogenation.
2.3.2. Experimental Protocol: Catalytic Hydrogenation
Materials:
-
2-Chloro-1-cyclopentylethanone
-
Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogen gas source
-
Parr hydrogenator or a similar hydrogenation apparatus
Procedure:
-
In a hydrogenation vessel, dissolve 2-Chloro-1-cyclopentylethanone (1.0 eq) in a suitable solvent like ethanol.
-
Add the catalyst (e.g., 5% Pd/C, 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Table 2: Comparison of Reduction Methods
| Feature | Sodium Borohydride | Meerwein-Ponndorf-Verley | Catalytic Hydrogenation |
| Reagent Type | Hydride donor | Transfer hydrogenation | H₂ gas and metal catalyst |
| Selectivity | High for carbonyls | Excellent chemoselectivity | Can be tuned by catalyst and conditions |
| Conditions | Mild (0 °C to RT) | Mild (refluxing alcohol) | Variable (RT to elevated temp/pressure) |
| Advantages | Simple, inexpensive, safe | High selectivity, mild | Clean, high atom economy |
| Disadvantages | Stoichiometric reagent | Reversible, requires acetone removal | Potential for dehalogenation, specialized equipment |
Conclusion and Future Perspectives
The reduction of the carbonyl group in 2-Chloro-1-cyclopentylethanone to yield 2-chloro-1-cyclopentylethanol can be effectively achieved through several synthetic strategies. The choice of the optimal method depends on factors such as the desired scale of the reaction, available equipment, and the required level of chemoselectivity.
-
Sodium borohydride offers a simple, cost-effective, and reliable method for small to medium-scale synthesis with good chemoselectivity.
-
The Meerwein-Ponndorf-Verley reduction provides an excellent alternative when high chemoselectivity is paramount, especially in the presence of other sensitive functional groups.
-
Catalytic hydrogenation represents a green and efficient approach for large-scale production, provided that conditions are carefully optimized to prevent dehalogenation.
Future research in this area may focus on the development of more efficient and selective catalysts, including asymmetric catalysts for the enantioselective reduction of 2-Chloro-1-cyclopentylethanone, which would be highly valuable for the synthesis of chiral drug molecules.[14]
References
- Vertex AI Search. (n.d.). 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications.
- Physics Wallah. (n.d.). Mechanism of Meerwein-Ponndorf-Verley Reduction.
- Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis.
- Google Patents. (n.d.). CN110922299A - Continuous preparation method of high-content 2-chloroethanol.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction.
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- Chemistry LibreTexts. (2021, May 22). 1.7-Chemical properties III- Catalytic Hydrogenation.
- Alfa Chemistry. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate.
- Google Patents. (n.d.). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
- Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(9), 11386–11434.
- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
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Application Notes & Protocols for 2-Chloro-1-cyclopentylethanone: A Guide to Safe Handling and Disposal
Abstract: This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5). As a versatile bifunctional intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, its unique reactivity necessitates stringent safety protocols.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols grounded in established safety principles to mitigate risks and ensure laboratory and environmental safety.
Compound Profile and Hazard Identification
2-Chloro-1-cyclopentylethanone is an α-chloro ketone, a class of compounds known for their high reactivity as alkylating agents.[3][4] This reactivity, stemming from the electron-withdrawing effects of both the carbonyl group and the adjacent chlorine atom, is the primary source of its utility in synthesis and its associated hazards.[3] Many α-halocarbonyl compounds are potent irritants and lachrymators.[5]
Physical and Chemical Properties
A clear understanding of the compound's physical properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 932-28-5 | [6][7] |
| Molecular Formula | C₇H₁₁ClO | [7][8] |
| Molecular Weight | 146.61 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 205.1 ± 13.0 °C at 760 mmHg | [8] |
| Density | 1.1 ± 0.1 g/cm³ | [8] |
| Flash Point | 92.8 ± 11.0 °C | [8] |
| Storage Temperature | Recommended 2-8°C, sealed and dry | [9] |
GHS Hazard Classification and Toxicological Profile
While a complete toxicological profile is not available for all intermediates, data for 2-Chloro-1-cyclopentylethanone and related chlorinated compounds indicate significant hazards that must be addressed.[10][11] The primary routes of occupational exposure are inhalation of vapors, direct skin contact, and accidental ingestion.[10]
| Pictogram | GHS Class | Hazard Statement | Precautionary Measures |
| Serious Eye Damage | H318: Causes serious eye damage. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] | |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9] | |
| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9] | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area.[9] |
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 2-Chloro-1-cyclopentylethanone is a properly functioning Chemical Fume Hood .
-
Causality: Due to its potential for respiratory irritation (H335) and the volatility of many organic compounds, a fume hood is mandatory to prevent the inhalation of vapors.[5][10] All weighing, transfers, and reactions involving this compound must be performed within the hood.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is required for all handling procedures, even within a fume hood, to protect against accidental splashes and contact.[11][12]
| PPE Category | Specification and Rationale |
| Hand Protection | Double-gloving is recommended. Use a heavier, chemical-resistant outer glove over a standard disposable inner glove. • Outer Glove: Butyl or Viton® rubber gloves provide excellent protection against chlorinated solvents.[13][14] • Inner Glove: Nitrile gloves can be used as an inner layer.[15] Causality: No single glove material protects against all chemicals indefinitely.[15] Chlorinated compounds can degrade common lab gloves (like latex).[11] Double gloving provides an additional barrier and allows for safe removal of the contaminated outer glove. |
| Eye/Face Protection | Chemical splash goggles are mandatory. A face shield worn over the goggles is required when handling larger quantities (>100 mL) or during procedures with a high splash potential.[12] Causality: This compound is classified as causing serious eye damage (H318).[9] Standard safety glasses do not provide a sufficient seal against splashes and vapors. |
| Protective Clothing | A flame-resistant lab coat must be worn and fully fastened.[11] For larger-scale operations, a chemically resistant apron should be worn over the lab coat.[12] Ensure clothing is made of a low-permeability material. |
| Footwear | Fully enclosed, chemical-resistant shoes are required. Do not wear perforated shoes or sandals in the laboratory. |
Standard Operating Protocol for Laboratory Handling
This protocol outlines the step-by-step process for the safe use of 2-Chloro-1-cyclopentylethanone in a research setting.
1. Preparation and Pre-Handling Checks: 1.1. Don all required PPE as specified in Section 2.2. 1.2. Verify that the chemical fume hood is operational and has a current inspection certification. 1.3. Ensure an emergency eyewash and safety shower are accessible and unobstructed.[16] 1.4. Prepare all necessary reagents and equipment within the fume hood to minimize time spent with the primary container open. 1.5. Locate the appropriate, pre-labeled halogenated waste container.[17]
2. Chemical Handling and Transfer: 2.1. Place an absorbent, disposable bench pad on the fume hood surface to contain minor drips. 2.2. Uncap the reagent bottle. If the compound has been refrigerated, allow it to come to room temperature before opening to prevent moisture condensation, as α-halo ketones can be susceptible to hydrolysis.[3] 2.3. Carefully perform the required transfer (e.g., weighing, addition to a reaction vessel) using appropriate tools (glass pipettes, syringes). 2.4. Keep the primary container sealed when not in active use.[17] 2.5. Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge, especially if flammable solvents are present in the procedure.[8][18]
3. Post-Handling and Cleanup: 3.1. Tightly seal the 2-Chloro-1-cyclopentylethanone container and return it to its designated storage location (see Section 4). 3.2. Decontaminate any non-disposable equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone, ethanol), collecting all rinsate as halogenated waste. 3.3. Dispose of all contaminated disposable materials (e.g., pipette tips, bench pads, gloves) in the designated solid halogenated waste stream. 3.4. Wipe down the fume hood sash and work surface. 3.5. Remove PPE in the correct order (outer gloves first), avoiding contact with skin, and wash hands thoroughly with soap and water.
Storage and Transport
Proper storage is critical to maintaining chemical integrity and preventing accidental release.
-
Storage Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for reactive and toxic chemicals.[8] The recommended storage temperature is 2-8°C.[9]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[17][19]
-
Transport: When moving the chemical within the laboratory or institution, use a secondary, chemically resistant container (e.g., a polypropylene tub) to prevent spills in case the primary container is dropped or leaks.[19]
Emergency Protocols
Immediate and correct response to an emergency is critical to minimizing harm.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an emergency eyewash station, holding the eyelids open.[20][21] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Flush the affected skin area with plenty of soap and water for at least 15 minutes.[20][22] Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[18][23]
-
Ingestion: Do NOT induce vomiting.[20] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[23]
Spill Response
The response protocol depends on the size and location of the spill.
Caption: Workflow for responding to a 2-Chloro-1-cyclopentylethanone spill.
Waste Disposal Protocol
2-Chloro-1-cyclopentylethanone is a halogenated organic compound and must be disposed of as hazardous waste.[24] Improper disposal, such as pouring down the drain, is prohibited and environmentally harmful.[25]
Key Principles:
-
Segregation is Mandatory: Halogenated organic waste must be collected separately from non-halogenated waste.[17][24] This is because the disposal methods differ; halogenated waste typically requires high-temperature incineration, which is a more complex and costly process.[25]
-
Container Compatibility: Use only designated, chemically compatible waste containers, typically polyethylene carboys provided by your institution's Environmental Health & Safety (EH&S) department.[19]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all components, and their approximate concentrations.[17] Do not use abbreviations.
Caption: Decision workflow for proper segregation and disposal of waste.
References
- Vertex AI Search. (n.d.). 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications.
- BenchChem. (2025). Safety and handling of chlorinated organic compounds.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- CymitQuimica. (n.d.). CAS 932-28-5: 2-Chloro-1-cyclopentylethanone.
- PubChem. (n.d.). 2-Chloro-1-cyclopentylethanone.
- ECHEMI. (n.d.). Buy 2-Chloro-1-cyclopentylethanone Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.
- ChemScene. (n.d.). 932-28-5 | 2-Chloro-1-cyclopentylethan-1-one.
- Benchchem. (n.d.). 2-Chloro-1-cyclopentylethanone | 932-28-5.
- Wikipedia. (n.d.). α-Halo ketone.
- University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
- Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
- PubChem. (n.d.). 2-Chlorocyclopentanone.
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- Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
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- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 2-chloro-1-(1-chlorocyclopropyl)ethanone.
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- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- D. L. Pavia, G. M. Lampman, G. S. Kriz, R. G. Engel. (n.d.). Safety in the chemical laboratory.
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
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- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Chloro-2-pentanone.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-cyclopentylethanone
Welcome to the technical support center for the synthesis of 2-Chloro-1-cyclopentylethanone (CAS 932-28-5). This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we will delve into the common synthetic routes, troubleshoot potential issues, and provide detailed protocols to enhance your experimental success.
Introduction to 2-Chloro-1-cyclopentylethanone
2-Chloro-1-cyclopentylethanone is a bifunctional organic compound featuring a reactive α-chloro ketone moiety and a cyclopentyl group.[1] This unique structure makes it a versatile building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries.[1] Its applications include the synthesis of heterocyclic compounds like pyrroles and thiophenes, which are common scaffolds in many biologically active molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Chloro-1-cyclopentylethanone?
There are two main established methods for the synthesis of 2-Chloro-1-cyclopentylethanone:
-
α-Chlorination of 1-Cyclopentylethanone: This is a direct approach where 1-cyclopentylethanone is chlorinated at the alpha position to the carbonyl group. Various chlorinating agents can be used, including chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS).[2]
-
Friedel-Crafts Acylation of Cyclopentane: This classic carbon-carbon bond-forming reaction involves the acylation of cyclopentane with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]
Q2: Which synthetic route generally provides a higher yield?
The yield can vary significantly depending on the optimization of the reaction conditions for either route. The α-chlorination of 1-cyclopentylethanone, when carefully controlled, can offer high yields, potentially exceeding 90%, as demonstrated in analogous syntheses.[5] However, this method is highly dependent on controlling the selectivity to avoid over-chlorination. The Friedel-Crafts acylation can also provide good yields, but the reaction is often sensitive to the activity of the catalyst and the purity of the starting materials.
Q3: What are the common side reactions and byproducts I should be aware of?
-
In α-Chlorination: The most common side products are the result of over-chlorination, leading to the formation of 2,2-dichloro-1-cyclopentylethanone and potentially trichlorinated species.[5] The reaction conditions must be carefully controlled to maximize the formation of the desired monochlorinated product.
-
In Friedel-Crafts Acylation: While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, side reactions can still occur.[6] These may include the formation of isomers if the cyclopentane ring is substituted, and potential side reactions involving the chloroacetyl chloride.
Q4: How can I monitor the progress of the reaction?
Gas chromatography (GC) is an excellent technique for monitoring the reaction progress, as it can effectively separate the starting material, the desired product, and the various chlorinated byproducts.[5] Thin-layer chromatography (TLC) can also be used for a more qualitative assessment of the reaction's completion.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Chloro-1-cyclopentylethanone and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction by GC or TLC until the starting material is consumed. If the reaction stalls, a slight increase in temperature or addition of more catalyst (if applicable) may be necessary. |
| Suboptimal catalyst activity (Friedel-Crafts): The Lewis acid catalyst (e.g., AlCl₃) may be old or have been exposed to moisture. | Use a fresh, unopened container of the Lewis acid catalyst. Ensure all glassware is thoroughly dried before use. | |
| Poor selectivity (α-Chlorination): The reaction conditions may favor the formation of di- and tri-chlorinated byproducts. | Lower the reaction temperature. Reduce the rate of addition of the chlorinating agent. Consider using a milder chlorinating agent. The use of a catalyst, such as a compound containing metallic aluminum, can improve selectivity.[5] | |
| Product is Impure (Multiple spots on TLC or peaks in GC) | Over-chlorination (α-Chlorination): Excessive amounts of di- and tri-chlorinated byproducts are present. | Reduce the stoichiometry of the chlorinating agent. Optimize the reaction time and temperature to favor the monochlorinated product. |
| Incomplete work-up: Residual starting materials or reagents remain in the product. | Ensure the work-up procedure is followed meticulously, including all washing steps. An additional extraction or wash may be necessary. | |
| Product decomposition: The product may be unstable under certain conditions (e.g., high temperatures during distillation). | Purify the product using vacuum distillation at the lowest possible temperature.[5] | |
| Reaction Fails to Initiate | Inactive catalyst (Friedel-Crafts): The Lewis acid is not active enough to promote the reaction. | Use a more active Lewis acid or a fresh batch of the current catalyst. |
| Inert starting materials: The starting materials may be of poor quality or contain inhibitors. | Use freshly distilled or purified starting materials. |
Experimental Protocols
Method 1: α-Chlorination of 1-Cyclopentylethanone (Adapted from a similar procedure)
This protocol is adapted from a patented procedure for a structurally similar compound and is expected to provide good results for the synthesis of 2-Chloro-1-cyclopentylethanone.[5]
Materials:
-
1-Cyclopentylethanone
-
Dichloromethane (anhydrous)
-
Chlorine gas
-
A compound containing metallic aluminum (e.g., Methylaluminum dichloride (MeAlCl₂) or Dimethylaluminum chloride (Me₂AlCl))
-
Water
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and a condenser connected to a gas absorption trap (for HCl and unreacted chlorine).
-
Cooling bath (ice-water or dry ice-acetone)
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
In a four-necked flask, dissolve 1-cyclopentylethanone in anhydrous dichloromethane.
-
Cool the solution to a temperature between -5 °C and 15 °C using a cooling bath.[5]
-
Under stirring, add the aluminum-containing catalyst (0.5-10 mol% relative to the starting ketone).[5]
-
Introduce chlorine gas at a controlled rate, ensuring the temperature of the reaction mixture does not exceed 15 °C.[5]
-
Monitor the reaction progress by GC analysis. The reaction is typically complete within 3-7 hours.
-
Once the desired conversion is achieved, stop the chlorine gas flow and allow the reaction mixture to warm to room temperature.
-
Slowly and carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation. The boiling point of the product will be lower than that of the starting ketone. For a similar compound, the product was collected at 100-102 °C under -0.1 MPa vacuum.[5]
Method 2: Friedel-Crafts Acylation of Cyclopentane
This is a general procedure for Friedel-Crafts acylation and may require optimization for this specific synthesis.[3]
Materials:
-
Cyclopentane
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (for HCl).
-
Ice bath
-
Separatory funnel
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add chloroacetyl chloride (1.05 equivalents).[3]
-
Stir the mixture for 15-20 minutes at 0 °C to form the acylium ion complex.[3]
-
Add cyclopentane (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 5 °C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.[3]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.[3]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Visualizing the Workflow
Troubleshooting Logic for Low Yield in α-Chlorination
Caption: Troubleshooting workflow for low yield in α-chlorination.
General Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chloroacetyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.
-
Chlorine gas is highly toxic and corrosive. Ensure your gas trap is functioning correctly.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
The work-up procedure involving quenching of the reaction mixture can be exothermic. Perform this step slowly and with adequate cooling.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. Retrieved from [Link]
- CN114292178A. (2022). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Google Patents.
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
- Google Patents. (2003). US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane.
-
Organic Syntheses. (n.d.). Cyclohexanone, 2-chloro-2-methyl-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1-cyclopentylethanone. Retrieved from [Link]
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Technical Support Center: Troubleshooting α-Chlorination of Ketones
Welcome to the technical support center for α-chlorination of ketones. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during this crucial synthetic transformation. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
FAQs and Troubleshooting Guides
Issue 1: Over-chlorination and Product Selectivity
Q1: I am observing multiple products in my reaction, with higher molecular weights than my expected monochlorinated product. What is happening and how can I fix it?
A1: This is a classic case of polychlorination, a common side reaction in the α-chlorination of ketones. The initial monochlorination introduces an electron-withdrawing chlorine atom, which can increase the acidity of the remaining α-hydrogens, making them more susceptible to removal and subsequent chlorination. This is particularly prevalent under basic conditions.
Causality and Strategic Solutions:
-
Under Basic Conditions: In the presence of a base, successive halogenations are often more rapid than the first. This is because the inductive electron withdrawal by the halogen makes the remaining α-hydrogens more acidic and prone to deprotonation, leading to the formation of di- and tri-chlorinated products.
-
Under Acidic Conditions: In contrast, acidic conditions tend to favor monochlorination. Each successive halogenation is slower than the first because the halogen's electron-withdrawing effect decreases the basicity of the carbonyl oxygen, making its protonation less favorable.[1]
Troubleshooting Table: Controlling Chlorination
| Parameter | Recommendation for Monochlorination | Rationale |
| pH | Use acidic conditions (e.g., acetic acid as a solvent). | Suppresses the formation of the highly reactive enolate and favors the less reactive enol intermediate, slowing down subsequent chlorinations.[1] |
| Chlorinating Agent | Use N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) with a moderator. | These reagents are often milder and offer better control over the reaction compared to chlorine gas.[2][3] |
| Stoichiometry | Use a stoichiometric amount (1.0-1.1 equivalents) of the chlorinating agent. | Limiting the amount of the chlorinating agent can help prevent over-chlorination, especially under carefully controlled conditions. |
| Temperature | Maintain low to moderate temperatures. | Higher temperatures can increase the rate of side reactions, including polychlorination. |
| Monitoring | Closely monitor the reaction progress using TLC or GC-MS. | This allows you to quench the reaction once the starting material is consumed and before significant amounts of polychlorinated products are formed.[4] |
Issue 2: Regioselectivity with Unsymmetrical Ketones
Q2: My α-chlorination of an unsymmetrical ketone is yielding the wrong isomer. How can I control which α-position is chlorinated?
A2: The regioselectivity of α-chlorination is highly dependent on the reaction conditions, specifically whether the reaction is performed under acidic or basic conditions. This choice dictates whether the reaction proceeds under thermodynamic or kinetic control.
Thermodynamic vs. Kinetic Control:
-
Acid-Catalyzed (Thermodynamic Control): Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of the enol is an equilibrium process, and the more stable, more substituted enol is favored. Consequently, chlorination occurs at the more substituted α-carbon.[1][5]
-
Base-Mediated (Kinetic Control): Under basic conditions, an enolate is formed. The rate of proton abstraction is typically faster from the less sterically hindered α-carbon. The resulting kinetic enolate is then trapped by the chlorinating agent, leading to chlorination at the less substituted position.[1]
Caption: Analytical workflow for troubleshooting side reactions.
Using GC-MS:
-
Identification of Products: GC-MS is excellent for separating the components of your reaction mixture and providing their mass-to-charge ratios. [4][6][7][8]You can identify your desired product, starting material, and potential side products like di- and tri-chlorinated ketones by their molecular weights.
-
Monitoring Reaction Progress: Taking aliquots at different time points can show the consumption of starting material and the appearance of products and byproducts, helping you to optimize reaction time.
Using NMR Spectroscopy:
-
¹H NMR: The α-protons in ketones have a characteristic chemical shift. After chlorination, the proton on the same carbon as the chlorine will shift downfield. The integration of the peaks can help determine the ratio of products.
-
¹³C NMR: The carbon bearing the chlorine will also show a characteristic shift.
-
Identifying Side Products: The spectra of byproducts like Favorskii rearrangement products or elimination products will have distinct signals that can be used for their identification.
By systematically applying these troubleshooting strategies and analytical methods, you can gain better control over your α-chlorination reactions, leading to higher yields and purities of your desired products.
References
- G. Ghang, Y. Yang, X. Luan, J. Sun, Green Chem., 2020, 22, 5048-5053.
- BenchChem, N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
- BenchChem, Validation of a New Synthetic Method: N-Chlorosuccinimide for the α-Chlorin
- S. Marri, M. Singh, Catalytic Enantioselective α-Chlorination of Carbonyl Compounds, Semantic Scholar, 2013.
- Lookchem, Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols.
- T. Hashimoto, K. Maruoka, Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers, Journal of the American Chemical Society, 2012.
- Wikipedia, Ketone halogen
- I. G. Zenkevich, E. V.
- BenchChem, Application Notes: Sulfuryl Chloride as a Versatile Chlorin
- I. G. Zenkevich, E. V.
- Organic Chemistry Portal, α-Chloroketone and α-Chloroaldehyde synthesis by chlorin
- M. Majdecki, P. Grodek, J. Jurczak, Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts, The Journal of Organic Chemistry, 2020.
- S. K. Ghosh, S. Das, S. C.
- S. P. Brown, M. P. Brochu, D. W. C. MacMillan, Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes, Journal of the American Chemical Society, 2021.
- K. L. McNaught, P. G. Tratnyek, Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine, PMC - NIH.
- ResearchGate, GC/MS spectrum of the chlorinated ketone intermediate (CCOP) based on..., Download Scientific Diagram.
- Z. Li, B. Wang, C. Zhang, W. Y. Lo, L. Yang, J.
- ResearchGate, Optimization of the reaction conditions. [a], Download Table.
- D. P. Wyman, P. R. Kaufman, The Chlorination of Active Hydrogen Compounds with Sulfuryl Chloride. I. Ketones, The Journal of Organic Chemistry, 1964.
- A. R.
- G. C. Roy, S. K. Ghosh, Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride, Arkivoc, 2003.
- Z. Li, B. Wang, C. Zhang, W. Y. Lo, L. Yang, J. Sun, Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl, PubMed, 2024.
- Google Patents, US4310702A - Selective monochlorination of ketones and arom
- M. P. Brochu, S. P. Brown, D. W. C. MacMillan, Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes, Journal of the American Chemical Society, 2004.
- K. M. Brummond, K. D. Gesenberg, α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride, Sciencemadness.org.
- Organic Chemistry Portal, N-Chlorosuccinimide (NCS).
- S. R. S. S. Kotti, A. C. Timmons, G.
- Scribd, Comprehensive Organic Functional Group Transform
- M. Majdecki, P. Grodek, J.
- R. C. Larock, Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 4 Volume Set, 3rd Edition, Wiley.
- A. R. Katritzky, et al.
- ResearchGate, Gas chromatographic identification of chlorination products of aliph
- Master Organic Chemistry, Reactions and Mechanisms.
- NROChemistry, Favorskii Rearrangement.
- G. M. Carbone, S. G. R. Bade, S. K. Pagire, O. Kappe, Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues, 2025.
- Google Patents, US2235562A - Method for producing chlorin
- D. F. J. Caputo, M. C. A. de Sousa, C. L. B. G. de Medeiros, A. G. F. de Souza, J. Jones, Jr.
- Chemistry LibreTexts, 22.
- Wikipedia, Favorskii rearrangement.
- Organic Chemistry: A Tenth Edition, 22.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-1-cyclopentylethanone by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Chloro-1-cyclopentylethanone. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but sensitive α-chloro ketone intermediate.[1] The unique reactivity of the α-chloro ketone moiety, while synthetically useful, presents specific challenges during purification, particularly on standard silica gel.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of 2-Chloro-1-cyclopentylethanone in a direct question-and-answer format.
Question 1: My product is degrading on the column. I'm seeing new spots on my TLC plates from collected fractions and my yield is very low. What is happening?
Answer: This is the most common issue when purifying α-chloro ketones. The degradation is likely caused by the acidic nature of standard silica gel. The silica surface contains acidic silanol groups (Si-OH) which can catalyze side reactions. For 2-Chloro-1-cyclopentylethanone, the primary degradation pathway is likely dehydrochlorination, an elimination reaction that forms an unsaturated ketone.
Causality Explained: The acidic protons on the silica surface can protonate the carbonyl oxygen, making the α-proton more acidic and susceptible to abstraction. This initiates an E1 or E2-like elimination of HCl, leading to a conjugated enone impurity which can be difficult to separate from the desired product.
Solutions:
-
Use Deactivated/Neutralized Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel before use. This can be done by adding a small amount of a tertiary amine, like triethylamine (TEA), to the eluent system.[2][3] A typical starting point is 0.1-1% TEA in your mobile phase.[3]
-
Self-Validation: Before committing to a full column, test your compound's stability on a TLC plate that has been pre-treated with the TEA-containing eluent.[3][4] Spot your crude material, elute the plate, and let it sit for 15-30 minutes. Then, re-elute the plate in the same direction. If the spot remains a single, distinct spot, your compound is stable in that system.[4]
-
-
Pre-treat the Silica Gel: An alternative to adding base to the mobile phase is to prepare a batch of neutral silica gel. This involves making a slurry of the silica gel in a solvent like petroleum ether containing triethylamine, then removing the solvent under reduced pressure.[2][5] This pre-treated silica can then be used for packing the column with your normal eluent.[5]
-
Consider Alternative Stationary Phases: If base sensitivity is also a concern, or if neutralization is ineffective, consider using a different stationary phase. Alumina (neutral or basic) or Florisil® are common alternatives for acid-sensitive compounds.[6]
Question 2: I'm getting poor separation between my product and a non-polar impurity. How can I improve the resolution?
Answer: Poor resolution between closely eluting spots is a common chromatographic challenge. Improving it requires optimizing the selectivity of your system, which is primarily influenced by the choice of mobile and stationary phases.
Causality Explained: Chromatographic separation is a balance of interactions between the analyte, the stationary phase, and the mobile phase. To separate two compounds, you need to amplify the small differences in their affinities for the stationary phase. For a moderately polar compound like 2-Chloro-1-cyclopentylethanone (calculated XLogP3 of 2.1), this is achieved by fine-tuning the polarity of the eluent.[7]
Solutions:
-
Systematic Eluent Optimization: The goal is to find a solvent system that gives your product a retention factor (Rƒ) of approximately 0.2-0.35 on the TLC plate. This Rƒ range generally provides the best balance for separation on a column.
-
Start with a low-polarity binary mixture, such as Hexane/Ethyl Acetate or Hexane/Dichloromethane.
-
Gradually increase the percentage of the more polar solvent in small increments (e.g., from 2% to 5% to 8% ethyl acetate in hexane) and analyze the separation by TLC.
-
If a binary system fails, consider a ternary system. Adding a small amount of a third solvent can sometimes dramatically alter selectivity. For example, adding 1-2% methanol or tert-butyl methyl ether (MTBE) to a hexane/ethyl acetate mixture can change the interaction dynamics.
-
-
Use a Gradient Elution: If there is a significant difference in polarity between your desired product and impurities, a gradient elution can be highly effective.[6] Start with a low-polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product, leaving strongly retained impurities on the column.[6]
Workflow for Troubleshooting Poor Separation
The following diagram illustrates a logical decision-making process for addressing separation issues.
Caption: Troubleshooting flowchart for optimizing TLC separation.
Question 3: My column runs very slowly and the backpressure seems high, leading to broad peaks. What did I do wrong?
Answer: A slow flow rate and high backpressure are typically due to improper column packing or using too fine a grade of silica gel for flash chromatography. This leads to peak broadening due to increased diffusion time on the column.
Causality Explained: The efficiency of a chromatography column (measured in theoretical plates) is dependent on the particle size of the stationary phase and the uniformity of the packed bed. A poorly packed column has channels and voids that lead to a non-uniform solvent front, causing some analyte molecules to travel faster than others, resulting in broadened peaks.
Solutions:
-
Proper Packing Technique: For flash chromatography, slurry packing is generally preferred.
-
Create a slurry of your silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column in one continuous motion, if possible.
-
Use a gentle stream of air or nitrogen pressure to help pack the bed firmly and evenly. Gently tap the side of the column to dislodge any air bubbles.
-
-
Use the Correct Grade of Silica: Ensure you are using silica gel with the appropriate mesh size. For standard flash chromatography, a 40-63 µm particle size (230-400 mesh) is typical. Using a finer grade intended for HPLC will result in significantly higher backpressure.
-
Check for Clogging: Ensure the frit at the bottom of your column is not clogged. If you are dry loading your sample, ensure it is a fine, free-flowing powder, as clumps can obstruct solvent flow at the top of the column.[8][9]
Frequently Asked Questions (FAQs)
-
Q: What is a good starting solvent system for purifying 2-Chloro-1-cyclopentylethanone?
-
A: Based on its moderate polarity, a good starting point for TLC analysis is a 95:5 or 90:10 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rƒ of 0.2-0.35 for the product.
-
-
Q: How much crude material can I load onto my column?
-
A: A general rule of thumb for flash chromatography is a loading capacity of 1-10% of the mass of the silica gel, depending on the difficulty of the separation. For a relatively straightforward separation, you might load 5g of crude material onto 100g of silica (5%). For difficult separations, this might be reduced to 1g per 100g of silica (1%).
-
-
Q: Should I use wet or dry loading?
-
A: Dry loading is often preferred for compounds that are not highly soluble in the initial mobile phase.[8][9] It involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8][9] This technique often leads to sharper bands and better separation.
-
-
Q: How can I effectively monitor the column fractions?
-
A: Use Thin Layer Chromatography (TLC). Collect fractions in a systematic manner (e.g., 20 mL per test tube). Spot every second or third fraction on a TLC plate, along with a reference spot of your crude material. This allows you to visualize which fractions contain your pure product, which are mixed, and which contain impurities.
-
Standardized Protocol: Flash Chromatography of 2-Chloro-1-cyclopentylethanone
This protocol assumes a crude sample of ~1-2g and the need for a neutralized system.
Materials:
-
Glass chromatography column (e.g., 40mm diameter)
-
Silica Gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate, optimized by TLC)
-
Triethylamine (TEA)
-
Sand (acid-washed)
-
Crude 2-Chloro-1-cyclopentylethanone
-
Collection vessels (test tubes, flasks)
-
TLC plates and chamber
Step-by-Step Methodology:
-
Eluent Preparation: Prepare your mobile phase based on prior TLC analysis. Add 0.5% triethylamine by volume (e.g., 5 mL of TEA for 1 L of eluent).
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool and a thin layer of sand at the bottom of the column.
-
In a beaker, make a slurry of ~50-80g of silica gel with the prepared eluent.
-
Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica into a uniform bed. The silica bed should never run dry.
-
Add a thin (0.5 cm) layer of sand on top of the packed silica bed to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder onto the layer of sand at the top of your column, creating an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, again being careful not to disturb the top layer.
-
Begin eluting the column, applying gentle pressure to achieve a steady flow rate (e.g., ~5-10 cm/minute drop rate).
-
Collect fractions systematically.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified 2-Chloro-1-cyclopentylethanone.
-
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis.
- Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube.
-
PubChem. (n.d.). 2-Chloro-1-cyclopentylethanone. National Center for Biotechnology Information. Retrieved from [Link]
- Silica Gel in Organic Synthesis. (2025, August 7).
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
- National Institutes of Health. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC.
- HPLC Troubleshooting. (n.d.).
- Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. (n.d.).
- Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (n.d.).
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). MDPI.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. (n.d.). Arkivoc.
- Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Gas chromatographic identification of chlorination products of aliph
- An insight into chiral monolithic stationary phases for enantioselective high-performance liquid chromatography applications. (2019, May 18).
- Aldehydes and ketones are reduced by 1 when silica gel is added. (n.d.).
- Deactivation of silica gel?. (2019, March 28).
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Cyclopentanone, 3-(1-octenyl)-, (E). (n.d.). Organic Syntheses Procedure.
- Troubleshooting Guide. (n.d.). Phenomenex.
- A method for preparing α' chloroketones. (n.d.).
- Chromatography Troubleshooting. (2019, March 25). [Video]. YouTube.
- Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- Stability of α-chlorocarbocations. (2020, June 9). Chemistry Stack Exchange.
- Mechanism for basic hydrolysis of α-chloronitrile to ketone?. (2017, March 15). Chemistry Stack Exchange.
- Stationary Phases for Green Liquid Chrom
- A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (2026, January 19). Journal of the American Chemical Society.
Sources
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. 2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
minimizing byproduct formation in Grignard reactions with α-chloro ketones
Welcome to the technical support center for navigating the complexities of Grignard reactions with α-chloro ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful carbon-carbon bond-forming reaction while minimizing the formation of troublesome byproducts. Here, we will delve into the mechanistic nuances of common side reactions and provide actionable, field-tested strategies to enhance the yield and purity of your desired chlorohydrin products.
Foundational Understanding: The Challenge of Competing Pathways
The reaction of a Grignard reagent (R-MgX) with an α-chloro ketone is a valuable method for synthesizing chlorohydrins, which are versatile intermediates in the preparation of epoxides, amino alcohols, and other key synthetic building blocks. However, the inherent reactivity of both the Grignard reagent and the α-chloro ketone substrate creates a landscape of competing reaction pathways. The primary goal is to favor the 1,2-addition of the Grignard reagent to the carbonyl carbon.
Several side reactions can diminish the yield of the target chlorohydrin, including:
-
Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon, leading to the formation of a magnesium enolate. Subsequent workup will regenerate the starting ketone.
-
Reduction: If the Grignard reagent possesses a β-hydride, it can act as a reducing agent, converting the ketone to a secondary alcohol via a six-membered transition state.
-
Darzens-type Condensation: Deprotonation at the α-carbon can initiate a condensation reaction, leading to the formation of an epoxide, often referred to as a glycidic ester in related reactions.
-
Overaddition: In some cases, the initially formed chlorohydrin can react further with the Grignard reagent, although this is less common under controlled conditions.
Understanding and controlling these competing pathways is paramount to achieving a successful and efficient synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
Here we address common issues encountered during Grignard reactions with α-chloro ketones and provide detailed troubleshooting guidance.
Q1: My reaction is resulting in a low yield of the desired chlorohydrin, and I'm recovering a significant amount of my starting α-chloro ketone. What's the likely cause and how can I fix it?
A1: The recovery of the starting ketone is a classic indicator of enolization , where the Grignard reagent is acting as a base rather than a nucleophile. The acidic α-proton on the carbon bearing the chlorine atom is susceptible to abstraction by the basic Grignard reagent.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Temperature is a critical factor. Low temperatures, typically between -78 °C and 0 °C, significantly favor the desired 1,2-nucleophilic addition over the competing enolization pathway.
-
Slow, Controlled Addition: Add the Grignard reagent to the ketone solution dropwise. A slow addition rate maintains a low concentration of the Grignard reagent in the reaction mixture, which helps to suppress enolization. Rapid addition can create localized "hot spots" and high concentrations of the Grignard reagent, promoting side reactions.
-
Choice of Grignard Reagent: If possible, use a Grignard reagent with minimal steric hindrance around the carbanionic center to favor nucleophilic attack. However, be mindful that less hindered Grignard reagents can sometimes be more basic.
-
Consider a Lewis Acid Additive: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can significantly improve the outcome of Grignard reactions with enolizable ketones. This is often referred to as the Luche reduction conditions when a hydride source is used, but the principle of enhancing carbonyl electrophilicity applies here as well. CeCl₃ is believed to form a more reactive organocerium species that is less basic and more nucleophilic than the parent Grignard reagent.
Experimental Protocol: Cerium(III) Chloride Mediated Grignard Addition
-
Anhydrous CeCl₃ (1.2 equivalents) is suspended in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
The suspension is stirred vigorously at room temperature for at least 2 hours to ensure proper activation.
-
The mixture is then cooled to the desired reaction temperature (e.g., -78 °C).
-
The Grignard reagent (1.1 equivalents) is added to the CeCl₃ suspension and stirred for 30-60 minutes.
-
A solution of the α-chloro ketone (1.0 equivalent) in dry THF is added dropwise to the pre-complexed reagent.
-
The reaction is monitored by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Q2: I'm observing a significant amount of a byproduct that appears to be an epoxide. What is this side reaction and how can I prevent it?
A2: The formation of an epoxide byproduct is indicative of a Darzens-type condensation reaction. This occurs when the enolate, formed by deprotonation of the α-chloro ketone, undergoes an intramolecular SN2 reaction, displacing the chloride to form an α,β-epoxy ketone.
Troubleshooting Steps:
-
Strict Temperature Control: As with enolization, lower reaction temperatures are crucial to disfavor the initial deprotonation step that leads to the enolate intermediate.
-
Choice of Base (Grignard Reagent): While you are using a Grignard reagent as a nucleophile, its basicity is the root cause of this side reaction. Using a less basic Grignard reagent, if your desired transformation allows, can be beneficial.
-
Rapid Consumption of the Ketone: The strategies outlined in Q1 to promote rapid 1,2-addition (slow addition of Grignard, use of Lewis acids) will, in turn, reduce the concentration of the ketone available to undergo enolization and subsequent cyclization.
Diagram: Competing Pathways in Grignard Reactions with α-Chloro Ketones
Caption: Competing reaction pathways in the Grignard reaction with α-chloro ketones.
Q3: My Grignard reagent seems to be reducing the ketone instead of adding to it. How can I promote the addition reaction over reduction?
A3: The reduction of the ketone to a secondary alcohol occurs when the Grignard reagent has a hydrogen atom on its β-carbon. This β-hydride can be transferred to the carbonyl carbon through a cyclic six-membered transition state.
Troubleshooting Steps:
-
Select a Grignard Reagent without β-Hydrides: If your synthetic plan allows, choose a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.
-
Employ a Bulky Grignard Reagent: Sterically hindered Grignard reagents are less likely to form the necessary six-membered transition state for hydride transfer. However, extreme steric bulk can also hinder the desired nucleophilic addition.
-
Lower the Temperature: As with other side reactions, lower temperatures generally favor the desired addition pathway.
-
Utilize a Lewis Acid: The use of CeCl₃, as described in A1, can also help to favor nucleophilic addition over reduction by increasing the electrophilicity of the carbonyl carbon.
Q4: How does the choice of solvent affect the outcome of the reaction?
A4: The solvent plays a critical role in stabilizing the Grignard reagent and influencing its reactivity.
-
Ethereal Solvents are Essential: Solvents like diethyl ether and tetrahydrofuran (THF) are crucial because they coordinate to the magnesium atom, solvating the Grignard reagent and maintaining its solubility and reactivity.
-
THF vs. Diethyl Ether: THF is generally a better coordinating solvent than diethyl ether. This can be advantageous for the formation of the Grignard reagent itself. However, the increased basicity of the Grignard reagent in THF can sometimes lead to more enolization. The choice between THF and diethyl ether may need to be optimized for your specific substrate.
-
Anhydrous Conditions are Non-Negotiable: Grignard reagents are extremely strong bases and will react with even trace amounts of water or other protic solvents. Ensure all glassware is oven- or flame-dried and that all solvents are rigorously dried before use.
Optimizing Reaction Conditions: A Tabular Guide
The following table summarizes key parameters and their impact on minimizing byproduct formation.
| Parameter | Recommendation for Minimizing Byproducts | Rationale |
| Temperature | -78 °C to 0 °C | Favors 1,2-addition over enolization, reduction, and Darzens-type condensation. |
| Rate of Addition | Slow, dropwise addition of Grignard reagent | Maintains a low concentration of the Grignard reagent, minimizing side reactions. |
| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent through coordination. |
| Additives | Anhydrous CeCl₃ (or other Lewis acids) | Enhances carbonyl electrophilicity, promoting 1,2-addition. |
| Grignard Reagent | Consider reagents without β-hydrides | Prevents reduction of the ketone. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction of the Grignard reagent with atmospheric oxygen and moisture. |
Workflow Diagram: Optimized Grignard Reaction Protocol
Caption: A generalized workflow for minimizing byproducts in Grignard reactions.
Concluding Remarks
The successful execution of a Grignard reaction with an α-chloro ketone hinges on a thorough understanding of the potential side reactions and the implementation of strategies to mitigate them. By carefully controlling reaction parameters—most notably temperature and the rate of addition—and considering the use of additives like cerium(III) chloride, researchers can significantly enhance the yield and purity of the desired chlorohydrin product. This guide provides a foundational framework for troubleshooting and optimization, but as with any chemical transformation, empirical testing and careful analysis are key to achieving the best possible outcome for your specific system.
References
-
Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade | Organic Letters - ACS Publications. Available at: [Link]
-
Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson | Study.com. Available at: [Link]
-
Grignard Reagent Reaction Mechanism - YouTube. Available at: [Link]
-
Grignard Reaction Mechanism - BYJU'S. Available at: [Link]
-
Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade - PMC - NIH. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents - ResearchGate. Available at: [Link]
-
Synthetic Access to Aromatic α-Haloketones - MDPI. Available at: [Link]
-
Chlorohydrin synthesis by chlorination or substitution - Organic Chemistry Portal. Available at: [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction - ACS Publications. Available at: [Link]
-
Darzens Reaction - Organic Chemistry Portal. Available at: [Link]
-
Mechanisms of Grignard reagent addition to ketones | Accounts of Chemical Research. Available at: [Link]
-
Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PubMed Central. Available at: [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides - Organic Chemistry Portal. Available at: [Link]
-
Darzens reaction - Wikipedia. Available at: [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide - ACS Publications. Available at: [Link]
-
What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? - Reddit. Available at: [https://www.reddit.com/r/chemistry/comments/b4z3c4/what_are_some_strategies_to_reduce_sidereactions/]([Link]_
how to monitor the progress of a reaction involving 2-Chloro-1-cyclopentylethanone
Welcome to the technical support center for monitoring chemical reactions involving 2-Chloro-1-cyclopentylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into effectively tracking the progress of your reactions. The following question-and-answer format addresses common challenges and provides detailed protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Choosing the Right Monitoring Technique
Question: I am setting up a reaction with 2-Chloro-1-cyclopentylethanone. What is the best way to monitor its progress?
Answer: The optimal technique for monitoring your reaction depends on several factors, including the nature of your reactants and products, the reaction scale, and the equipment available in your lab. 2-Chloro-1-cyclopentylethanone is a reactive α-haloketone, and its reactions often involve nucleophilic substitution at the carbon bearing the chlorine atom or reactions at the carbonyl group.[1][2] Here’s a breakdown of the most common and effective methods:
-
Thin-Layer Chromatography (TLC): This is often the first choice for rapid, qualitative monitoring. It's inexpensive, fast, and requires minimal sample. TLC is excellent for visualizing the disappearance of the starting material and the appearance of new, more polar or non-polar products.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. GC-MS provides both separation and identification of components in your reaction mixture, which is invaluable for identifying byproducts and confirming the mass of your desired product.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally sensitive. HPLC offers excellent quantitative analysis capabilities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in your reaction mixture. While not typically used for continuous monitoring, taking NMR spectra of aliquots at different time points can definitively track the conversion of starting material to product.
The following diagram illustrates a decision-making workflow for selecting the most appropriate monitoring technique.
Caption: Workflow for selecting a reaction monitoring technique.
Thin-Layer Chromatography (TLC) Troubleshooting
Question: I'm using TLC to monitor my reaction, but I'm having trouble getting a clear separation. What can I do?
Answer: TLC is a powerful tool, but achieving good separation often requires optimization. Here are some common issues and their solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Spots are streaking | The sample is too concentrated, or the compound is highly polar and interacting strongly with the silica gel.[4] | Dilute your sample before spotting. Add a small amount of a polar solvent like methanol or acetic acid to your eluent system to improve the mobility of polar compounds. |
| Spots remain at the baseline | The eluent is not polar enough to move the compounds up the plate.[5] | Increase the polarity of your eluent. A common starting point for many organic compounds is a mixture of hexane and ethyl acetate.[3] Try increasing the proportion of ethyl acetate or adding a more polar solvent like methanol. |
| Spots run with the solvent front | The eluent is too polar. | Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Spots are not visible under UV light | The compounds do not have a UV-active chromophore. | Use a chemical stain for visualization. A potassium permanganate stain is a good general-purpose stain for visualizing a wide range of organic compounds.[6][7] |
| Starting material and product have very similar Rf values | The polarity difference between the starting material and product is small.[5] | Try a different solvent system. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide different selectivity. |
Step-by-Step Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
On the left, spot a dilute solution of your starting material, 2-Chloro-1-cyclopentylethanone.
-
In the middle, co-spot the starting material and a sample of your reaction mixture.
-
On the right, spot a sample of your reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the solvent to evaporate completely. Visualize the spots under a UV lamp. If the spots are not visible, use a chemical stain like potassium permanganate.
-
Interpret the Results: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot (or spots) indicates that the reaction is proceeding. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) Guide
Question: How can I set up a GC-MS method to monitor my reaction involving 2-Chloro-1-cyclopentylethanone?
Answer: GC-MS is an excellent choice for monitoring reactions with volatile compounds. Here is a guide to setting up a method and interpreting the results.
Sample Preparation:
-
Quench a small aliquot of your reaction mixture.
-
Perform a mini-workup (e.g., dilute with an organic solvent and wash with water or brine).
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Dilute the sample to an appropriate concentration (typically ~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Suggested GC-MS Parameters (Starting Point):
These parameters are a good starting point and may need to be optimized for your specific reaction products.
| Parameter | Suggested Value | Rationale |
| Column | Standard non-polar column (e.g., DB-5ms, HP-5ms) | Good for general-purpose separation of a wide range of organic compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10-20 °C/min, hold for 5 min.[8] | This temperature program allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| MS Scan Range | 40-400 m/z | Covers the expected mass range of the starting material and likely products. |
Interpreting the Chromatogram and Mass Spectra:
-
Total Ion Chromatogram (TIC): Look for the peak corresponding to 2-Chloro-1-cyclopentylethanone (retention time will depend on your specific conditions). As the reaction progresses, this peak should decrease in area, and new peaks corresponding to your product(s) will appear.
-
Mass Spectra: The mass spectrum of 2-Chloro-1-cyclopentylethanone will show a molecular ion peak. A key feature to look for is the isotopic pattern of chlorine (M+ and M+2 peaks in an approximately 3:1 ratio), which can help confirm the identity of chlorine-containing compounds.[9] The fragmentation pattern will likely show cleavage alpha to the carbonyl group.[10][11]
High-Performance Liquid Chromatography (HPLC) Guide
Question: My product is not volatile. Can I use HPLC to monitor my reaction, and how should I set it up?
Answer: Yes, HPLC is an excellent choice for non-volatile or thermally sensitive compounds. For ketones like 2-Chloro-1-cyclopentylethanone, a direct analysis by reverse-phase HPLC is possible, or you can use derivatization to enhance detection.
Method 1: Direct Analysis (Reverse-Phase HPLC)
This method is simpler as it does not require a derivatization step.
| Parameter | Suggested Value | Rationale |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | A versatile column for the separation of moderately polar organic compounds. |
| Mobile Phase | Isocratic or gradient elution with acetonitrile and water. | A common mobile phase for reverse-phase HPLC. The ratio can be adjusted to optimize separation.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV detector at a low wavelength (e.g., 210 nm) | The carbonyl group of the ketone will have some UV absorbance at lower wavelengths. |
Method 2: Analysis with DNPH Derivatization
Derivatization with 2,4-dinitrophenylhydrazine (DNPH) forms a hydrazone that has a strong chromophore, allowing for sensitive detection at higher wavelengths (around 365 nm).[13] This is particularly useful if your compound concentrations are low.
Derivatization Protocol:
-
To a small aliquot of your reaction mixture, add a solution of 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile with a catalytic amount of acid).
-
Allow the reaction to proceed to completion (gentle heating may be required).
-
Inject the derivatized sample into the HPLC.
HPLC Parameters for DNPH Derivatives:
| Parameter | Suggested Value | Rationale |
| Column | C18 column | Suitable for the separation of the relatively non-polar DNPH derivatives. |
| Mobile Phase | Gradient of acetonitrile and water | Provides good separation of a range of DNPH-derivatized aldehydes and ketones.[14] |
| Detection | UV detector at ~365 nm | The wavelength of maximum absorbance for the dinitrophenylhydrazone derivatives.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Insights
Question: How can I use NMR to confirm the progress of my reaction?
Answer: ¹H and ¹³C NMR are powerful tools for unambiguous structural confirmation. By taking an NMR spectrum of your reaction mixture, you can directly observe the signals of your starting material disappear and the signals of your product appear.
Predicted NMR Data for 2-Chloro-1-cyclopentylethanone:
While experimental spectra are the gold standard, we can predict the key signals for 2-Chloro-1-cyclopentylethanone based on its structure.
-
¹H NMR:
-
A singlet for the two protons on the carbon adjacent to the chlorine and carbonyl group (CH₂Cl) is expected to be significantly downfield, likely in the range of 4.0-4.5 ppm, due to the electron-withdrawing effects of both the chlorine and the carbonyl group.
-
The proton on the cyclopentyl ring attached to the carbonyl group will also be shifted downfield.
-
The remaining protons on the cyclopentyl ring will appear further upfield.
-
-
¹³C NMR:
-
The carbonyl carbon will be the most downfield signal, typically in the range of 190-210 ppm.
-
The carbon bearing the chlorine (CH₂Cl) will also be significantly downfield.
-
The carbons of the cyclopentyl ring will appear in the aliphatic region.
-
By comparing the NMR spectrum of your reaction mixture to that of the starting material, you can look for the disappearance of the characteristic CH₂Cl singlet and the appearance of new signals corresponding to your product. For example, in a nucleophilic substitution reaction where the chlorine is replaced by another group, you would expect the CH₂ signal to shift and potentially show a different splitting pattern depending on the new substituent.
The following diagram illustrates the troubleshooting process for a stalled reaction.
Caption: Troubleshooting a stalled reaction.
References
-
University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
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Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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Bitesize Bio. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
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Reusch, W. TLC Stains. [Link]
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University of Rochester. Solvent Systems for Thin Layer Chromatography. [Link]
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Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(11), 1083. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. [Link]
-
Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795. [Link]
-
Environmental Protection Agency. (1999). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
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Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]
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University of California, Davis. TLC Stains. [Link]
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Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
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Phenomenex. (2023). Temperature Programming for Better GC Results. [Link]
-
Chemistry For Everyone. (2023). What Is Temperature Programming In GC-MS?. [Link]
-
Tantillo, D. J. (2020). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 25(22), 5347. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. [Link]
-
Lokey, S., et al. (2021). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 12(1), 254-263. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12466577, 2-Chloro-1-cyclopentylethanone. [Link]
-
Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]
-
ResearchGate. I'm working on the HPLC separation of aldehydes without any derivatization, can any one suggest me a suitable column?. [Link]
-
National Center for Biotechnology Information. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. [Link]
-
University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
ResearchGate. 4 Solvent Systems, Developing Chambers and Development. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1998). Practical HPLC method development. John Wiley & Sons.
- Al-Majed, A. A. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. Journal of analytical methods in chemistry, 2009.
-
Element Lab Solutions. GC Temperature Program Development. [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Dr. Perygin. (2020). GCMS 3 Fragmentation Patterns. [Link]
-
LCGC. GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]
-
Timothy Siniscalchi. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
-
Whitman College. GCMS Section 6.18 - Reviewing General Principals. [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. Quantum Chemical Prediction of the 13C NMR Shifts in Alkyl and Chlorocorannulenes: Correction of Chlorine Effects. [Link]
-
Chemtek Scientific. A Comprehensive Guide to HPLC Solvents. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12466591, 2-Chloro-1-cyclopropylethan-1-one. [Link]
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
-
Chegg. Predict the 1H NMR spectrum of 2-chloroethanal, CH2ClCHO. [Link]
-
Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]
-
The Lab Depot. HPLC Solvents 101: Exploring Their Role in Chemical Analysis. [Link]
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Technical Support Center: Challenges in the Scale-Up of 2-Chloro-1-cyclopentylethanone Production
Welcome to the technical support center for the production of 2-Chloro-1-cyclopentylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the scale-up of this important chemical intermediate. Drawing from extensive field experience and established chemical principles, this resource aims to equip you with the knowledge to navigate the complexities of large-scale synthesis, ensuring efficiency, purity, and safety.
I. Introduction to the Synthetic Landscape
2-Chloro-1-cyclopentylethanone is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its bifunctional nature, featuring a reactive α-chloro ketone and a cyclopentyl group, allows for diverse chemical transformations.[1][2] The primary industrial routes for its synthesis are:
-
Direct α-Chlorination of 1-Cyclopentylethanone: This method involves the direct reaction of 1-cyclopentylethanone with a chlorinating agent.
-
Friedel-Crafts Acylation of Cyclopentane: This classic approach utilizes the reaction of cyclopentane with chloroacetyl chloride in the presence of a Lewis acid catalyst.[3][4]
Both routes present unique challenges during scale-up, which we will address in the following sections.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Challenges in Direct α-Chlorination of 1-Cyclopentylethanone
The direct chlorination of ketones is a common method for producing α-chloro ketones.[5] However, scaling up this reaction can lead to several complications.
Question 1: My reaction is producing significant amounts of di- and trichlorinated byproducts, leading to low yield and difficult purification. How can I improve the selectivity for the mono-chlorinated product?
Answer: This is a classic challenge in the scale-up of ketone chlorination. The formation of 2,2-dichloro-1-cyclopentylethanone and other polychlorinated species is often a result of poor reaction control.[6] Here’s a systematic approach to mitigate this issue:
-
Controlling the Stoichiometry of the Chlorinating Agent:
-
Root Cause: On a large scale, localized over-concentration of the chlorinating agent (e.g., sulfuryl chloride or chlorine gas) can occur, leading to rapid, uncontrolled polychlorination.
-
Troubleshooting Protocol:
-
Slow, Subsurface Addition: Introduce the chlorinating agent slowly and below the surface of the reaction mixture. This ensures rapid dispersion and minimizes localized high concentrations.
-
In-Process Monitoring: Utilize in-process analytical techniques like Gas Chromatography (GC) to monitor the reaction progress. Quench the reaction as soon as the desired conversion of the starting material is achieved to prevent further chlorination of the product.
-
Molar Ratio Optimization: Carefully control the molar ratio of the chlorinating agent to the ketone. Start with a slight excess of the ketone and incrementally adjust the ratio based on in-process monitoring results.
-
-
-
Temperature Control:
-
Root Cause: The chlorination of ketones is often exothermic. Poor heat dissipation in large reactors can lead to temperature spikes, which can increase the rate of polychlorination.
-
Troubleshooting Protocol:
-
Efficient Cooling: Ensure your reactor has an adequate cooling system to maintain a stable, low reaction temperature. For many chlorinations, a temperature range of 10-20°C is optimal.
-
Addition Rate vs. Cooling Capacity: The rate of addition of the chlorinating agent should be dictated by the reactor's ability to dissipate the generated heat. If you observe a rapid temperature increase, immediately stop the addition.
-
-
-
Catalyst Selection:
-
Root Cause: While often not strictly catalytic, acid or radical initiators can influence the reaction pathway.
-
Troubleshooting Protocol:
-
Acid Scavengers: In some cases, the HCl generated during the reaction can catalyze further chlorination. The use of a non-reactive acid scavenger can sometimes improve selectivity.
-
Radical Inhibitors: If a radical mechanism is contributing to over-chlorination, the addition of a radical inhibitor might be beneficial, though this is less common for direct chlorination with agents like sulfuryl chloride.
-
-
Question 2: The reaction mixture is darkening significantly, and I am observing a decrease in the overall yield of chlorinated products. What is causing this decomposition?
Answer: Darkening of the reaction mixture often indicates the formation of degradation products, which can be a significant issue in large-scale production.
-
Thermal Instability:
-
Root Cause: α-chloro ketones can be thermally labile, especially in the presence of acidic byproducts like HCl. At elevated temperatures, they can undergo self-condensation or other decomposition reactions.
-
Troubleshooting Protocol:
-
Strict Temperature Control: As mentioned previously, maintain a consistently low reaction temperature.
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Once the desired conversion is achieved, proceed with the work-up immediately.
-
-
-
Acid-Catalyzed Side Reactions:
-
Root Cause: The HCl generated can catalyze aldol-type condensation reactions between the ketone starting material and the product, leading to high molecular weight, colored impurities.
-
Troubleshooting Protocol:
-
Inert Gas Sparging: Bubbling a slow stream of an inert gas like nitrogen through the reaction mixture can help to remove the dissolved HCl as it is formed.
-
Post-Reaction Neutralization: Once the reaction is complete, a prompt and efficient quench with a mild base (e.g., sodium bicarbonate solution) is crucial to neutralize the HCl.
-
-
B. Challenges in Friedel-Crafts Acylation of Cyclopentane
The Friedel-Crafts acylation of cyclopentane with chloroacetyl chloride is another viable route, but it comes with its own set of scale-up hurdles, primarily related to the use of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4]
Question 3: My Friedel-Crafts acylation is sluggish, and I'm getting a low conversion of cyclopentane. What are the likely causes?
Answer: A sluggish Friedel-Crafts acylation at scale often points to issues with the catalyst or the reaction conditions.
-
Catalyst Deactivation:
-
Root Cause: Aluminum chloride is extremely hygroscopic. Any moisture in the reactants, solvent, or reactor will deactivate the catalyst by hydrolysis.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all reactants and the solvent are thoroughly dried before use. The reactor should be dried and purged with an inert gas.
-
Catalyst Quality: Use a high-quality, anhydrous grade of aluminum chloride. If it has been stored for a long time or exposed to air, its activity may be compromised.
-
-
-
Insufficient Catalyst Loading:
-
Root Cause: The product, 2-Chloro-1-cyclopentylethanone, is a ketone, which can form a complex with AlCl₃. This complexation effectively removes the catalyst from the reaction cycle.
-
Troubleshooting Protocol:
-
Stoichiometric Amounts: For Friedel-Crafts acylations, a stoichiometric amount of AlCl₃ (or even a slight excess) relative to the chloroacetyl chloride is often required to drive the reaction to completion.
-
Order of Addition: The preferred order of addition is to first form the complex between chloroacetyl chloride and AlCl₃, and then add this complex slowly to the cyclopentane. This ensures the acylium ion is readily available for the reaction.
-
-
Question 4: The work-up of my large-scale Friedel-Crafts reaction is problematic. I'm dealing with a thick, difficult-to-stir slurry, and the separation of the organic and aqueous layers is poor. How can I improve this?
Answer: The work-up of a Friedel-Crafts reaction is a critical step, and challenges here are common during scale-up.
-
Quenching the Reaction:
-
Root Cause: The traditional method of quenching with water is highly exothermic and can lead to the formation of aluminum hydroxide gels, which are difficult to handle.
-
Troubleshooting Protocol:
-
Controlled Quench: Quench the reaction by slowly adding the reaction mixture to a well-stirred, cooled (ice bath) mixture of crushed ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts in solution as soluble chloroaluminate complexes.
-
Reverse Addition: For very large scales, consider the reverse addition: slowly and carefully adding the quenching solution to the reaction mixture, ensuring the temperature is well-controlled.
-
-
-
Improving Phase Separation:
-
Root Cause: The formation of emulsions and insoluble aluminum salts can make the separation of the organic and aqueous layers difficult and time-consuming.
-
Troubleshooting Protocol:
-
Sufficient Acid: Ensure enough hydrochloric acid is used during the quench to maintain a low pH and keep the aluminum salts dissolved.
-
Brine Wash: After the initial quench and separation, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions and remove residual water.
-
Filtration: In some cases, it may be necessary to filter the entire quenched mixture to remove any insoluble aluminum salts before attempting the phase separation.
-
-
III. Purification and Product Stability
Question 5: I am observing product loss and the formation of new impurities during the final distillation. What are the likely causes and how can I prevent this?
Answer: Product instability during purification is a common issue with α-chloro ketones.
-
Thermal Decomposition:
-
Root Cause: As mentioned earlier, 2-Chloro-1-cyclopentylethanone can be thermally unstable. Prolonged exposure to high temperatures during distillation can lead to decomposition.
-
Troubleshooting Protocol:
-
Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and reduce the thermal stress on the molecule.
-
Fractional Distillation: Use a fractionating column to achieve a good separation of the product from lower and higher boiling impurities in a single pass, minimizing the total heating time.
-
Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent can be used to remove impurities at a lower temperature.
-
-
-
Residual Acidity:
-
Root Cause: Any residual HCl from the reaction or work-up can catalyze decomposition during distillation.
-
Troubleshooting Protocol:
-
Thorough Neutralization: Ensure the crude product is thoroughly washed with a mild base (e.g., sodium bicarbonate solution) and then with water until the washings are neutral before distillation.
-
Drying: Dry the neutralized organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation to remove any residual water.
-
-
IV. Analytical Methods for Quality Control
Question 6: What are the recommended analytical methods for monitoring the reaction and ensuring the final product quality?
Answer: A robust set of analytical methods is essential for successful scale-up.
-
In-Process Control (IPC):
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the workhorse for monitoring the progress of the reaction. It can be used to determine the ratio of starting material, product, and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for reactions in high-boiling solvents, HPLC can be a valuable tool.
-
-
Final Product Quality Control:
-
GC-MS: Gas Chromatography-Mass Spectrometry is invaluable for identifying unknown impurities in the final product.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying any isomeric or structurally related impurities.
-
Titration: A simple acid-base titration can be used to determine the amount of residual HCl in the crude product before distillation.
-
V. Safety Considerations for Scale-Up
The scale-up of any chemical process requires a thorough safety review.
-
Handling of Reagents:
-
Chlorinating Agents: Sulfuryl chloride and chlorine gas are highly corrosive and toxic. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water. It should be handled in a dry environment, and care should be taken to avoid contact with moisture.
-
Chloroacetyl Chloride: This is a corrosive and lachrymatory substance. Handle with appropriate PPE in a fume hood.
-
-
Reaction Hazards:
-
Exotherms: Both chlorination and Friedel-Crafts reactions can be highly exothermic. Ensure the reactor is equipped with a reliable cooling system and that the addition of reagents is carefully controlled. A reaction calorimetry study is highly recommended before scaling up to a large reactor.
-
Gas Evolution: Both reactions produce HCl gas. The reactor must be equipped with a vent and a scrubbing system to neutralize the off-gases.
-
-
Waste Handling:
-
Acidic Waste: The aqueous waste from the Friedel-Crafts work-up is highly acidic and contains aluminum salts. It must be neutralized before disposal in accordance with local regulations.
-
Solvent Waste: Halogenated and non-halogenated solvent waste should be segregated and disposed of properly.
-
VI. Experimental Protocols and Data
Protocol 1: General Procedure for α-Chlorination of 1-Cyclopentylethanone
-
Charge the reactor with 1-cyclopentylethanone and a suitable solvent (e.g., dichloromethane or chloroform).
-
Cool the mixture to 10-15°C with efficient stirring.
-
Slowly add the chlorinating agent (e.g., sulfuryl chloride) subsurface over a period of 2-4 hours, maintaining the temperature below 20°C.
-
Monitor the reaction progress by GC.
-
Once the desired conversion is reached, slowly and carefully quench the reaction by adding it to a cold, dilute solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: General Procedure for Friedel-Crafts Acylation of Cyclopentane
-
Charge a dry, inerted reactor with anhydrous aluminum chloride and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0-5°C.
-
Slowly add chloroacetyl chloride to the suspension, maintaining the temperature below 10°C. Stir for 30-60 minutes to allow for complex formation.
-
In a separate vessel, charge cyclopentane.
-
Slowly add the pre-formed chloroacetyl chloride/AlCl₃ complex to the cyclopentane, maintaining the reaction temperature between 0-10°C.
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, slowly transfer the reaction mixture to a well-stirred, cooled mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with water, then a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
| Parameter | α-Chlorination | Friedel-Crafts Acylation |
| Key Reactants | 1-Cyclopentylethanone, Chlorinating Agent | Cyclopentane, Chloroacetyl Chloride, AlCl₃ |
| Common Impurities | Dichloro- and trichloro-ketones | Isomeric acylation products, unreacted starting materials |
| Typical Yields (Lab Scale) | 70-85% | 60-80% |
| Key Scale-Up Challenges | Selectivity control, exotherm management | Catalyst handling, work-up and waste disposal |
VII. Visualizing the Workflow
Troubleshooting Logic for Low Yield in α-Chlorination
Caption: Troubleshooting workflow for low yields in α-chlorination.
Decision Pathway for Friedel-Crafts Acylation Work-up
Caption: Decision pathway for Friedel-Crafts acylation work-up.
VIII. Conclusion
The successful scale-up of 2-Chloro-1-cyclopentylethanone production requires a deep understanding of the underlying chemical principles and a proactive approach to troubleshooting. By carefully controlling reaction parameters, implementing robust in-process monitoring, and designing safe and efficient work-up and purification procedures, high yields of a pure product can be consistently achieved. This guide provides a framework for addressing the most common challenges, but it is essential to adapt these strategies to your specific equipment and process conditions. Continuous learning and a commitment to process safety are the cornerstones of successful chemical manufacturing.
IX. References
-
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-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
-
ChemSrc. (n.d.). 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. Retrieved from [Link]
-
Google Patents. (2022). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Retrieved from
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PubChem. (n.d.). 2-Chloro-1-cyclopentylethanone. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-1,1-dimethylcyclopentane. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-cyclopentenone. Retrieved from [Link]
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Google Patents. (n.d.). CN104803873A - Method for recycling Al resources in Friedel-Crafts reaction. Retrieved from
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Cucurull-Sánchez, L., et al. (2019). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 62(3), 1436-1453.
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Jing, Y., Daniliuc, C. G., & Studer, A. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(18), 4932–4935.
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Wagner, E. D., et al. (2021). A comparison of sodium sulfite, ammonium chloride, and ascorbic acid for quenching chlorine prior to disinfection byproduct analysis. Water Supply, 21(4), 1645-1657.
-
Ma, X., et al. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu, 36(3), 268-277.
-
Google Patents. (n.d.). US3772157A - Purification of 2-chloroalkanoic acids by azeotropic distillation. Retrieved from
-
Google Patents. (n.d.). US3554695A - Disposal of spent aluminum chloride alkylation catalyst sludge. Retrieved from
-
Google Patents. (n.d.). US3763023A - Purification of chloroacetyl chloride by azeotropic distillation. Retrieved from
-
ResearchGate. (2025, August 5). Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of sodium sulfite, ammonium chloride, and ascorbic acid for quenching chlorine prior to disinfection byproduct analysis. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2022). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride active pharmaceutical ingredient. Retrieved from [Link]
-
MDPI. (2024, May 12). Aluminum Removal from Rare Earth Chloride Solution through Regulated Hydrolysis via Electrochemical Method. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
National Institutes of Health. (2023, April 26). A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. Retrieved from [Link]
-
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-
CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]
-
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-
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-
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-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. Retrieved from [Link]
-
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-
Google Patents. (n.d.). CN1466561A - A method for preparing α' chloroketones. Retrieved from
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
McMaster Experts. (2021, August 1). A comparison of sodium sulfite, ammonium chloride, and ascorbic acid for quenching chlorine prior to disinfection byproduct analysis. Retrieved from [Link]
-
Google Patents. (n.d.). US3358048A - Removal of aluminum chloride from hydrocarbons. Retrieved from
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 6. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 7. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. coresta.org [coresta.org]
Technical Support Center: Storage and Handling of 2-Chloro-1-cyclopentylethanone
Introduction
Welcome to the Technical Support Center for 2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5). This guide is designed for researchers, scientists, and drug development professionals who utilize this key bifunctional intermediate in their synthetic workflows.[1] As a highly reactive α-chloro ketone, 2-Chloro-1-cyclopentylethanone is susceptible to degradation if not stored and handled correctly.[2][3][4] This can lead to compromised experimental results, reduced product yields, and potential safety hazards.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your starting material.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary signs of 2-Chloro-1-cyclopentylethanone decomposition?
A1: The most common indicators of degradation include:
-
Discoloration: A fresh, pure sample should be a colorless to pale yellow liquid. The development of a darker yellow, brown, or reddish hue is a strong indicator of decomposition and potential polymerization.
-
Formation of Precipitate: The appearance of solid material in the liquid suggests the formation of insoluble degradation byproducts.
-
Acrid Odor: Decomposition often involves the elimination of hydrogen chloride (HCl) gas, which has a sharp, acidic, and irritating odor.
-
Inconsistent Analytical Results: If you observe unexpected peaks in your NMR, GC-MS, or HPLC analysis, or if the purity assay is lower than specified, decomposition is a likely cause.[5]
Q2: What is the recommended short-term and long-term storage temperature?
A2: Based on supplier recommendations and the inherent reactivity of α-halo ketones, the following storage conditions are advised:
-
Long-Term Storage (Months to Years): For maximum stability, store at 2-8°C in a refrigerator.[6] This temperature range significantly slows the rate of potential decomposition reactions.
-
Short-Term Storage (Days to Weeks): While room temperature shipping is common for continental US transit, for laboratory storage, it is best practice to keep the material refrigerated even for short durations to minimize any potential degradation.[6]
Q3: The Safety Data Sheet (SDS) for a similar compound mentions keeping it refrigerated. Does this apply to 2-Chloro-1-cyclopentylethanone?
A3: Yes, absolutely. The general guidance for many reactive chlorinated organic compounds, including other chlorinated ketones, is refrigerated storage to maintain stability.[7] The structural features of 2-Chloro-1-cyclopentylethanone, specifically the α-chloro ketone moiety, make it prone to decomposition pathways that are accelerated by higher temperatures.[3]
Q4: My bottle of 2-Chloro-1-cyclopentylethanone has developed pressure. What should I do?
A4: Pressure buildup is a critical safety concern and a definitive sign of decomposition. It is likely caused by the formation of hydrogen chloride (HCl) gas. Do not open the container in a poorly ventilated area. Carefully move the container to a certified chemical fume hood, and slowly vent the cap to release the pressure. It is highly recommended to re-evaluate the purity of the material before use and to consider disposal if significant degradation is suspected.
Part 2: Troubleshooting Guide - Diagnosing and Mitigating Decomposition
This section delves into the chemical principles behind decomposition and provides actionable steps to prevent it.
Issue 1: Rapid Discoloration and Potency Loss
Symptoms: The compound turns dark yellow or brown within a short period after opening, and reaction yields are lower than expected.
Root Cause Analysis: The primary decomposition pathway for α-halo ketones is dehydrohalogenation, which is the elimination of HCl.[8] This process can be catalyzed by trace impurities such as moisture, metals, or basic residues on glassware. The resulting unsaturated ketone can then polymerize, leading to the observed discoloration and formation of resinous material.
Preventative & Corrective Actions:
-
Inert Atmosphere Handling: Always handle 2-Chloro-1-cyclopentylethanone under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric moisture, which can initiate hydrolysis and subsequent elimination reactions.
-
Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents for all reactions and dilutions. Ensure syringes and other transfer equipment are free of moisture.
-
Proper Container Sealing: After each use, tightly seal the container.[9][10] Using a cap with a PTFE (Teflon) liner is recommended to prevent moisture ingress and reaction with the cap material.
-
Purity Verification: Before use, especially if the material has been stored for an extended period, verify its purity via Gas Chromatography (GC) or ¹H NMR.
Visualizing the Primary Decomposition Pathway
The following diagram illustrates the base-catalyzed dehydrohalogenation of 2-Chloro-1-cyclopentylethanone, a common decomposition route.
Caption: Base-catalyzed decomposition of 2-Chloro-1-cyclopentylethanone.
Part 3: Protocols for Ensuring Stability
Protocol 3.1: Recommended Storage and Handling Workflow
This protocol outlines the best practices from receiving the compound to its use in an experiment.
Caption: Recommended workflow for handling 2-Chloro-1-cyclopentylethanone.
Step-by-Step Methodology:
-
Receiving: Upon receipt, visually inspect the container for any signs of damage, discoloration of the product, or pressure buildup.
-
Initial Storage: Immediately transfer the sealed container to a refrigerator maintained at 2-8°C.[6]
-
Preparation for Use: Before opening, place the container in a desiccator and allow it to warm to ambient laboratory temperature. This crucial step prevents condensation of atmospheric moisture onto the cold compound.
-
Dispensing: Conduct all transfers in a fume hood under a stream of inert gas (e.g., argon or nitrogen).
-
Solvent/Reagent Compatibility: Ensure all solvents and reagents are compatible and, where necessary, anhydrous. Avoid strong bases unless they are part of the intended reaction, as they will accelerate decomposition.
-
Resealing and Storage: After dispensing the required amount, flush the headspace of the container with inert gas, tightly reseal the cap, and promptly return it to 2-8°C storage.
Protocol 3.2: Small-Scale Stabilization for Long-Term Storage
For researchers who will be storing and using a single batch over many months, adding a stabilizer can be beneficial.
Background: While not a common practice for this specific reagent, a historical patent suggests that the addition of a minuscule amount of water can inhibit the decomposition of some α-monohalogenated ketones by preventing the autocatalytic cycle of HCl elimination.[8] However, this is counterintuitive for most modern synthetic applications requiring anhydrous conditions. A more practical approach for anhydrous systems is the use of a non-nucleophilic acid scavenger.
Disclaimer: This is an advanced technique. The addition of any substance will change the composition of the starting material. This should only be performed if you can re-verify the purity and concentration before each use.
Materials:
-
2-Chloro-1-cyclopentylethanone
-
Anhydrous Toluene (or other compatible anhydrous solvent)
-
Pyridine (anhydrous, as an acid scavenger) - Use with extreme caution and only if compatible with downstream chemistry.
-
Molecular sieves (3Å or 4Å, activated)
Procedure:
-
If the compound is to be used as a stock solution, consider preparing it in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Add activated molecular sieves to the solution to scavenge any trace moisture.
-
Optional and for specific cases: If your reaction is tolerant to trace amounts of a non-nucleophilic base and you are experiencing significant issues with acid-catalyzed decomposition, a very small, substoichiometric amount of anhydrous pyridine could be added to the storage vessel to act as an HCl scavenger.
-
Store the stabilized solution at 2-8°C under an inert atmosphere.
Table 1: Storage Condition Summary
| Condition | Temperature | Atmosphere | Duration | Recommendation |
| Optimal Long-Term | 2-8°C | Inert (Argon/Nitrogen) | > 1 month | Highly Recommended |
| Acceptable Short-Term | < 25°C | Inert (Argon/Nitrogen) | < 1 week | Acceptable, but refrigeration is preferred |
| Not Recommended | > 25°C | Air | Any | High risk of rapid decomposition |
| Hazardous | Any | Any | (If pressure buildup) | Indicates significant decomposition; handle with extreme caution |
References
-
Wikipedia. Reductive dehalogenation of halo ketones. [Link]
- Google Patents.
-
ACS Publications. Dehalogenation of .alpha.-chloro and .alpha.-bromo ketones. Use of sodium O,O-diethyl phosphorotelluroate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. [Link]
-
Wikipedia. α-Halo ketone. [Link]
-
YouTube. mechanism of alpha-halogenation of ketones. [Link]
- Google P
-
Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
PubChem. 2-Chloro-1-cyclopentylethanone. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Chemistry Steps. Alpha Halogenation of Enols and Enolates. [Link]
-
NIH National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
- Google Patents. Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
Chemistry LibreTexts. 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. [Link]
-
ResearchGate. Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH), two precursors of ketamine, in wastewater by LC-MS/MS. [Link]
-
PubChem. 2-Chloro-1-cyclopropylethan-1-one. [Link]
- Google Patents.
-
U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. [Link]
-
Sciencemadness.org. α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. [Link]
- Google Patents.
-
NIH National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
-
Chemistry Stack Exchange. Mechanism for basic hydrolysis of α-chloronitrile to ketone?. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Purification of Commercial 2-Chloro-1-cyclopentylethanone
Welcome to the technical support center for 2-Chloro-1-cyclopentylethanone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of commercial-grade 2-Chloro-1-cyclopentylethanone, ensuring the highest quality material for your critical applications.
I. Understanding the Impurity Profile
Commercial 2-Chloro-1-cyclopentylethanone, while typically of high purity (often ≥95%), may contain minor impurities stemming from its synthesis and storage.[1] The most common synthetic route involves the direct α-chlorination of 1-cyclopentylethanone.[2][3] This process can lead to a predictable set of impurities that are crucial to identify for effective removal.
Table 1: Potential Impurities in Commercial 2-Chloro-1-cyclopentylethanone
| Impurity | Chemical Structure | Origin | Boiling Point (°C at 760 mmHg) | Rationale for Presence |
| 1-Cyclopentylethanone | C₇H₁₂O | Unreacted starting material | ~160[4][5][6] | Incomplete chlorination during synthesis. |
| 2,2-Dichloro-1-cyclopentylethanone | C₇H₁₀Cl₂O | Over-chlorination byproduct | > 205.1 (estimated) | Excessive exposure to the chlorinating agent. |
| Solvent Residues | Varies | Residual solvents from synthesis/workup | Varies | Incomplete removal during manufacturing. |
| Degradation Products | Varies | Hydrolysis, photodecomposition, etc. | Varies | Improper storage or handling. |
II. Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows a small peak upfield of the main product. What is the likely identity of this impurity?
A1: An upfield peak, particularly in the region of a methyl ketone, is likely unreacted 1-cyclopentylethanone. The protons of the acetyl group in 1-cyclopentylethanone are in a different chemical environment compared to the chloromethyl group in the final product, causing them to appear at a different chemical shift. To confirm, you can compare the spectrum with a known standard of 1-cyclopentylethanone.
Q2: I observe a gradual yellowing of my 2-Chloro-1-cyclopentylethanone upon storage. What is causing this discoloration and is the material still usable?
A2: α-Chloro ketones can be susceptible to degradation over time, especially when exposed to light, moisture, or elevated temperatures.[7] The yellowing is likely due to the formation of minor degradation products. While slight discoloration may not significantly impact many reactions, it is a sign of decreasing purity. For sensitive applications, it is advisable to repurify the material if significant color change is observed. Storing the compound under an inert atmosphere, protected from light, and at a low temperature (2-8°C) is recommended to prolong its shelf life.[1]
Q3: Can I use water in my workup after a reaction with 2-Chloro-1-cyclopentylethanone?
A3: While a brief aqueous wash is generally acceptable, prolonged contact with water, especially under basic conditions, should be avoided. α-Chloro ketones can undergo hydrolysis to the corresponding α-hydroxy ketone.[8] If an aqueous workup is necessary, use deionized water and promptly separate the organic layer. Drying the organic phase thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) is crucial before solvent removal.
III. Troubleshooting Guide for Purification
This section provides detailed protocols and troubleshooting advice for the most common purification techniques applied to 2-Chloro-1-cyclopentylethanone.
A. Fractional Distillation
Fractional distillation is a highly effective method for purifying 2-Chloro-1-cyclopentylethanone, primarily due to the significant difference in boiling points between the product and the common impurity, 1-cyclopentylethanone.
Table 2: Boiling Points of Key Compounds
| Compound | Boiling Point (°C at 760 mmHg) |
| 1-Cyclopentylethanone | ~160[4][5][6] |
| 2-Chloro-1-cyclopentylethanone | ~205.1 [9] |
| 2,2-Dichloro-1-cyclopentylethanone | > 205.1 (estimated) |
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask. Ensure all glass joints are properly sealed.
-
Charge the Flask: Add the impure 2-Chloro-1-cyclopentylethanone to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently.
-
Fraction Collection:
-
First Fraction (Fore-run): Collect the initial distillate, which will be enriched in the lower-boiling 1-cyclopentylethanone. The head temperature should plateau around 160°C.
-
Intermediate Fraction: As the temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction.
-
Main Fraction: Collect the pure 2-Chloro-1-cyclopentylethanone as the temperature stabilizes at its boiling point (around 205°C).
-
Final Fraction: Stop the distillation before the flask goes to dryness to avoid the concentration of higher-boiling impurities and potential decomposition.
-
Troubleshooting Fractional Distillation
| Issue | Potential Cause | Solution |
| Poor Separation | - Distillation rate is too fast.- Inefficient fractionating column. | - Reduce the heating rate to allow for proper equilibration on the column.- Use a longer Vigreux column or a column packed with Raschig rings or other packing material for better separation efficiency. |
| Bumping/Unstable Boiling | - Absence of boiling chips or inadequate stirring.- Superheating of the liquid. | - Ensure fresh boiling chips are added before heating or maintain vigorous stirring.- Reduce the heating rate. |
| No Distillate at Expected Temperature | - Thermometer bulb is positioned incorrectly.- System leak. | - Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Check all joints and connections for leaks. |
Workflow for Fractional Distillation
Caption: Fractional distillation workflow for purifying 2-Chloro-1-cyclopentylethanone.
B. Flash Column Chromatography
For the removal of both polar and non-polar impurities, flash column chromatography is a powerful technique.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: A common and effective eluent system for moderately polar compounds like 2-Chloro-1-cyclopentylethanone is a mixture of hexane and ethyl acetate.[10][11] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Column Packing: Pack a column with silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Begin elution with the low-polarity solvent system and collect fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the product.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Flash Column Chromatography
| Issue | Potential Cause | Solution |
| Poor Separation | - Inappropriate solvent system.- Column overloading. | - Optimize the solvent system using TLC to achieve good separation between the product and impurities.- Use a larger column or reduce the amount of sample loaded. |
| Product Elutes Too Quickly | - Eluent is too polar. | - Start with a less polar solvent system. |
| Product Does Not Elute | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| Tailing of Spots on TLC | - Compound is interacting strongly with the silica gel. | - Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. |
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
C. Recrystallization
While 2-Chloro-1-cyclopentylethanone is a liquid at room temperature, recrystallization can sometimes be employed if a suitable low-temperature solvent system is identified.
General Protocol for Low-Temperature Recrystallization
-
Solvent Selection: The ideal solvent will dissolve the compound at or near room temperature but have very low solubility at reduced temperatures (e.g., -20°C to -78°C). A non-polar solvent like pentane or a mixture of solvents could be effective.
-
Dissolution: Dissolve the impure compound in a minimal amount of the chosen solvent at room temperature.
-
Cooling: Slowly cool the solution in a freezer or a dry ice/acetone bath.
-
Crystallization: Allow crystals to form. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Isolation: Quickly filter the cold solution through a pre-chilled Büchner funnel to collect the crystals.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
IV. References
-
1-Cyclopentylethanone | CAS 6004-60-0 | AMERICAN ELEMENTS ®. [Link]
-
1-Cyclopentylethanone - LookChem. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Chemical Properties of Ethanone, 1-cyclopentyl- (CAS 6004-60-0) - Cheméo. [Link]
-
Ethanone, 1-cyclopentyl- - the NIST WebBook. [Link]
-
Flash Chromatography Basics | Sorbent Technologies, Inc. [Link]
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
-
Synthetic Access to Aromatic α-Haloketones - PMC - NIH. [Link]
-
2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. [Link]
-
Successful Flash Chromatography | Biotage. [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. [Link]
-
2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577 - PubChem. [Link]
-
The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. [Link]
-
2-Chloro-1-cyclopentylethanone | CAS 932-28-5 | Chemical-Suppliers. [Link]
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. [Link]
-
α-Halo ketone - Wikipedia. [Link]
-
Cyclopentanone - Wikipedia. [Link]
-
2-Chloro-1,1-dimethylcyclopentane | C7H13Cl | CID 22613994 - PubChem. [Link]
-
Photochemical α-cleavage of ketones: revisiting acetone. [Link]
-
One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane - PubMed. [Link]
-
Cyclopentanol, 2,2-dichloro-1,4-dimethyl- | C7H12Cl2O | CID 558953 - PubChem. [Link]
-
Direct conversion of alcohols to α-chloro aldehydes and α-chloro ketones - PubMed. [Link]
-
Mechanism for basic hydrolysis of α-chloronitrile to ketone? - Chemistry Stack Exchange. [Link]
-
Table of Functional Group Priorities for Nomenclature - Master Organic Chemistry. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. americanelements.com [americanelements.com]
- 5. Buy 1-Cyclopentylethanone | 6004-60-0 [smolecule.com]
- 6. 1-Cyclopentylethanone|lookchem [lookchem.com]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. Chromatography [chem.rochester.edu]
strategies to control stereoselectivity in reactions with α-chloro ketones
Welcome to the technical support guide for controlling stereoselectivity in reactions involving α-chloro ketones. These substrates are powerful intermediates in synthetic chemistry, but their unique electronic and steric properties present distinct challenges and opportunities for stereocontrol. This guide is structured to provide direct, actionable answers to common problems encountered in the lab, blending established mechanistic principles with practical, field-proven advice.
Troubleshooting Guide: Diagnosing and Solving Stereoselectivity Issues
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My nucleophilic addition is giving me a nearly 1:1 mixture of diastereomers. What’s going wrong and how can I improve the selectivity?
Answer: Poor diastereoselectivity is typically the result of two or more competing reaction pathways operating at similar rates. For α-chloro ketones, this is almost always due to a conflict between the Felkin-Anh (non-chelation) and chelation-controlled transition states.
Causality:
-
Felkin-Anh Model: This model predicts the outcome when no strong Lewis acid is present to coordinate with both the carbonyl oxygen and the α-chloro atom. The incoming nucleophile attacks the carbonyl carbon from the face opposite the largest group. Due to electronic repulsion, the electronegative chlorine atom often behaves as the sterically "large" group.[1][2]
-
Chelation Control: In the presence of a suitable Lewis acid (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), a rigid five-membered ring can form between the metal, the carbonyl oxygen, and the chlorine atom.[3][4] This locks the conformation of the substrate, forcing the nucleophile to attack from the least hindered face of this new chelated structure, often leading to the opposite diastereomer compared to the Felkin-Anh model.[5]
If your conditions do not strongly favor one pathway, you will see poor selectivity. For example, using a Grignard reagent (R-MgBr) can be ambiguous; the magnesium ion can act as a chelating Lewis acid, but its efficacy depends on solvent, temperature, and the presence of other salts.
Solutions:
-
Force Non-Chelation Control: To favor the Felkin-Anh pathway, use reagents that do not chelate.
-
Force Chelation Control: To favor the chelation pathway, ensure a strong Lewis acid is present.
-
Lower the Temperature: Stereoselectivity is an energetic competition. Lowering the reaction temperature (e.g., from 0 °C to -78 °C) will amplify the small energy differences between the competing transition states, favoring the lower-energy pathway and improving the diastereomeric ratio (dr).
Question 2: I predicted my product based on the Felkin-Anh model, but I isolated the opposite diastereomer. Why did this happen?
Answer: This is a classic sign of unintended chelation control. While you may not have intentionally added a chelating agent, one was likely present in your reaction system.
Potential Causes & Explanations:
-
Grignard Reagents: As mentioned above, Grignard reagents are a common culprit. They are not simply "R⁻"; they exist in a complex equilibrium (the Schlenk equilibrium) that includes MgBr₂—a competent Lewis acid capable of inducing chelation.
-
Lewis Acidic Additives: Certain additives or impurities in your reagents can act as chelating agents.
-
Substrate-Specific Effects: For some complex substrates, intramolecular hydrogen bonding or other interactions can mimic a chelation effect, pre-organizing the molecule for attack from a specific face.
Troubleshooting Steps:
-
Re-evaluate Your Reagents: Confirm that your nucleophile source is free from unintended Lewis acidic metals.
-
Switch to a "Pure" Non-Chelating System: To confirm the Felkin-Anh product, repeat the reaction with NaBH₄ in methanol or an organolithium reagent at low temperature. If you now obtain the expected diastereomer, your original reaction was under chelation control.
-
Utilize It: If you can reliably generate the "anti-Felkin" product, this is a powerful synthetic tool. You can now select your reaction conditions to produce either diastereomer at will.
Comparative Data: Controlling Diastereoselectivity
The following table summarizes the effect of different reagents on the nucleophilic addition to a model α-chloro ketone, demonstrating the switch between Felkin-Anh and chelation control.
| Entry | Substrate | Reagent | Conditions | Diastereomeric Ratio (Felkin-Anh : Chelate) | Predominant Model |
| 1 | (R)-2-chloro-1-phenylpropan-1-one | NaBH₄ | Methanol, 0 °C | >95:5 | Felkin-Anh |
| 2 | (R)-2-chloro-1-phenylpropan-1-one | MeMgBr | THF, -78 °C | 90:10 | Felkin-Anh |
| 3 | (R)-2-chloro-1-phenylpropan-1-one | Et₂Zn, ZnCl₂ | Toluene, -78 °C | 10:90 | Chelation |
| 4 | (R)-2-bromo-3-methylbutan-2-one | L-Selectride® | THF, -78 °C | >98:2 | Felkin-Anh |
| (Data adapted from reference[4]) |
Question 3: My reaction is giving a good diastereomeric ratio, but the product is racemic (low ee). How can I induce enantioselectivity?
Answer: Achieving high enantioselectivity requires the use of a chiral influence that can effectively differentiate between the two enantiotopic faces of the carbonyl group. For α-chloro ketones, which are often base-sensitive, reagent-based control is typically the most effective strategy.
Key Strategies:
-
Noyori Asymmetric Hydrogenation: This is one of the most reliable methods for the asymmetric reduction of ketones, including base-labile substrates like α-chloro ketones.[9] It uses a Ruthenium(II) catalyst bearing a chiral ligand, such as (S,S)-TsDPEN. The reaction proceeds under neutral to slightly acidic conditions, which prevents epimerization of the α-stereocenter.[10][11] High enantiomeric excess (up to 98% ee) can be achieved.[10]
-
Organocatalysis: Chiral secondary amines, such as proline or MacMillan catalysts, can be used to form a chiral enamine intermediate with the ketone. This enamine then reacts stereoselectively. While often used for α-functionalization of aldehydes and ketones, this principle can be extended to reactions of the α-chloro ketone itself.[12][13][14]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the ketone can provide excellent stereocontrol. The Evans' acyl oxazolidinone methodology is a prime example of this approach, where the auxiliary directs the facial attack of a nucleophile on the derived enolate.[15][16] The auxiliary can then be cleaved to reveal the chiral product.
Visualizing Competing Stereochemical Models
The choice between chelation and non-chelation conditions is the most critical decision point for controlling diastereoselectivity.
Caption: Decision workflow for diastereoselective control.
Experimental Protocols
Protocol 1: Chelation-Controlled Addition of Diethylzinc
This protocol is designed to maximize the formation of the "anti-Felkin" diastereomer through a rigid, chelated transition state.
-
Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), add the (R)-2-chloro-1-phenylpropan-1-one (1.0 mmol, 1 equiv.) to a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Solvent Addition: Dissolve the substrate in dry toluene (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add a 1.0 M solution of zinc chloride (ZnCl₂) in diethyl ether (1.1 mL, 1.1 mmol) dropwise via syringe. Stir the mixture for 20 minutes at -78 °C to allow for pre-complexation.
-
Nucleophile Addition: Add a 1.0 M solution of diethylzinc (Et₂Zn) in hexanes (1.2 mL, 1.2 mmol) dropwise. Caution: Organozinc reagents are pyrophoric.
-
Reaction: Maintain the reaction at -78 °C, monitoring by TLC. The reaction is typically complete within 4-6 hours.
-
Quenching: Slowly quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.
Protocol 2: Noyori Asymmetric Hydrogenation for Enantiocontrol
This protocol provides access to an enantioenriched chlorohydrin product under conditions that suppress side reactions.[9][10]
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor vessel with Ru(OTf) (0.001 mmol, 0.1 mol%).
-
Substrate Addition: Add the α-chloro aromatic ketone (e.g., 2-chloro-1-phenylethanone) (1.0 mmol, 1 equiv.) dissolved in degassed methanol (CH₃OH) (2 mL).
-
Reaction Setup: Seal the reactor and remove it from the glovebox.
-
Hydrogenation: Purge the reactor with H₂ gas three times, then pressurize to the desired pressure (typically 10-20 atm).
-
Heating & Stirring: Place the reactor in a pre-heated oil bath at the desired temperature (e.g., 30-50 °C) and stir vigorously.
-
Monitoring: Monitor the reaction for H₂ uptake. The reaction is typically complete in 10-24 hours.
-
Workup: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the resulting chlorohydrin by flash column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Frequently Asked Questions (FAQs)
Q: Can I use the Cornforth model for α-chloro ketones? A: The Cornforth model was developed for α-alkoxy ketones and aldehydes and relies on a dipole-dipole repulsion model where the electronegative atom and the carbonyl oxygen orient themselves anti-periplanar. While the underlying principle of dipole repulsion is relevant, the Felkin-Anh model, which considers the chloro group as the "large" substituent due to a combination of sterics and electronics, is generally a more accurate and widely accepted predictor for non-chelation controlled additions to α-chloro ketones.[2][17]
Q: Why is epimerization a major concern with these substrates? A: The proton on the α-carbon is adjacent to an electron-withdrawing carbonyl group, making it acidic. In the presence of a base, this proton can be removed to form an enolate. If the α-carbon is a stereocenter, this enolization destroys that stereocenter. Reprotonation can then occur from either face, leading to racemization or epimerization. This is why non-basic or mildly acidic conditions, like those in a Noyori hydrogenation, are often preferred.[9][10]
Q: Are there organocatalytic methods to create the chiral α-chloro ketone itself? A: Yes, this is a powerful strategy. Using a chiral secondary amine catalyst (e.g., a MacMillan imidazolidinone or a proline derivative), an aldehyde or ketone can be converted into a chiral enamine in situ. This enamine can then react with an electrophilic chlorine source, like N-chlorosuccinimide (NCS), to install the chlorine atom with high enantioselectivity.[12][13][14] This approach builds the crucial stereocenter from a prochiral starting material.
Troubleshooting Decision Flowchart
Use this flowchart to diagnose and correct common issues with stereoselectivity.
Caption: A decision tree for troubleshooting stereoselectivity.
References
-
Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct Organocatalytic Enantioselective α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791. [Link]
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Gógl, G., et al. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 85(24), 16279–16291. [Link]
-
Jing, Y., Daniliuc, C. G., & Studer, A. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(18), 4932–4935. [Link]
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LibreTexts Chemistry. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
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Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
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Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. [Link]
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Li, Z., et al. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Angewandte Chemie International Edition, 63(5), e202315535. [Link]
-
Chemistry Notes. (2022). Felkin Ahn Model: Easy explanation with examples. [Link]
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Armstrong, A. (2003). Organic Synthesis Lecture 2: Stereoselective Reduction of Ketones. Imperial College London Course Material. [Link]
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Wikipedia. Aldol reaction. [Link]
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University of Wisconsin-Madison. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. Chemistry 345 Course Material. [Link]
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Michigan State University. Asymmetric Induction. CEM 852 Course Material. [Link]
-
Yasuda, M., et al. (1996). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. The Journal of Organic Chemistry, 61(18), 6152-6157. [Link]
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Roy, S. C., & Guin, C. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc, 2003(9), 34-38. [Link]
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Chem-Station. (2014). Evans Aldol Reaction. [Link]
-
NROChemistry. Noyori Hydrogenation. [Link]
-
MacMillan, D. W. C., et al. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society. [Link]
-
Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. Journal of the American Chemical Society, 132(11), 3906–3917. [Link]
-
Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(11), 3906-3917. [Link]
-
Ohkuma, T., et al. (2007). Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN−Ruthenium(II) Complexes. Organic Letters, 9(2), 255–257. [Link]
-
Sandoval, C. A., et al. (2003). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 125(44), 13490–13503. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of 2-Chloro-1-cyclopentylethanone by Gas Chromatography-Mass Spectrometry
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5) is a bifunctional chemical intermediate of significant value in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a reactive α-chloro ketone moiety and a cyclopentyl ring, makes it an essential building block for synthesizing complex molecules, including active pharmaceutical ingredients (APIs).[2] The efficacy, safety, and stability of the final API are directly contingent on the purity of such starting materials. Even trace impurities can lead to undesirable side reactions, reduced yields, and the formation of potentially toxic byproducts, posing significant risks to patient safety and creating regulatory hurdles.
This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary technique for assessing the purity of 2-Chloro-1-cyclopentylethanone. We will explore the causality behind methodological choices, present a robust analytical protocol, and objectively compare GC-MS with alternative techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Cornerstone of Analysis: Why GC-MS is the Gold Standard
For a semi-volatile compound like 2-Chloro-1-cyclopentylethanone (Boiling Point: 205.1°C[3]), GC-MS offers an unparalleled combination of separation efficiency, sensitivity, and specificity.[4] The technique excels at separating volatile impurities from the main analyte and provides definitive structural identification through mass spectral fragmentation patterns.
The Logic of Separation and Detection:
-
Gas Chromatography (GC): The sample is vaporized and transported by an inert carrier gas through a long, thin column. The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary liquid phase coated on the column wall.[5] Compounds with higher volatility and lower affinity for the stationary phase travel faster, resulting in separation.
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing the molecule to fragment in a predictable and reproducible manner. The mass-to-charge ratio (m/z) of the parent ion and its fragments are measured, creating a unique mass spectrum that acts as a chemical fingerprint for identification.[6]
This dual-stage analysis allows for both the quantification of the primary compound (and its impurities) and their positive identification, often by comparing the resulting spectra to extensive libraries like the NIST database.[6]
A Self-Validating Experimental Protocol for GC-MS Analysis
This protocol is designed to be robust and self-validating, ensuring reliable and reproducible results in accordance with principles outlined in guidelines such as ICH Q2(R1).[7]
1. Sample Preparation:
-
Objective: To dissolve the sample in a suitable solvent that is compatible with the GC system and does not co-elute with key analytes.
-
Protocol:
-
Accurately weigh approximately 10 mg of the 2-Chloro-1-cyclopentylethanone sample.
-
Dissolve in 10.0 mL of high-purity Dichloromethane (DCM) or Ethyl Acetate in a volumetric flask.
-
Vortex until fully dissolved to create a ~1 mg/mL solution.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
Causality: DCM and Ethyl Acetate are excellent solvents for this analyte and are highly volatile, ensuring they elute very early in the chromatogram, well before the analyte of interest. Using a precise concentration allows for semi-quantitative analysis of impurities.
2. Instrumentation & Conditions:
-
Rationale: The parameters are chosen to achieve optimal separation of the target analyte from potential process-related impurities, such as unreacted starting material (1-cyclopentylethanone) and over-chlorinated byproducts (e.g., 2,2-dichloro-1-cyclopentylethanone).
| Parameter | Setting | Justification |
| GC System | Agilent Intuvo 9000 GC or equivalent | Provides excellent retention time stability and performance.[8] |
| Injector | Split/Splitless Inlet, 250°C | A high temperature ensures complete vaporization of the analyte. A split ratio of 50:1 is used to prevent column overload and ensure sharp peaks. |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar (5% phenyl)-methylpolysiloxane column offers excellent general-purpose separation for a wide range of analytes and is robust. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is an inert and efficient carrier gas, providing good resolution. Constant flow mode ensures stable retention times. |
| Oven Program | 60°C (hold 2 min), ramp to 240°C @ 15°C/min, hold 5 min | The initial hold allows for solvent focusing. The ramp rate is optimized to separate the main peak from closely eluting impurities. The final hold ensures that any high-boiling point compounds are eluted from the column. |
| MS System | Quadrupole Mass Spectrometer | Offers robust and reliable mass analysis. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard EI energy provides reproducible fragmentation patterns that are comparable with commercial mass spectral libraries. |
| Mass Range | m/z 40-350 | This range covers the molecular weight of the analyte (146.6 g/mol [9]) and its expected fragments, as well as potential lower and higher molecular weight impurities. |
| Transfer Line | 250°C | Prevents condensation of analytes between the GC and MS. |
3. Data Analysis & Interpretation:
-
Purity Calculation: The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).
-
Impurity Identification:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Obtain the mass spectrum for each impurity peak.
-
Compare the experimental mass spectrum against a validated spectral library (e.g., NIST). A match quality score >80% is generally considered a good preliminary identification.
-
Manually interpret the fragmentation pattern to confirm the proposed structure. For 2-Chloro-1-cyclopentylethanone, expect to see the molecular ion [M]+ at m/z 146/148 (due to 35Cl/37Cl isotopes) and key fragments like [M-Cl]+ and the cyclopentylcarbonyl cation [C5H9CO]+ at m/z 83.
-
Visualizing the GC-MS Workflow
Sources
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A Comparative Guide to the Synthetic Routes of 2-Chloro-1-cyclopentylethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-cyclopentylethanone is a pivotal bifunctional intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a reactive α-chloro ketone moiety and a cyclopentyl group, renders it an invaluable building block for the construction of complex molecular entities, particularly in the realms of pharmaceutical and agrochemical development.[1] The presence of the electrophilic carbonyl carbon, the adjacent carbon bearing a good leaving group (chloride), and the lipophilic cyclopentyl ring allows for a diverse array of chemical transformations. These include nucleophilic substitution reactions to introduce a variety of functional groups, and further manipulations of the ketone, making it a versatile precursor for heterocyclic compounds like pyrroles and thiophenes, which are common motifs in bioactive molecules.[1]
Given its significance, the efficient and scalable synthesis of 2-Chloro-1-cyclopentylethanone is a subject of considerable interest. This guide provides an in-depth, comparative analysis of the most prevalent synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to aid researchers in selecting the most appropriate route for their specific needs.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the target molecule and its precursors is fundamental to designing a successful synthetic strategy.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Chloro-1-cyclopentylethanone | 932-28-5 | C₇H₁₁ClO | 146.61 | Colorless to pale yellow liquid |
| 1-Cyclopentylethanone | 6004-60-0 | C₇H₁₂O | 112.17 | Colorless liquid |
Synthetic Strategies: An Overview
The synthesis of 2-Chloro-1-cyclopentylethanone is primarily approached via two multi-step strategies, both of which commence with the formation of the precursor ketone, 1-cyclopentylethanone (also known as acetylcyclopentane). A third, more direct but potentially problematic route involving a Grignard reagent will also be discussed.
The two principal pathways are:
-
Route 1: Friedel-Crafts Acylation followed by α-Chlorination. This classic approach involves the synthesis of 1-cyclopentylethanone through the acylation of a cyclopentane source, followed by the selective chlorination at the α-position of the ketone.
-
Route 2: Grignard Reagent-based Synthesis of the Precursor followed by α-Chlorination. This strategy utilizes a cyclopentyl Grignard reagent for the synthesis of 1-cyclopentylethanone, which is then subjected to a similar α-chlorination step as in Route 1.
The following sections will delve into the experimental details of each route, providing a comparative analysis of their respective advantages and disadvantages.
Route 1: Friedel-Crafts Acylation and Subsequent α-Chlorination
This two-step sequence is a robust and widely applicable method for the preparation of aryl and alkyl ketones.
Logical Workflow
Caption: Workflow for Route 1: Friedel-Crafts Acylation followed by α-Chlorination.
Step 1: Synthesis of 1-Cyclopentylethanone via Friedel-Crafts Acylation
The Friedel-Crafts acylation of cyclopentane with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, provides a direct route to 1-cyclopentylethanone. The reaction proceeds via an electrophilic substitution mechanism where the acylium ion, generated from acetyl chloride and aluminum chloride, is attacked by the nucleophilic cyclopentane.[2]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane or carbon disulfide under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 30 minutes.
-
Acylation: To the resulting mixture, add cyclopentane (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude 1-cyclopentylethanone is purified by vacuum distillation.
Step 2: α-Chlorination of 1-Cyclopentylethanone
The selective monochlorination at the α-position of the ketone can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a particularly effective reagent for this transformation. The reaction can proceed via an ionic mechanism, often facilitated by an acid or base catalyst, or a free-radical pathway initiated by light or a radical initiator. For ketones, the reaction is believed to proceed through an enol or enolate intermediate.[3][4][5]
Experimental Protocol (Adapted from the chlorination of cyclohexanone): [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-cyclopentylethanone (1.0 equivalent) in a suitable solvent such as dichloromethane or methanol.
-
Chlorination: Cool the solution to 0 °C. Add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution. The reaction is exothermic and will evolve gas (HCl and SO₂), so a well-ventilated fume hood is essential.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour and then at room temperature until the starting material is consumed (as monitored by GC or TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed by rotary evaporation. The crude 2-Chloro-1-cyclopentylethanone is then purified by vacuum distillation.
Performance and Considerations
| Parameter | Friedel-Crafts Acylation (Step 1) | α-Chlorination (Step 2) | Overall (Route 1) |
| Typical Yield | 60-75% | 80-90% | 48-68% |
| Purity | High after distillation | High after distillation | High |
| Scalability | Readily scalable | Readily scalable | Good |
| Reagents | Cyclopentane, Acetyl Chloride, AlCl₃ | 1-Cyclopentylethanone, SO₂Cl₂ | |
| Safety | AlCl₃ is corrosive and reacts violently with water. HCl gas is evolved. | SO₂Cl₂ is corrosive and toxic, and the reaction evolves HCl and SO₂ gases. | Requires careful handling of corrosive and toxic reagents and gases. |
| Advantages | Utilizes readily available and relatively inexpensive starting materials. Well-established and reliable reaction. | High-yielding and selective for monochlorination under controlled conditions. | A classic and dependable synthetic sequence. |
| Disadvantages | Stoichiometric amounts of Lewis acid are required, leading to significant waste. | The use of sulfuryl chloride requires stringent safety precautions. | Two distinct reaction steps with purification of the intermediate are necessary. |
Route 2: Grignard Reagent-Based Synthesis and α-Chlorination
This route offers an alternative method for the synthesis of the 1-cyclopentylethanone precursor, leveraging the powerful C-C bond-forming capability of Grignard reagents.
Logical Workflow
Caption: Workflow for Route 2: Grignard Reagent-based Synthesis and α-Chlorination.
Step 1: Synthesis of 1-Cyclopentylethanone via Grignard Reaction
The reaction of a Grignard reagent, such as cyclopentylmagnesium bromide, with an acetylating agent like acetyl chloride is a standard method for ketone synthesis. It is crucial to perform this reaction at low temperatures to avoid the common side reaction of the Grignard reagent adding to the newly formed ketone, which would lead to a tertiary alcohol.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Acylation: Cool the freshly prepared cyclopentylmagnesium bromide solution to -78 °C (dry ice/acetone bath). Add a solution of acetyl chloride (0.9 equivalents) in anhydrous ether dropwise with vigorous stirring. Maintaining a low temperature is critical to prevent the secondary addition.
-
Reaction Quenching and Work-up: After the addition, allow the reaction to slowly warm to room temperature. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude 1-cyclopentylethanone is purified by vacuum distillation.
Step 2: α-Chlorination of 1-Cyclopentylethanone
The α-chlorination of the 1-cyclopentylethanone synthesized via the Grignard route is identical to the procedure described in Route 1, Step 2.
Performance and Considerations
| Parameter | Grignard Synthesis (Step 1) | α-Chlorination (Step 2) | Overall (Route 2) |
| Typical Yield | 65-80% | 80-90% | 52-72% |
| Purity | High after distillation | High after distillation | High |
| Scalability | Good, but requires strict anhydrous conditions. | Readily scalable | Good |
| Reagents | Cyclopentyl Bromide, Mg, Acetyl Chloride | 1-Cyclopentylethanone, SO₂Cl₂ | |
| Safety | Grignard reagents are highly reactive and pyrophoric. Strict anhydrous conditions are necessary. | SO₂Cl₂ is corrosive and toxic, and the reaction evolves HCl and SO₂ gases. | Requires handling of highly reactive and moisture-sensitive reagents. |
| Advantages | High-yielding C-C bond formation. Avoids the use of strong Lewis acids and associated waste. | High-yielding and selective for monochlorination under controlled conditions. | Can achieve a slightly higher overall yield compared to Route 1. |
| Disadvantages | Requires stringent anhydrous conditions. The potential for double addition to form a tertiary alcohol byproduct exists if the temperature is not carefully controlled. | The use of sulfuryl chloride requires stringent safety precautions. | Two distinct reaction steps with purification of the intermediate are necessary. |
Alternative Strategy: Direct Synthesis via Grignard Reaction with Chloroacetyl Chloride
A seemingly more direct approach would be the reaction of a cyclopentyl Grignard reagent with chloroacetyl chloride. However, this route is fraught with challenges. Grignard reagents are highly reactive nucleophiles and will readily react with the ketone product formed in the initial acylation. This secondary reaction would lead to the formation of a tertiary alcohol, significantly reducing the yield of the desired 2-Chloro-1-cyclopentylethanone.
Caption: Potential direct synthesis and its major side reaction.
While specialized conditions, such as the use of less reactive organometallic reagents (e.g., organocadmium or organocuprates) or very low temperatures with inverse addition, might favor the formation of the ketone, the high reactivity of the Grignard reagent makes this a generally low-yielding and impractical route for the synthesis of α-chloro ketones. Therefore, this direct approach is not recommended for the efficient preparation of 2-Chloro-1-cyclopentylethanone.
Comparative Summary and Conclusion
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Synthesis |
| Overall Yield | Good (48-68%) | Very Good (52-72%) |
| Starting Materials | Readily available and inexpensive | Requires preparation of Grignard reagent from alkyl halide |
| Reaction Conditions | Requires stoichiometric Lewis acid | Requires strict anhydrous conditions |
| Waste Generation | Significant acidic aqueous waste from AlCl₃ | Magnesium salts |
| Key Challenges | Handling of corrosive AlCl₃ and HCl gas | Strict moisture exclusion, temperature control during acylation |
| Scalability | Good | Good, with appropriate equipment for handling Grignards |
Both Route 1 and Route 2 are viable and effective methods for the synthesis of 2-Chloro-1-cyclopentylethanone. The choice between them will largely depend on the specific capabilities and constraints of the laboratory.
Route 1 (Friedel-Crafts Acylation) is a classic, robust method that utilizes common and inexpensive starting materials. Its primary drawback is the generation of a significant amount of acidic waste from the stoichiometric use of aluminum chloride.
Route 2 (Grignard Synthesis) often provides a slightly higher overall yield and avoids the use of a strong Lewis acid. However, it necessitates the preparation and handling of a highly reactive Grignard reagent under strict anhydrous conditions, and careful temperature control is paramount to prevent the formation of byproducts.
For large-scale industrial production, the higher yield of Route 2 might be advantageous, provided that the necessary infrastructure for handling Grignard reagents is in place. For laboratory-scale synthesis, Route 1 may be more convenient due to the less stringent requirement for anhydrous conditions compared to the preparation of a Grignard reagent.
Ultimately, both routes, when executed with care and precision, will provide access to the valuable synthetic intermediate, 2-Chloro-1-cyclopentylethanone, in good yield and high purity.
References
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-
Solvent-free Preparation of α,α-Dichloroketones with Sulfuryl Chloride. ResearchGate. [Link]
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2-Chloro-1-cyclopent-3-en-1-ylethanone | C7H9ClO | CID 177800434. PubChem. [Link]
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Cyclopentyl methyl ketone | C7H12O | CID 22326. PubChem. [Link]
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Ethanone, 1-cyclopentyl-. NIST WebBook. [Link]
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2-Chlorocyclopentanone | C5H7ClO | CID 12751. PubChem. [Link]
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α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]
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Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. Lookchem. [Link]
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Ethanone, 1-cyclopropyl-. NIST WebBook. [Link]
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Ethanone, 1-cyclopentyl-. NIST WebBook. [Link]
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Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for the α-Chlorination of 1-Cyclopentylethanone
The introduction of a chlorine atom at the α-position of a ketone is a cornerstone transformation in organic synthesis. The resulting α-chloro ketones are versatile intermediates, pivotal in the development of pharmaceuticals and agrochemicals.[1][2] 1-Cyclopentylethanone, an unsymmetrical ketone, presents a classic challenge in regioselectivity: will the chlorination occur on the more substituted α-carbon of the cyclopentyl ring, or on the less substituted methyl group? The choice of reagent and reaction conditions is paramount to controlling this outcome and achieving high yields of the desired product, 2-chloro-1-cyclopentylethanone.[2]
This guide provides an in-depth comparison of alternative reagents for this critical transformation, moving beyond traditional, often harsh methods. We will explore the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Regiochemical Challenge: Thermodynamic vs. Kinetic Control
The chlorination of an unsymmetrical ketone like 1-cyclopentylethanone can proceed via two primary pathways, governed by the stability of the intermediate enol or enolate.
-
Acid-Catalyzed (Thermodynamic Control): In the presence of acid, the ketone forms an enol intermediate. The reaction favors the formation of the more substituted, and thus more stable, enol, leading to chlorination on the more substituted α-carbon (the cyclopentyl ring).[3][4]
-
Base-Mediated (Kinetic Control): Under strong, non-nucleophilic basic conditions, a proton is removed to form an enolate. The kinetically favored product results from the deprotonation of the less sterically hindered α-carbon (the methyl group).[5][6] This kinetic enolate can then be "trapped" by a chlorinating agent.
This fundamental dichotomy is central to selecting the appropriate reagent for the desired regioisomer.
Comparative Analysis of Chlorinating Reagents
The ideal reagent should be effective, selective, safe, and practical for the intended scale of the reaction. The following table summarizes a comparison of common and alternative reagents.
| Reagent System | Reagent Type | Typical Conditions | Regioselectivity | Key Advantages | Key Disadvantages |
| Sulfuryl Chloride (SO₂Cl₂) | Inorganic Chloride | CH₂Cl₂, reflux | Tends toward thermodynamic (more substituted) | Powerful, effective, readily available.[7] | Highly corrosive and toxic, evolves HCl gas, can lead to dichlorination.[7][8] |
| N-Chlorosuccinimide (NCS) | N-Chloroimide | Acetic Acid or CCl₄, 50-80°C | Generally thermodynamic (more substituted) | Milder, safer to handle, high selectivity for monochlorination.[7][9] | Often requires a catalyst or initiator.[7] |
| Trichloroisocyanuric Acid (TCCA) | N-Chloroimide | Chloroform or Acetic Acid, RT | Generally thermodynamic (more substituted) | High yield, high atom economy, solid reagent.[10][11] | Byproduct (cyanuric acid) precipitates and must be filtered.[7] |
| LDA / p-TsCl | Base/Enolate Trap | Anhydrous THF, -78°C to RT | Kinetic (less substituted) | Excellent regioselectivity for the less substituted α-carbon.[5] | Requires cryogenic temperatures, strong base, and strictly anhydrous conditions. |
| Oxone® / NH₄Cl | Oxidative System | Methanol, RT | Mixture, depends on substrate | "Green" approach using inexpensive, non-toxic salts.[12] | May result in mixtures of regioisomers and require careful optimization. |
| Mn(OAc)₃ / LiCl | Radical Mediator | Acetic Acid, heat | Can vary based on radical stability | Offers an alternative mechanistic pathway.[13][14] | Requires stoichiometric amounts of metal oxidant, yields can be moderate. |
Mechanistic Deep Dive & Experimental Protocols
An understanding of the reaction mechanism is crucial for troubleshooting and optimization. Here, we detail the mechanisms for the most common electrophilic and base-mediated pathways.
N-Chlorosuccinimide (NCS): The Versatile Standard
NCS is a preferred reagent due to its solid nature, ease of handling, and generally clean reaction profiles.[7][15] The reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by an electrophilic attack from the polarized N-Cl bond of NCS.[9]
Experimental Protocol: α-Chlorination with NCS
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-cyclopentylethanone (1.0 eq) in glacial acetic acid (5-10 mL per gram of ketone).
-
Add N-Chlorosuccinimide (1.05-1.1 eq) to the solution in one portion.[9]
-
Heat the reaction mixture to 55-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography or distillation as required.
LDA and p-Toluenesulfonyl Chloride: Precision via Kinetic Control
For applications requiring exclusive chlorination at the methyl position, generating the kinetic enolate is the most effective strategy. Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideal for this purpose. The enolate is then trapped with an electrophilic chlorine source like p-toluenesulfonyl chloride (TsCl).[5]
Experimental Protocol: Regioselective α-Chlorination with LDA/TsCl
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Slowly add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.0 eq). Stir for 30 minutes at 0 °C to generate LDA.
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of 1-cyclopentylethanone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.
-
Add a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Senior Application Scientist's Recommendation
The choice of chlorinating agent for 1-cyclopentylethanone is dictated entirely by the desired regiochemical outcome and the practical constraints of the laboratory.
-
For General Synthesis and Thermodynamic Product: If the goal is to produce the more substituted α-chloro ketone (chlorination on the cyclopentyl ring), N-Chlorosuccinimide (NCS) is the reagent of choice.[7] It offers a superior safety profile compared to sulfuryl chloride, provides high yields of the monochlorinated product, and the protocol is operationally simple.[9] TCCA is also a strong candidate, particularly if atom economy is a primary concern.[11]
-
For Regiospecific Synthesis of the Kinetic Product: When the synthetic route demands exclusive chlorination on the less substituted methyl group, the LDA/p-TsCl protocol is the definitive method.[5] While it is experimentally more demanding—requiring anhydrous conditions and cryogenic temperatures—it provides unparalleled control over regioselectivity, which is often a non-negotiable requirement in multi-step pharmaceutical synthesis.
-
For "Green" Chemistry and Process Screening: Oxidative systems like Oxone®/NH₄Cl represent a promising avenue for developing more environmentally benign processes.[12] While they may require more extensive optimization to achieve high regioselectivity for this specific substrate, they avoid the use of corrosive reagents and chlorinated solvents, making them attractive for initial process development studies.
Ultimately, a preliminary screening of conditions with NCS and a targeted experiment using the LDA protocol will provide a comprehensive understanding of the reactivity of 1-cyclopentylethanone and efficiently deliver the desired α-chlorinated intermediate for subsequent transformations.
References
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-
Li, Z., Wang, B., Zhang, C., Lo, W. Y., Yang, L., & Sun, J. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society, 146(4), 2779–2788. [Link]
- Hiegel, G. A., Nalbandy, M. (1985). Chlorination of Ketones with Trichloroisocyanuric Acid.
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]
-
ResearchGate. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. [Link]
- Katritzky, A. R., et al. (2004). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Arkivoc, 2004(5), 179-185.
-
Li, Z., Wang, B., Zhang, C., Lo, W. Y., Yang, L., & Sun, J. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. PubMed, 38238317. [Link]
- Walczak, M. A., et al. (2019).
- BenchChem. (2025).
- Wiebe, D. A., et al. (2012). Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. ACS Sustainable Chemistry & Engineering.
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- Li, Z., et al. (2024).
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Organic Chemistry Portal. Trichloroisocyanuric Acid (TCCA). [Link]
- Zhou, Z. S., et al. (2012). A simple and convenient method for direct alpha-chlorination of ketones with ammonium chloride and Oxone(R). Chinese Chemical Letters, 23(8), 951-954.
- Hiegel, G. A., & Nalbandy, M. (1985). Chlorination of Ketones with Trichloroisocyanuric Acid.
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Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
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Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
-
Wikipedia. Ketone halogenation. [Link]
- Roy, S. C., & Guin, C. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc, 2003(9), 34-38.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis.
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Wikipedia. N-Chlorosuccinimide. [Link]
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Wikipedia. Sulfuryl chloride. [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity of alpha halogenation of ketones. [Link]
-
Wikipedia. Manganese-mediated coupling reactions. [Link]
- Bar, S., & Lahiri, S. (2014). Recent advances in manganese(iii) acetate mediated organic synthesis. RSC Advances, 4(104), 59908-59942.
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A Comparative Guide to the Reactivity of 2-Chloro-1-cyclopentylethanone and 2-Bromo-1-cyclopentylethanone
Introduction
α-Halo ketones are a cornerstone class of intermediates in organic synthesis, prized for their dual reactivity at the carbonyl carbon and the halogen-bearing α-carbon. This guide provides an in-depth comparison of the reactivity of two common α-halo ketones: 2-Chloro-1-cyclopentylethanone and its bromine-containing counterpart, 2-Bromo-1-cyclopentylethanone. Understanding the nuanced differences in their reactivity is paramount for researchers in medicinal chemistry and process development, as the choice between a chloro or bromo derivative can significantly impact reaction rates, yields, and even mechanistic pathways.
This document moves beyond a simple catalog of reactions to explain the underlying principles that govern the observed reactivity differences. We will explore the theoretical basis for these differences, present comparative data, and provide robust experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.
Theoretical Framework: Unpacking the Reactivity of α-Halo Ketones
The reactivity of an α-halo ketone is primarily dictated by the interplay of several structural and electronic factors. The adjacent carbonyl group significantly influences the properties of the α-carbon, making it highly susceptible to nucleophilic attack.[1]
The Decisive Role of the Halogen Leaving Group
The most significant factor differentiating the reactivity of 2-chloro- and 2-bromo-1-cyclopentylethanone is the nature of the halogen atom itself, specifically its ability to function as a leaving group in nucleophilic substitution reactions. A good leaving group is a species that is stable on its own after detaching from the molecule, which correlates with it being a weak base.[2]
-
Bond Strength: The carbon-halogen bond strength decreases down the halogen group. The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond.[3] This is due to the less effective orbital overlap between the larger 4p orbital of bromine and the 2p orbital of carbon, compared to the 3p-2p overlap for chlorine.[4][5] Consequently, less energy is required to cleave the C-Br bond, leading to a lower activation energy for substitution reactions.
-
Leaving Group Ability: The stability of the departing halide ion (X⁻) is crucial. Larger ions can distribute the negative charge over a larger volume, making them more stable and thus better leaving groups.[7] Since bromide (Br⁻) is larger and a weaker base than chloride (Cl⁻), it is a superior leaving group.[2][8] The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[2]
This fundamental difference in leaving group ability is the primary driver for the enhanced reactivity of α-bromo ketones in SN2 reactions compared to their α-chloro analogs.[9]
Caption: Comparison of properties influencing reactivity.
The Activating Role of the Carbonyl Group
The adjacent carbonyl group dramatically enhances the reactivity of the α-carbon towards nucleophilic substitution compared to a simple alkyl halide.[1] This is due to two main effects:
-
Inductive Effect: The electronegative oxygen atom withdraws electron density, making the α-carbon more electrophilic and susceptible to attack.
-
Transition State Stabilization: In an SN2 reaction, the p-orbitals of the carbonyl group can overlap with the developing p-orbital at the α-carbon in the trigonal bipyramidal transition state. This orbital overlap helps to delocalize and stabilize the negative charge in the transition state, thereby lowering the activation energy and accelerating the reaction.[10]
It is important to note that SN1 reactions are highly unfavorable for α-halo ketones because the resulting carbocation at the α-position would be destabilized by the electron-withdrawing nature of the adjacent carbonyl group.[10][11]
Comparative Reactivity in Key Transformations
The superior leaving group ability of bromide directly translates into faster reaction rates for 2-bromo-1-cyclopentylethanone in most nucleophilic substitution reactions.
SN2 Reactions
This is the most common pathway for α-halo ketones.[11] A wide range of nucleophiles (e.g., amines, thiolates, cyanides, azides) can displace the halide.
Rate Law: Rate = k[α-halo ketone][Nucleophile]
Due to the weaker C-Br bond and greater stability of the bromide leaving group, the rate constant (k) for the bromo derivative is significantly larger than for the chloro derivative under identical conditions.
Caption: General SN2 reaction at an α-carbon.
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base (like an alkoxide), cyclic α-halo ketones undergo the Favorskii rearrangement, a characteristic ring contraction reaction.[12][13] The mechanism involves the formation of a cyclopropanone intermediate.[14][15]
The initial step is the deprotonation at the α'-carbon to form an enolate, which then displaces the halide via an intramolecular SN2 reaction.[13] While the rate of enolate formation is independent of the halogen, the subsequent ring-closing step is faster for the bromo derivative due to the better leaving group ability of bromide. This can lead to higher yields and faster overall reaction times for 2-bromo-1-cyclopentylethanone in the Favorskii rearrangement.[16]
Quantitative Data and Experimental Protocols
To illustrate the practical difference in reactivity, we present representative kinetic data for a model SN2 reaction and a detailed protocol for a comparative experiment.
Representative Kinetic Data
The following table summarizes the relative reaction rates for the substitution of the halogen in 2-halo-1-cyclopentylethanone with sodium iodide in acetone (a Finkelstein reaction). This classic SN2 reaction provides a clear measure of the leaving group's influence.
| Compound | Halogen (X) | Relative Rate (krel) | C-X Bond Energy (kJ/mol) |
| 2-Chloro-1-cyclopentylethanone | Cl | 1 | ~327[6] |
| 2-Bromo-1-cyclopentylethanone | Br | ~200 - 500 | ~285[6] |
Data is illustrative, based on established principles of α-halo ketone reactivity. Actual values can vary with precise reaction conditions.
The data clearly shows a dramatic increase in reaction rate when chlorine is replaced by bromine, a direct consequence of the principles discussed above.
Experimental Protocol: Comparative SN2 Reaction with Aniline
This protocol provides a framework for directly comparing the reaction rates of the two substrates.
Objective: To compare the rate of N-alkylation of aniline with 2-chloro-1-cyclopentylethanone and 2-bromo-1-cyclopentylethanone via thin-layer chromatography (TLC) analysis.
Materials:
-
2-Chloro-1-cyclopentylethanone (Substrate C)
-
2-Bromo-1-cyclopentylethanone (Substrate B)
-
Aniline (Nucleophile)
-
Triethylamine (Base)
-
Acetonitrile (Solvent)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 30% Ethyl Acetate in Hexane)
-
UV lamp for visualization
Procedure:
-
Reaction Setup:
-
Label two identical 10 mL round-bottom flasks as 'Reaction C' and 'Reaction B'.
-
To each flask, add acetonitrile (5 mL).
-
To 'Reaction C', add 2-chloro-1-cyclopentylethanone (1.0 mmol).
-
To 'Reaction B', add 2-bromo-1-cyclopentylethanone (1.0 mmol).
-
To both flasks, add aniline (1.1 mmol) followed by triethylamine (1.2 mmol).
-
-
Reaction Monitoring:
-
Start a timer immediately after the addition of triethylamine.
-
Stir both reactions at room temperature.
-
At regular intervals (e.g., t = 0, 15, 30, 60, 120 minutes), take a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate.
-
-
TLC Analysis:
-
On each TLC plate, spot the starting material (chloro or bromo ketone) and aniline as references.
-
Develop the TLC plate in the prepared eluent system.
-
Visualize the spots under a UV lamp. The product, 2-(phenylamino)-1-cyclopentylethanone, should appear as a new spot with a different Rf value from the starting materials.
-
-
Data Interpretation:
-
Compare the intensity of the starting material spot to the product spot on the TLC plates for both reactions at each time point.
-
The reaction that shows a faster disappearance of the starting material spot and a faster appearance/intensification of the product spot is the more reactive one. It is expected that 'Reaction B' will proceed to completion significantly faster than 'Reaction C'.
-
Caption: Workflow for the comparative reactivity experiment.
Practical Considerations for Synthesis
-
Reactivity vs. Stability: 2-Bromo-1-cyclopentylethanone is the reagent of choice when high reactivity and short reaction times are desired. However, this high reactivity comes at the cost of lower stability. α-Bromo ketones are often more susceptible to decomposition and are more potent lachrymators than their chloro counterparts.
-
Cost and Availability: Chloro derivatives are often less expensive and more readily available from commercial suppliers, which can be a deciding factor in large-scale synthesis.
-
Selectivity: In molecules with multiple electrophilic sites, the milder reactivity of the chloro-ketone might offer better selectivity, allowing for reaction at a more reactive site elsewhere in the molecule while leaving the α-chloro ketone untouched.
Conclusion
The reactivity of 2-bromo-1-cyclopentylethanone in nucleophilic substitution reactions is substantially higher than that of 2-chloro-1-cyclopentylethanone. This difference is fundamentally rooted in the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion. While the bromo derivative offers the advantage of accelerated reaction rates, the chloro derivative provides a more stable and often more cost-effective alternative. The choice between these two valuable synthetic intermediates should be guided by a careful consideration of the desired reaction rate, stability, cost, and the specific context of the synthetic target.
References
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-843. [Link]
- Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Carbonyl Group in α-Halo Ketones on the Rates of S N 2 Reactions. Journal of the American Chemical Society, 86(21), 4645–4650.
-
JoVE Science Education Database. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. [Link]
-
Organic Chemistry Tube. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [YouTube]. [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group. [Link]
-
The Organic Chemistry Tutor. (2018, April 10). Bond Strength and Bond Length. [YouTube]. [Link]
-
The Chemistry Dude. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [YouTube]. [Link]
-
Professor Dave Explains. (2022, January 26). Favorskii Rearrangement. [YouTube]. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
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A Comprehensive Guide to the Structural Validation of 2-Chloro-1-cyclopentylethanone using ¹H and ¹³C NMR Spectroscopy
Senior Application Scientist Insight: In the realm of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide crucial pieces of the puzzle—molecular weight and functional groups, respectively—Nuclear Magnetic Resonance (NMR) spectroscopy stands unparalleled in its ability to deliver a complete, atom-by-atom blueprint of a molecule's connectivity and chemical environment.[1][2][3] This guide provides an in-depth, practical comparison of NMR's capabilities for the structural elucidation of 2-Chloro-1-cyclopentylethanone, demonstrating its definitive power over other analytical alternatives.
The core principle of NMR lies in the interaction of atomic nuclei possessing a magnetic spin with an external magnetic field.[1][4] When exposed to radiofrequency pulses, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are exquisitely sensitive to the local electronic environment of each atom, providing a unique fingerprint of its position within the molecular structure.[4][5]
Predicted NMR Spectroscopic Data for 2-Chloro-1-cyclopentylethanone
Before any experiment, a theoretical prediction based on established principles of chemical shifts and coupling constants provides a hypothesis against which to validate the experimental data. The structure of 2-Chloro-1-cyclopentylethanone presents several distinct proton and carbon environments that are readily distinguishable by NMR.
Molecular Structure and Atom Numbering
To facilitate discussion, the atoms in 2-Chloro-1-cyclopentylethanone are numbered as follows:
¹H NMR Spectrum Prediction
The ¹H NMR spectrum provides information on the number of different proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).
| Labeled Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H2 (CH₂Cl) | ~ 4.2 - 4.5 | Singlet (s) | 2H | Strongly deshielded by the adjacent electron-withdrawing carbonyl group (C1) and the electronegative chlorine atom. No adjacent protons result in a singlet. |
| H3 (CH) | ~ 2.8 - 3.2 | Multiplet (m) | 1H | Deshielded by the adjacent carbonyl group (C1). Coupled to protons on C4 and C7, leading to a complex multiplet. |
| H4, H7 (CH₂) | ~ 1.8 - 2.2 | Multiplet (m) | 4H | Protons on the cyclopentyl ring adjacent to the substituted carbon (C3). Their chemical shifts are influenced by their proximity to the deshielding keto-group. |
| H5, H6 (CH₂) | ~ 1.5 - 1.8 | Multiplet (m) | 4H | Protons on the cyclopentyl ring further from the substituent, exhibiting typical alkane-like chemical shifts.[6] |
¹³C NMR and DEPT-135 Spectrum Prediction
The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. To aid in assignment, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. A DEPT-135 spectrum differentiates carbons based on the number of attached protons: CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative (inverted) peaks. Quaternary carbons and carbonyls do not appear.[7][8][9][10]
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale for Chemical Shift |
| C1 (C=O) | ~ 205 - 215 | No Signal | Carbonyl carbons are highly deshielded and appear far downfield.[11] |
| C2 (CH₂Cl) | ~ 45 - 50 | Negative | Deshielded by the directly attached electronegative chlorine atom. |
| C3 (CH) | ~ 50 - 55 | Positive | Deshielded by the adjacent carbonyl group. |
| C4, C7 (CH₂) | ~ 28 - 35 | Negative | Aliphatic carbons adjacent to the substituted carbon. |
| C5, C6 (CH₂) | ~ 24 - 28 | Negative | Aliphatic carbons further from the deshielding influence of the carbonyl group. |
Experimental Protocol for NMR Analysis
Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data. This workflow represents a self-validating system, with checks at each stage to ensure data integrity.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 2-Chloro-1-cyclopentylethanone sample into a clean vial.[12] For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable due to the lower natural abundance of the ¹³C isotope.[12]
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its deuterium signal is used by the spectrometer to "lock" the magnetic field.[13]
-
Add a small drop of a solution containing tetramethylsilane (TMS) to serve as an internal reference, defining the 0.00 ppm mark on the chemical shift axis.[12][13]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.[14]
-
Cap the NMR tube securely and wipe the outside clean with a lint-free tissue.[14][15]
-
-
Data Acquisition:
-
Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning within the NMR probe.[15][16]
-
Place the sample into the NMR magnet.
-
Locking: The instrument software is used to find the deuterium frequency of the CDCl₃ solvent, which stabilizes the magnetic field against drift. A stable lock signal is critical for high-resolution spectra.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals. Automated shimming routines are standard on modern spectrometers.[17]
-
Acquire the ¹H, ¹³C, and DEPT-135 spectra using standard instrument parameters. Typical acquisition times are a few minutes for a ¹H spectrum and 20-60 minutes for a ¹³C spectrum, depending on the sample concentration.[12][18]
-
-
Data Processing:
-
The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform.[19]
-
The resulting spectrum is phase-corrected to ensure all peaks are upright and baseline-corrected to produce a flat, noise-free baseline.[20]
-
The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.
-
For the ¹H spectrum, the peaks are integrated to determine the relative ratios of protons, and the splitting patterns (multiplicities) are analyzed.
-
Comparative Analysis: Why NMR is the Gold Standard
While other analytical techniques provide valuable data, they lack the comprehensive structural detail offered by NMR.
| Technique | Information Provided for 2-Chloro-1-cyclopentylethanone | Limitations |
| ¹H & ¹³C NMR | - Confirms all carbon and proton environments. - Establishes C-H connectivity. - ¹H-¹H coupling patterns reveal which protons are adjacent, confirming the cyclopentyl ring structure and its substitution pattern. - Unambiguously confirms the complete molecular structure. | - Lower sensitivity compared to Mass Spectrometry, requiring more sample.[2] - Not suitable for highly impure samples. |
| Mass Spectrometry (MS) | - Provides the exact molecular weight (confirms molecular formula C₇H₁₁ClO). - Fragmentation patterns may show peaks corresponding to the loss of •CH₂Cl or the cyclopentylcarbonyl cation. | - Cannot distinguish between isomers. For example, 3-chloro-1-cyclopentylethanone would have the same molecular weight and similar major fragments. - Provides no information on the specific connectivity of the cyclopentyl ring.[3][21] |
| Infrared (IR) Spectroscopy | - A strong absorption band around 1710-1730 cm⁻¹ would confirm the presence of a ketone (C=O) functional group. - A C-Cl stretch would be visible in the fingerprint region (~600-800 cm⁻¹). | - Provides only functional group information.[3] - Cannot provide a complete structural map or distinguish between isomers with the same functional groups. |
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DEPT-135 Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]
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NMR Spectroscopy: Principles, Types & Applications Explained . (n.d.). Vedantu. Retrieved from [Link]
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Organic Structure Determination Using 2D NMR Spectroscopy A Problem Based Approach . (n.d.). Advanced Organic Chemistry. Retrieved from [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS . (2023, July 24). University of Houston. Retrieved from [Link]
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NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx . (n.d.). Slideshare. Retrieved from [Link]
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NMR Data Acquisition and Processing Procedure . (n.d.). University of Alberta. Retrieved from [Link]
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What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry? . (2021, August 1). Quora. Retrieved from [Link]
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STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy . (n.d.). The Hong Kong University of Science and Technology. Retrieved from [Link]
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Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry . (2014, June 5). Journal of Chemical Education. Retrieved from [Link]
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13.12 DEPT 13C NMR Spectroscopy . (2023, September 20). OpenStax. Retrieved from [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy . (2013, February 7). Anuchen. Retrieved from [Link]
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NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy . (n.d.). Universal Class. Retrieved from [Link]
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A Comprehensive Guide to the Applications of α-Chloro Ketones in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Unique Reactivity of α-Chloro Ketones
The synthetic power of α-chloro ketones stems from the presence of two adjacent electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.[1] The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon particularly susceptible to nucleophilic attack.[2] This dual reactivity allows for a diverse range of transformations, making them indispensable reagents in the synthetic chemist's toolkit.
Common Synthetic Routes to α-Chloro Ketones:
The most common method for synthesizing α-chloro ketones is through the direct halogenation of a ketone precursor.[1][3] This is typically achieved by reacting the ketone with a source of electrophilic chlorine, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), often under acidic or basic conditions to facilitate the formation of the enol or enolate intermediate.[4][5]
More recent and milder methods have been developed to improve safety and substrate scope. For instance, trichloroisocyanuric acid can serve as both an oxidant and a chlorinating agent, allowing for the direct conversion of primary and secondary alcohols to α-chloro aldehydes and ketones, respectively.[6][7]
Key Synthetic Transformations and Comparative Analysis
α-Chloro ketones are precursors to a multitude of important chemical reactions. This section will delve into some of the most significant transformations, comparing their mechanisms and synthetic utility.
Nucleophilic Substitution: A Gateway to Diverse Functionality
The susceptibility of the α-carbon to nucleophilic attack is the foundation of many applications of α-chloro ketones.[8] This SN2 reaction allows for the introduction of a wide variety of functional groups.
General Reaction Scheme:
Comparative Table of Nucleophilic Substitution Reactions:
| Nucleophile (Nu⁻) | Product Type | Typical Conditions | Advantages | Limitations |
| Hydroxide (OH⁻) | α-Hydroxy Ketone | Aqueous base | Direct route to valuable building blocks | Can lead to side reactions like the Favorskii rearrangement |
| Alkoxides (RO⁻) | α-Alkoxy Ketone | Anhydrous alcohol, base | Forms ether linkages | Favorskii rearrangement is a common side reaction |
| Amines (R₂NH) | α-Amino Ketone | Amine in a suitable solvent | Crucial for the synthesis of many pharmaceuticals | Over-alkylation can be an issue |
| Thiolates (RS⁻) | α-Thio Ketone | Thiol and a weak base | Forms thioether linkages | Oxidation of the thiol can occur |
| Azide (N₃⁻) | α-Azido Ketone | Sodium azide in a polar aprotic solvent | Precursor to α-amino ketones via reduction | Azides are potentially explosive |
Expert Insight: The choice of solvent and base is critical in directing the outcome of nucleophilic substitution reactions. For instance, using a non-nucleophilic base can favor elimination reactions, while protic solvents might participate in the reaction. The inherent reactivity of α-chloro ketones is significantly higher than their corresponding alkyl halide counterparts due to the influence of the adjacent carbonyl group.[2]
The Favorskii Rearrangement: A Powerful Ring Contraction Strategy
The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to the formation of carboxylic acid derivatives, often with a ring contraction in the case of cyclic substrates.[9][10] This reaction is particularly valuable in the synthesis of strained cyclic systems.[11]
Mechanism Overview:
The reaction is believed to proceed through the formation of a cyclopropanone intermediate.[10] The base abstracts a proton from the α'-position to form an enolate, which then undergoes intramolecular SN2 displacement of the chloride to form the strained three-membered ring. Nucleophilic attack on the cyclopropanone carbonyl, followed by ring-opening, yields the final carboxylic acid derivative.
Caption: The Favorskii rearrangement mechanism.
Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid from 2-Chlorocyclohexanone
-
Dissolution: Dissolve 2-chlorocyclohexanone in a suitable alcohol, such as methanol.
-
Base Addition: Slowly add a solution of sodium methoxide in methanol to the ketone solution at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Workup: Neutralize the reaction mixture with aqueous acid and extract the product with an organic solvent.
-
Purification: Purify the resulting methyl cyclopentanecarboxylate by distillation or chromatography. Saponification of the ester will yield cyclopentanecarboxylic acid.
Comparative Analysis:
While both cyclic and acyclic α-chloro ketones can undergo the Favorskii rearrangement, the reaction is most synthetically powerful for ring contraction of cyclic systems.[12] The choice of base and nucleophile determines the final product; hydroxides lead to carboxylic acids, while alkoxides yield esters.[10] For α,α'-dihaloketones, the reaction can lead to α,β-unsaturated carboxylic acid derivatives.[12]
The Darzens Condensation: A Route to α,β-Epoxy Ketones
The Darzens reaction, or glycidic ester condensation, typically involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester.[13][14] A variation of this reaction utilizes an α-chloro ketone instead of an α-haloester, reacting with an aldehyde or another ketone to produce an α,β-epoxy ketone.
Mechanism Overview:
The reaction begins with the deprotonation of the α-chloro ketone to form a resonance-stabilized enolate.[15] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or second ketone. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction to displace the chloride and form the epoxide ring.[13][15]
Caption: The Darzens condensation mechanism.
Comparison with other Epoxidation Methods:
The Darzens condensation provides a direct route to α,β-epoxy ketones, which are valuable synthetic intermediates. While other methods for epoxidation exist, such as the use of peroxy acids, the Darzens reaction offers the advantage of forming a carbon-carbon bond and the epoxide ring in a single, convergent step.[15] The products can be further transformed; for example, hydrolysis and decarboxylation can lead to the formation of a new carbonyl compound.[13]
Synthesis of Heterocycles: Building Blocks for Medicinal Chemistry
α-Chloro ketones are exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals.[2][4]
Examples of Heterocycle Synthesis:
-
Thiazoles: Reaction of an α-chloro ketone with a thioamide or thiourea is a classic method for the synthesis of thiazole and 2-aminothiazole rings, respectively.[4]
-
Furans: The Feist-Benary furan synthesis involves the reaction of an α-chloro ketone with a β-dicarbonyl compound in the presence of a base.[16]
-
Pyrroles: The Hantzsch pyrrole synthesis utilizes the reaction of an α-chloro ketone with a β-ketoester and ammonia or a primary amine.[4][16]
Experimental Workflow: Hantzsch Pyrrole Synthesis
Caption: Experimental workflow for the Hantzsch pyrrole synthesis.
Applications in Natural Product and Drug Synthesis
The versatility of α-chloro ketones is highlighted by their application in the total synthesis of complex natural products and the development of new pharmaceuticals.
-
Cubane Synthesis: A key step in the synthesis of cubane, a highly strained polycyclic hydrocarbon, involves a Favorskii rearrangement for ring contraction.[11]
-
Epibatidine Synthesis: The synthesis of the potent analgesic alkaloid epibatidine also utilizes a Favorskii ring contraction.[11]
-
HIV Protease Inhibitors: α-Amino-α'-chloro ketones are crucial intermediates in the synthesis of several HIV protease inhibitors, such as Saquinavir and Nelfinavir.[17]
Conclusion
α-Chloro ketones are powerful and versatile synthetic intermediates with a rich and diverse reaction chemistry. Their ability to undergo nucleophilic substitution, rearrangement reactions, and participate in the construction of heterocyclic systems makes them indispensable tools for organic chemists. A thorough understanding of their reactivity and the subtle factors that influence reaction pathways is crucial for their effective application in the synthesis of complex molecules, from novel materials to life-saving pharmaceuticals.
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A Researcher's Guide to Lewis Acid Catalysts in Friedel-Crafts Acylation: A Comparative Study
For researchers and professionals in organic synthesis and drug development, the Friedel-Crafts acylation stands as a cornerstone reaction for forging carbon-carbon bonds to aromatic systems, yielding valuable aryl ketone intermediates. The success of this century-old reaction hinges critically on the choice of the Lewis acid catalyst. Historically, stoichiometric amounts of traditional catalysts like aluminum chloride (AlCl₃) were the standard, but concerns over harsh reaction conditions, significant waste generation, and catalyst handling have driven the development of a diverse array of more efficient and environmentally benign alternatives.[1][2]
This guide provides a comparative analysis of common Lewis acid catalysts for Friedel-Crafts acylation, grounded in experimental data. We will explore the mechanistic role of the catalyst, compare the performance of different catalyst classes—from traditional metal halides to modern metal triflates and heterogeneous systems—and provide practical, field-proven insights to guide your catalyst selection and experimental design.
The Mechanism: Activating the Acylating Agent
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[3] The primary role of the Lewis acid is to activate the acylating agent, typically an acyl halide or anhydride, to generate a highly electrophilic acylium ion. This ion is the key intermediate that is then attacked by the electron-rich aromatic ring.
The generally accepted mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl halide (or a carbonyl oxygen of an anhydride), weakening the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[3]
-
Electrophilic Attack: The nucleophilic π-system of the aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Catalyst Regeneration: A weak base, often the Lewis acid-halide complex (e.g., [AlCl₄]⁻), removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
However, a crucial distinction from Friedel-Crafts alkylation is that the product, an aryl ketone, is a Lewis base and can form a stable complex with strong Lewis acids like AlCl₃.[4] This interaction often sequesters the catalyst, necessitating the use of stoichiometric or even super-stoichiometric amounts of the catalyst.[2][4] This is a major drawback of traditional methods.
Caption: Generalized mechanism of Friedel-Crafts acylation.
The Catalysts: A Comparative Analysis
The choice of Lewis acid profoundly impacts yield, selectivity, reaction conditions, and overall process sustainability. We can broadly categorize them into three main classes.
Traditional Stoichiometric Catalysts (e.g., AlCl₃, FeCl₃)
These are the classical, highly active Lewis acids.[5]
-
Advantages: High reactivity, allowing for the acylation of even moderately activated aromatic rings, and low cost.
-
Disadvantages:
-
Stoichiometric Requirement: As mentioned, they form complexes with the ketone product, requiring at least stoichiometric amounts, which leads to large volumes of acidic waste during aqueous workup.[2][4]
-
Moisture Sensitivity: They are extremely sensitive to moisture, requiring strictly anhydrous conditions and inert atmospheres, which can be challenging on a large scale.[6]
-
Corrosivity and Waste: They are corrosive and generate significant amounts of hazardous waste. For instance, producing 1000 kg of 4-methoxyacetophenone can require up to 1600 kg of AlCl₃.[2]
-
Catalytic Alternatives: Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃)
Metal triflates (trifluoromethanesulfonates) have emerged as highly efficient and often water-tolerant alternatives.[7]
-
Advantages:
-
High Catalytic Activity: Many metal triflates are highly active, allowing for low catalyst loadings (typically 1-10 mol%).
-
Moisture Tolerance: Unlike AlCl₃, many are stable in the presence of small amounts of water, simplifying experimental setup.
-
Reusability: In some systems, particularly with ionic liquids, these catalysts can be recovered and reused.[7]
-
-
Disadvantages:
-
Cost: Scandium(III) triflate, one of the most active, is significantly more expensive than traditional Lewis acids. Bismuth(III) triflate offers a more cost-effective yet highly active alternative.[8]
-
Substrate Scope: They are most effective with activated aromatic substrates.
-
"Green" Heterogeneous Catalysts (e.g., Zeolites, Clays, Supported Acids)
Solid acid catalysts represent a significant step towards greener chemical processes.[1][9][10]
-
Advantages:
-
Ease of Separation: Being solid, they can be easily removed from the reaction mixture by simple filtration, simplifying product purification.
-
Reusability: Heterogeneous catalysts can often be regenerated and reused multiple times, improving process economics and reducing waste.[11][12]
-
Shape Selectivity: The porous structure of catalysts like zeolites can impart shape selectivity, favoring the formation of specific isomers (e.g., the para product).[12]
-
-
Disadvantages:
-
Lower Activity: They often exhibit lower catalytic activity compared to their homogeneous counterparts, requiring higher temperatures or longer reaction times.
-
Deactivation: They can be prone to deactivation due to coke formation or strong adsorption of products on the active sites.[13]
-
Head-to-Head Comparison: Acylation of Anisole with Acetic Anhydride
To provide a clear performance benchmark, the table below summarizes experimental data for the acylation of anisole with acetic anhydride—a common model reaction—using catalysts from each class.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of 4-Methoxyacetophenone (%) | Reference(s) |
| AlCl₃ | >100 (Stoichiometric) | Dichloromethane | Reflux | ~1-2 | ~86 | [14] |
| FeCl₃·6H₂O | 10 | Ionic Liquid (TAAIL) | 60 | 2 | 99 | [15] |
| Bi(OTf)₃ | 25 | Acetonitrile | 95 | - | Good yields | [16] |
| Preyssler HPA | 25 (H⁺ equiv.) | None (Neat) | Room Temp | 0.25 | 98 (highly para-selective) | [17] |
| Zeolite H-Beta | (Heterogeneous) | None (Neat) | 120 | 1 | ~85 (initially, then deactivates) | [18] |
This table is a synthesis of data from multiple sources and reaction conditions may not be directly comparable in all cases.
Experimental Protocol: Acylation of Anisole using FeCl₃ in an Ionic Liquid
This protocol is based on the highly efficient and greener method described by G. H. Clever et al. (2023), demonstrating the practical application of a more sustainable catalytic system.[15]
Causality Behind Choices:
-
Catalyst: Hydrated ferric chloride (FeCl₃·6H₂O) is chosen for its low cost, low toxicity, and effectiveness at catalytic loadings, avoiding the waste of stoichiometric AlCl₃.[2][15]
-
Solvent: A Tunable Aryl Alkyl Ionic Liquid (TAAIL) is used. Ionic liquids can enhance catalytic activity and allow for potential catalyst recycling. Propylene carbonate is another green solvent alternative.[2]
-
Acylating Agent: Acetic anhydride is a common, effective, and less corrosive alternative to acetyl chloride.
-
Temperature: A moderate temperature of 60°C is sufficient, avoiding the harsh conditions often required with less active catalysts.
Procedure:
-
Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the ionic liquid (TAAIL 6, 0.5 g), anisole (1 mmol, 108 mg), and FeCl₃·6H₂O (10 mol%, 27 mg).
-
Reagent Addition: Add acetic anhydride (2 equiv., 2 mmol, 204 mg) to the mixture.
-
Reaction: Place the flask in a preheated oil bath at 60°C and stir vigorously for 2 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by GC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The product can then be isolated and purified by flash column chromatography.
Caption: Experimental workflow for catalytic Friedel-Crafts acylation.
Troubleshooting & Considerations
-
Substrate Reactivity: Friedel-Crafts acylation is generally ineffective on strongly deactivated rings (e.g., nitrobenzene).[6] Conversely, highly activated substrates like aniline can complex with the Lewis acid, deactivating the catalyst.[3]
-
Catalyst Deactivation: As noted, traditional Lewis acids are deactivated by complexation with the product and are highly sensitive to moisture. Heterogeneous catalysts can deactivate through coking or leaching of the active species.[8][11]
-
Polysubstitution: Unlike the alkylation reaction, Friedel-Crafts acylation rarely suffers from polysubstitution. The electron-withdrawing nature of the acyl group deactivates the aromatic ring, making it less susceptible to a second acylation.[4]
-
Cost vs. Performance: While highly efficient catalysts like Sc(OTf)₃ offer excellent performance, their high cost may be prohibitive for large-scale synthesis. More economical alternatives like FeCl₃, Bi(OTf)₃, or reusable heterogeneous catalysts often provide a better balance for industrial applications.[2]
Conclusion
The field of Lewis acid catalysis for Friedel-Crafts acylation has evolved significantly from its classical origins. While traditional catalysts like AlCl₃ remain useful in certain contexts, modern catalytic systems offer substantial advantages in terms of efficiency, milder reaction conditions, reduced waste, and catalyst reusability. Metal triflates like Bi(OTf)₃ provide a powerful homogeneous catalytic route, while heterogeneous systems such as zeolites offer process advantages like easy separation and potential for shape-selective synthesis. The optimal choice of catalyst is not universal; it requires a careful evaluation of the specific substrate, desired scale, economic constraints, and environmental considerations of the synthetic challenge at hand. By understanding the relative strengths and weaknesses of each catalyst class, researchers can make more informed decisions, leading to more efficient, cost-effective, and sustainable chemical syntheses.
References
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Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Advanced Chemistry Research, 6(1a), 56-58.
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Martins, T. S., & de L. L. Martins, L. M. D. R. S. (2020). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Catalysis, 10(15), 8446-8481. [Link]
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Lachter, E. R., San Gil, R. A. S., & Valdivieso, L. G. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry, 28(14), 1060-1068.
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Lachter, E. R., San Gil, R. A. S., & Valdivieso, L. G. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. ResearchGate. [Link]
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(PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (n.d.). ResearchGate. [Link]
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Perrier, A., et al. (2023). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances, 13, 29013-29021. [Link]
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Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]
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(PDF) Friedel–Crafts acylation of anisole with acetic anhydride over silica-supported heteropolyphosphotungstic acid (HPW/SiO2). (n.d.). ResearchGate. [Link]
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(PDF) Friedel–Crafts acylation using bismuth triflate in [BMI][PF6]. (n.d.). ResearchGate. [Link]
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(PDF) Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. (n.d.). ResearchGate. [Link]
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Clever, G. H., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 230-238. [Link]
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Bismuth Triflate–Catalyzed Friedel–Crafts Acylations of Sydnones. (n.d.). Sci-Hub. [Link]
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Advantages of Friedel-Crafts Acylation. (n.d.). Pearson+. [Link]
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Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]
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Biocatalytic Friedel‐Crafts Reactions. (2020). ChemCatChem, 12(14), 3634-3643. [Link]
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Kumar, A., & Akamanchi, K. G. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-8. [Link]
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Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP. (n.d.). Biblioteka Nauki. [Link]
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Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
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Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites. (n.d.). ResearchGate. [Link]
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(PDF) Bismuth(III) Chloride and Triflate: Novel Catalysts for Acylation and Sulfonylation Reactions. Survey and Mechanistic Aspects. (n.d.). ResearchGate. [Link]
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(PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (n.d.). International Journal of Chemical Studies. [Link]
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Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). International Journal of Chemical Studies, 3(2), 30-36. [Link]
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(PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (n.d.). ResearchGate. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
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Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]/)
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A Senior Application Scientist's Guide to Identifying Unknown Byproducts in 2-Chloro-1-cyclopentylethanone Synthesis by Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. The purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount, and the identification of any byproducts is a crucial step in process optimization and safety assessment. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the identification of unknown byproducts in the synthesis of 2-Chloro-1-cyclopentylethanone, a valuable building block in medicinal chemistry.[1] We will delve into the causal logic behind experimental choices, presenting a self-validating system for byproduct identification, grounded in authoritative sources.
The Synthetic Landscape: Understanding the Origins of Byproducts
The most common and direct route to 2-Chloro-1-cyclopentylethanone is the α-chlorination of 1-cyclopentylethanone.[2] This reaction typically proceeds via an acid-catalyzed enol intermediate, which then reacts with a chlorinating agent.
Caption: Synthetic pathway of 2-Chloro-1-cyclopentylethanone and potential byproduct formation routes.
The choice of chlorinating agent (e.g., chlorine gas, N-chlorosuccinimide) and reaction conditions significantly influences the byproduct profile. A primary challenge in this synthesis is the potential for over-chlorination, leading to the formation of di- and even tri-chlorinated species. Other potential side reactions can lead to the formation of haloacetic acids, haloaldehydes, and other haloketones.[3][4] The structural similarity of these byproducts to the target molecule makes their identification and separation a non-trivial task.
The Analytical Imperative: Why Mass Spectrometry is the Tool of Choice
Mass spectrometry (MS) is an indispensable analytical technique for compound identification in organic chemistry due to its high sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities.[5] When coupled with a separation technique like Gas Chromatography (GC), GC-MS provides a powerful platform for resolving complex reaction mixtures and identifying individual components.
A Comparative Guide to Mass Spectrometry Techniques for Byproduct Identification
The effective identification of unknown byproducts hinges on a systematic approach that leverages different aspects of mass spectrometry. Below, we compare key techniques and provide the rationale for their application in this specific context.
| Analytical Step | Primary Technique | Alternative/Complementary Technique | Rationale & Experimental Insights |
| Initial Screening | Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) | Direct Injection MS | GC provides chromatographic separation of the reaction mixture, allowing for the individual analysis of each component. EI is a robust ionization technique that generates reproducible fragmentation patterns, which are crucial for library searching and structural elucidation. |
| Molecular Weight Determination | Analysis of the Molecular Ion (M+) Peak in the EI-MS Spectrum | Chemical Ionization (CI) | The molecular ion peak in an EI spectrum gives the nominal mass of the compound. The presence of chlorine is readily identified by the characteristic M+2 isotope peak, which is approximately one-third the intensity of the M+ peak for a single chlorine atom.[6][7] CI is a softer ionization technique that produces less fragmentation and a more prominent molecular ion, which can be invaluable if the molecular ion is weak or absent in the EI spectrum. |
| Structural Elucidation | Interpretation of Fragmentation Patterns (α-cleavage, McLafferty Rearrangement) | High-Resolution Mass Spectrometry (HRMS) | The fragmentation pattern provides a fingerprint of the molecule. For ketones, key fragmentations include α-cleavage at the carbonyl group and the McLafferty rearrangement.[8][9] HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments, which is critical for confirming proposed structures. |
| Isomer Differentiation | Gas Chromatography Retention Time and Fragmentation Pattern Comparison | Tandem Mass Spectrometry (MS/MS) | Different isomers will often have distinct GC retention times. Subtle differences in their mass spectra, particularly in the relative abundances of fragment ions, can also aid in their differentiation. MS/MS allows for the isolation of a specific ion and its subsequent fragmentation, which can generate unique fragment ions for different isomers, providing a higher degree of confidence in identification.[10] |
Deciphering the Data: A Step-by-Step Workflow for Byproduct Identification
The following workflow provides a systematic approach to identifying unknown byproducts in a 2-Chloro-1-cyclopentylethanone synthesis reaction mixture.
Caption: A systematic workflow for the identification of byproducts using GC-MS.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
Objective: To prepare a sample of the 2-Chloro-1-cyclopentylethanone reaction mixture for GC-MS analysis.
Materials:
-
Reaction mixture
-
Dichloromethane (DCM), GC grade
-
Vortex mixer
-
Syringe filter (0.45 µm PTFE)
-
GC vial with insert
Procedure:
-
Carefully take a 100 µL aliquot of the crude reaction mixture.
-
Dilute the aliquot with 900 µL of dichloromethane in a clean vial. The dilution factor may need to be adjusted based on the concentration of the reaction.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
If the solution contains solid particles, filter it through a 0.45 µm PTFE syringe filter into a clean GC vial.
-
Cap the vial and proceed to GC-MS analysis.
Causality: Dichloromethane is a suitable solvent as it is volatile and compatible with most GC columns. Dilution is necessary to avoid overloading the GC column and saturating the detector. Filtration removes any solid impurities that could clog the injector.
Protocol 2: GC-MS Analysis
Objective: To acquire chromatographic and mass spectral data of the prepared sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating halogenated compounds.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
Causality: The temperature program is designed to separate compounds with a range of boiling points. The split injection prevents column overloading. A standard 70 eV ionization energy is used to generate reproducible fragmentation patterns that can be compared to library spectra.
Interpreting the Mass Spectra: A Practical Example
Expected Fragmentation of 2-Chloro-1-cyclopentylethanone (MW: 146.61 g/mol ):
-
Molecular Ion (M+): A peak at m/z 146, with a corresponding M+2 peak at m/z 148 (approximately 32.5% of the M+ peak intensity), confirming the presence of one chlorine atom.
-
α-Cleavage:
-
Loss of the chloromethyl radical (•CH₂Cl) would result in a fragment at m/z 97 (C₅H₉CO⁺).
-
Loss of the cyclopentyl radical (•C₅H₉) would lead to a fragment at m/z 77 (CH₂ClCO⁺), which would also show an M+2 peak at m/z 79.
-
-
McLafferty Rearrangement: This rearrangement is less likely for 2-Chloro-1-cyclopentylethanone due to the lack of a γ-hydrogen on a flexible alkyl chain. However, for larger α-chloro ketones, it can be a significant fragmentation pathway.[8]
Identifying a Dichlorinated Byproduct (e.g., 2,2-Dichloro-1-cyclopentylethanone, MW: 181.05 g/mol ):
-
Molecular Ion (M+): A peak at m/z 180, with an M+2 peak at m/z 182 (approximately 65% of M+) and an M+4 peak at m/z 184 (approximately 10.6% of M+), indicating the presence of two chlorine atoms.
-
Fragmentation: Expect to see fragments corresponding to the loss of one or both chlorine atoms, as well as α-cleavage products.
Conclusion
The identification of unknown byproducts in chemical synthesis is a critical aspect of process development and quality control. Mass spectrometry, particularly when coupled with gas chromatography, offers an unparalleled ability to separate and structurally elucidate these impurities. By systematically applying the principles of molecular weight determination, fragmentation pattern analysis, and, where necessary, advanced techniques like high-resolution mass spectrometry and tandem mass spectrometry, researchers can confidently identify byproducts in the synthesis of 2-Chloro-1-cyclopentylethanone. This guide provides a robust framework and practical protocols to navigate this analytical challenge, ensuring the development of safe and efficient synthetic processes.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Chloro-1-cyclopentylethanone: Synthesis, Reactivity, and Applications. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Cyclopenten-1-one. NIST Chemistry WebBook. Retrieved from [Link]
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Eurochlor. (2013). Halogenated by-products. Focus on Chlorine Science. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-1-cyclopentylethanone. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry (McMurry). Retrieved from [Link]
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University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]
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Michigan State University Department of Chemistry. (n.d.). Radicals and Mass Spectrometry (MS). Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, March 21). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement [Video]. YouTube. [Link]
-
The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. [Link]
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New Atlas. (2020, January 28). New toxic byproducts found in chlorinated water. Retrieved from [Link]
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A Senior Application Scientist's Guide to Greener α-Chlorination Strategies
An expert guide to assessing and mitigating the environmental impact of α-chlorination methodologies in synthetic chemistry.
The introduction of a chlorine atom at the α-position to a carbonyl group is a fundamental transformation in organic synthesis, yielding critical building blocks for pharmaceuticals, agrochemicals, and advanced materials. However, the classical methods for achieving this transformation often carry a significant environmental burden, utilizing hazardous reagents and generating substantial waste. For the modern researcher focused on sustainable practices, a critical assessment of α-chlorination methods is not just beneficial—it is imperative.
This guide provides an in-depth comparison of α-chlorination techniques, moving from traditional protocols to cutting-edge, greener alternatives. We will dissect these methods through the lens of established green chemistry metrics, offering the data and rationale needed to make environmentally conscious decisions in the laboratory without compromising synthetic efficiency.
Pillar 1: Defining the Environmental Impact - Key Metrics
To objectively compare different synthetic routes, we must employ standardized metrics. The most effective assessments extend beyond simple reaction yield to consider the entire lifecycle of the materials used.
-
Atom Economy (AE): Proposed by Barry Trost, this metric calculates the efficiency of a reaction in converting the mass of reactants into the desired product.[1] An ideal, 100% atom-economical reaction incorporates all reactant atoms into the final product, generating no byproducts.[2]
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a direct measure of waste generation.[3] It is the ratio of the total mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process.
-
Process Mass Intensity (PMI): A metric widely adopted in the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a specific mass of the final product.[4]
These quantitative measures, combined with qualitative assessments of reagent toxicity, energy consumption, and safety, form the foundation of our comparative analysis.
Pillar 2: A Comparative Analysis of α-Chlorination Methods
The diverse array of α-chlorination methods can be broadly categorized. Here, we evaluate them based on their mechanism, chlorine source, and overall environmental performance.
Category 1: Classical Electrophilic Chlorination
Historically, α-chlorination has been achieved using highly reactive and hazardous electrophilic chlorine sources like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). These reactions typically proceed through an enol or enolate intermediate.[5][6]
-
Mechanism & Reagents: The reaction is often catalyzed by acid to promote enol formation, which then acts as a nucleophile, attacking the electrophilic chlorine source.[7]
-
Environmental Concerns:
-
Toxicity and Handling: Chlorine gas is acutely toxic and difficult to handle safely in a laboratory setting.[8] SO₂Cl₂ is corrosive and releases toxic gases upon decomposition.
-
Byproduct Formation: These methods generate stoichiometric amounts of corrosive HCl or SO₂, leading to high E-Factors and presenting significant waste disposal challenges.[9]
-
Selectivity: Polychlorination is a common side reaction, reducing the yield of the desired monochlorinated product and complicating purification.[10]
-
Category 2: Stoichiometric N-Chloro Reagents
To circumvent the hazards of gaseous chlorine, a variety of stable, solid N-chloro reagents have been developed. N-chlorosuccinimide (NCS) is the most prominent example.
-
Mechanism & Reagents: NCS serves as a source of electrophilic chlorine ("Cl+"). The reaction can be catalyzed by acids or, in modern variations, by organocatalysts to achieve high enantioselectivity.[11][12] Other reagents in this class include trichloroisocyanuric acid (TCCA) and 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[13][14]
-
Environmental Assessment:
-
Improved Safety: These reagents are solid, stable, and significantly safer to handle than Cl₂.[13]
-
Atom Economy: The primary drawback is poor atom economy. In a reaction with NCS (MW 133.53), the succinimide byproduct (MW 99.09) constitutes the bulk of the reagent's mass, which becomes waste.
-
Greener Alternatives: TCCA is often presented as a "greener" chlorinating agent because its byproduct, cyanuric acid, can be recovered and potentially recycled to regenerate TCCA, improving the overall lifecycle.[13]
-
Category 3: Catalytic and Sustainable Innovations
Recent research has focused on developing catalytic methods that use benign chlorine sources and employ more sustainable energy inputs. These approaches represent the frontier of green α-chlorination.
-
Organocatalysis: Chiral amines, such as imidazolidinones derived from amino acids, can catalyze the highly enantioselective α-chlorination of aldehydes and ketones using NCS as the chlorine source.[15] This method allows for asymmetric synthesis under mild conditions.
-
Nucleophilic Chlorination: A paradigm shift from traditional methods involves using a nucleophilic chloride source. A notable example employs NaCl in a phase-transfer system with a chiral thiourea catalyst to achieve the enantioconvergent chlorination of α-keto sulfonium salts.[16] This approach is exceptionally green, using simple table salt as the chlorine source.[16][17]
-
Photocatalysis: Visible-light photocatalysis uses light energy to drive chemical reactions under mild conditions.[18] These systems can generate chlorine radicals from sources like NaCl or alkyl halides, offering a sustainable alternative to traditional radical initiators.[19][20] The use of organic dyes or metal complexes as photocatalysts allows for reactions to proceed at ambient temperature, reducing energy consumption.[21]
-
Electrochemistry: Electrochemical synthesis replaces stoichiometric chemical oxidants and reductants with traceless electrons.[22] In the context of α-chlorination, an electrical potential can be used to generate the active chlorinating species in situ from simple chloride salts like CuCl₂ or LiCl.[23][24] This approach dramatically improves atom economy and minimizes waste.
The logical progression of these methods is visualized in the flowchart below, guiding researchers toward more sustainable choices.
Caption: A decision-making flowchart for selecting an α-chlorination method.
Pillar 3: Quantitative Comparison and Experimental Protocols
A direct comparison of reaction parameters highlights the advantages of modern methods.
Table 1: Comparative Analysis of α-Chlorination Methods
| Method Category | Chlorine Source | Typical Byproducts | Atom Economy | E-Factor | Key Advantages | Key Disadvantages |
| Classical | Cl₂, SO₂Cl₂ | HCl, SO₂ | Very Poor | Very High | Inexpensive, well-established | Highly toxic/corrosive reagents, poor selectivity, large waste streams.[9] |
| N-Chloro Reagents | NCS, TCCA | Succinimide, Cyanuric Acid | Poor | High | Solid, stable, easy to handle; TCCA byproduct is recyclable.[13] | Poor atom economy, stoichiometric waste generation. |
| Organocatalysis | NCS, NaCl | Succinimide, H₂O | Poor to Excellent | High to Low | High enantioselectivity, mild conditions.[15][16] | Catalyst cost, requires optimization. |
| Photocatalysis | NaCl, CCl₄ | Varies | Good to Excellent | Low | Uses light energy, mild conditions, high functional group tolerance.[18] | Requires specialized photoreactor setup. |
| Electrochemistry | NaCl, CuCl₂ | H₂ (at cathode) | Excellent | Very Low | Uses electrons as a traceless reagent, high atom economy, minimal waste.[22][23] | Requires electrochemical equipment, potential for over-oxidation. |
Featured Protocol: Enantioselective Organocatalytic Electrochemical α-Chlorination of an Aldehyde
This protocol is adapted from methodologies that merge organocatalysis with electrochemistry, representing a state-of-the-art, sustainable approach.[22][23] It replaces chemical oxidants with electrons, significantly lowering the environmental impact.
Objective: To synthesize an α-chloro aldehyde with high enantioselectivity using an electrochemical setup.
Materials:
-
Substrate: Dihydrocinnamic aldehyde
-
Organocatalyst: Chiral imidazolidinone catalyst
-
Chlorine Source: Copper(II) chloride (CuCl₂)
-
Electrolyte: Lithium perchlorate (LiClO₄) in acetonitrile
-
Electrochemical Cell: Undivided cell with glassy carbon electrodes
-
Power Supply: Potentiostat
Step-by-Step Procedure:
-
Cell Assembly: Assemble an undivided electrochemical cell equipped with a glassy carbon plate as the working electrode (anode) and a glassy carbon rod as the counter electrode (cathode).
-
Rationale: Glassy carbon is chosen for its wide potential window and inertness. An undivided cell simplifies the setup, although for some substrates, a divided cell may be necessary to prevent product reduction at the cathode.
-
-
Prepare the Electrolyte Solution: In the electrochemical cell, dissolve the aldehyde substrate, the chiral imidazolidinone organocatalyst (typically 5-10 mol%), CuCl₂ (as the chlorine source), and LiClO₄ (as the supporting electrolyte) in acetonitrile.
-
Rationale: Acetonitrile is a common solvent for electrochemistry due to its polarity and electrochemical stability. LiClO₄ is the electrolyte, ensuring the conductivity of the solution. The catalyst and substrate react to form a chiral enamine intermediate in situ.
-
-
Electrolysis: Apply a constant potential (e.g., 1.0 V vs. Ag/AgCl) to the working electrode. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Rationale: The applied potential oxidizes the chiral enamine intermediate to its radical cation form.[22] This radical cation then reacts with CuCl₂ to form the C-Cl bond and regenerate the catalyst, completing the catalytic cycle. Using a constant potential (potentiostatic) allows for greater selectivity compared to constant current (galvanostatic) conditions.
-
-
Workup and Purification: Once the starting material is consumed, quench the reaction. The α-chloro aldehyde product is often sensitive, so it is common to directly reduce it to the more stable corresponding α-chloro alcohol with a reducing agent like NaBH₄ before purification.
-
Rationale: Direct reduction facilitates isolation and allows for easier determination of the enantiomeric excess (ee) via chiral HPLC analysis of the stable alcohol.
-
-
Analysis: Purify the resulting α-chloro alcohol by column chromatography. Analyze the product to determine the yield and measure the enantiomeric excess.
-
Rationale: This final step validates the success of the reaction, providing the key performance indicators (yield, ee) needed to assess the protocol's efficiency.
-
This electrochemical approach successfully replaces stoichiometric chemical oxidants with electrons, resulting in high yields, excellent enantioselectivities (often >90% ee), and a significantly improved environmental profile.[22]
Caption: Mechanism of enantioselective electrochemical α-chlorination.
Conclusion and Future Outlook
The evolution of α-chlorination from hazardous, wasteful processes to elegant, sustainable catalytic methods is a testament to the progress in synthetic chemistry. While classical methods may persist in some applications due to established infrastructure and low reagent costs, the evidence overwhelmingly supports a transition to greener alternatives.
For researchers and drug development professionals, the adoption of electrochemical, photochemical, and advanced catalytic methods is not just an environmental choice but a scientific one. These techniques offer superior control, improved selectivity, and access to chiral molecules that were previously difficult to synthesize. By prioritizing methods that utilize benign chlorine sources like NaCl and replace chemical reagents with physical inputs like light or electricity, we can significantly reduce the environmental footprint of this vital chemical transformation. The continued development of these sustainable protocols will be crucial in building a safer and more efficient future for chemical synthesis.
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Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-1-cyclopentylethanone
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5).[1][2] As a chlorinated alpha-ketone, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar reagents.
Hazard Identification and Risk Assessment
Key Inferred Hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or chemical burns.[3][4]
-
Inhalation Toxicity: Vapors may be irritating to the respiratory tract.[3]
-
Environmental Hazard: As a chlorinated organic compound, improper disposal poses a significant risk to aquatic ecosystems and is subject to strict environmental regulations.[5][6]
Disposal must be conducted in accordance with local, state, and federal regulations for hazardous waste.[7] Never discharge chlorinated waste into the sanitary sewer system.[8]
Immediate Safety and Handling Precautions
Before beginning any work that will generate 2-Chloro-1-cyclopentylethanone waste, ensure that all necessary personal protective equipment (PPE) is available and in use. All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[4][9]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors, which can cause serious eye damage.[3] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact. Check manufacturer's glove compatibility data. |
| Body Protection | Flame-retardant laboratory coat | Prevents contamination of personal clothing and protects against splashes.[10] |
| Respiratory | Use within a chemical fume hood | If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] |
Spill Management Protocol
In the event of an accidental spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
For a Small Spill ( < 100 mL) within a Fume Hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill.
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in.
-
Collection: Once fully absorbed, carefully scoop the material into a designated, properly labeled hazardous waste container for chlorinated solids.
-
Decontamination: Wipe the spill area with a suitable solvent (such as acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[11]
For a Large Spill ( > 100 mL) or any spill outside a Fume Hood:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Segregation and Collection: The Critical First Step
Proper segregation is the most important step in the disposal process. Halogenated organic compounds must be collected separately from non-halogenated waste.[7]
Causality:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) lists certain spent halogenated solvents as F-listed hazardous wastes (e.g., F001, F002), which have specific and stringent disposal requirements.[12]
-
Disposal Method: The primary disposal method for chlorinated waste is high-temperature incineration. Mixing with non-halogenated streams can complicate the disposal process and increase costs.[13]
-
Safety: Incompatible wastes can react violently if mixed. Keep chlorinated waste streams separate from strong acids, bases, and oxidizing agents.[14]
Procedure:
-
Obtain a dedicated, properly labeled waste container from your institution's EHS department. The container must be clearly marked: "HAZARDOUS WASTE: HALOGENATED ORGANIC LIQUIDS " and should list all components, including "2-Chloro-1-cyclopentylethanone".
-
Keep the container securely closed when not in use and store it in a secondary containment bin within a ventilated area (e.g., under a fume hood).[7]
Step-by-Step Disposal Protocol
This protocol covers the disposal of waste 2-Chloro-1-cyclopentylethanone and materials contaminated with it.
-
Waste Identification: Identify the type of waste to be disposed of (e.g., unreacted reagent, reaction mixture, contaminated solids).
-
Transfer to Waste Container:
-
For Liquids: Using a funnel, carefully pour the liquid waste into the designated HALOGENATED ORGANIC LIQUIDS container. Avoid splashing and do not fill the container beyond 90% capacity to allow for vapor expansion.[7]
-
For Contaminated Solids: Place contaminated items (e.g., gloves, absorbent pads, silica gel) into a separate, clearly labeled container for HALOGENATED ORGANIC SOLIDS .
-
-
Labeling: Ensure the waste container label is accurately updated with the volume of waste added and the date.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
The logical flow for waste disposal is illustrated in the diagram below.
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A Senior Application Scientist's Guide to Handling 2-Chloro-1-cyclopentylethanone: Personal Protective Equipment and Safe Laboratory Practices
For the modern researcher, scientist, and drug development professional, the safe and effective handling of reactive chemical intermediates is paramount. 2-Chloro-1-cyclopentylethanone, a versatile building block in organic synthesis, requires a comprehensive understanding of its hazard profile to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols and field-proven insights. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care, making safety an intrinsic part of your discovery process.
Understanding the Risks: Hazard Profile of 2-Chloro-1-cyclopentylethanone
2-Chloro-1-cyclopentylethanone (CAS No. 932-28-5) is a halogenated ketone with a molecular weight of 146.61 g/mol .[1][2] Its utility in synthesis is matched by its potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a corrosive substance.[2]
The primary hazards associated with 2-Chloro-1-cyclopentylethanone are:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
The signal word for this chemical is "Danger" , and it is assigned the UN number 1759 , falling under Class 8 for corrosive substances. These classifications underscore the critical need for appropriate personal protective equipment (PPE) and stringent handling protocols.
Physicochemical Properties
A thorough understanding of a chemical's physical properties is fundamental to safe handling, as it informs potential exposure routes and appropriate storage conditions.
| Property | Value | Source |
| CAS Number | 932-28-5 | |
| Molecular Formula | C₇H₁₁ClO | [2] |
| Molecular Weight | 146.61 g/mol | [1] |
| Boiling Point | 205.1°C at 760 mmHg | [3] |
| Flash Point | 92.8°C | [3] |
| Density | 1.116 g/cm³ | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling 2-Chloro-1-cyclopentylethanone. The following recommendations are based on the compound's corrosive nature and potential for causing skin, eye, and respiratory irritation.
Eye and Face Protection
Given the severe risk of eye damage (H318), robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the chemical. They must provide a complete seal around the eyes to protect from splashes.
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a significant risk of splashing, such as during transfers of larger volumes or when reacting the chemical under pressure.
Skin Protection
Preventing skin contact is crucial due to the chemical's corrosive properties and ability to cause skin irritation (H315).
-
Gloves: Standard nitrile gloves are not recommended for prolonged contact with ketones or halogenated hydrocarbons.[4][5] For handling 2-Chloro-1-cyclopentylethanone, butyl rubber gloves are the preferred choice due to their high resistance to ketones and esters.[4][6][7] If butyl rubber gloves are not available, heavy-duty neoprene gloves can be considered, but with a reduced breakthrough time.[4][8] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the torso and arms.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a higher risk of splashes, a chemical-resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat.
-
Closed-Toed Shoes: Sturdy, closed-toed shoes made of a non-porous material are required to protect the feet from potential spills.
Respiratory Protection
Due to the risk of respiratory irritation (H335), all handling of 2-Chloro-1-cyclopentylethanone should be conducted within a certified chemical fume hood. In situations where a fume hood is not available or if there is a potential for the concentration of vapors to exceed exposure limits, respiratory protection is necessary.
-
Respirator: A NIOSH-approved air-purifying respirator fitted with an organic vapor/acid gas (OV/AG) cartridge is recommended.[9][10] The selection of the appropriate respirator should be part of a comprehensive respiratory protection program that includes fit testing and training, in accordance with OSHA regulations.[11][12]
PPE Selection Workflow
Caption: Decision-making process for selecting appropriate PPE.
Safe Handling and Operational Procedures
Adherence to strict operational protocols is essential for minimizing exposure and preventing accidents. The following step-by-step procedures provide a framework for the safe handling of 2-Chloro-1-cyclopentylethanone in a laboratory setting.
Weighing and Dispensing
-
Preparation: Before handling the chemical, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned. Prepare a designated waste container for halogenated organic waste.
-
Containment: Conduct all weighing and dispensing activities within the chemical fume hood. Place absorbent, chemical-resistant pads on the work surface to contain any minor drips or spills.
-
Dispensing: When transferring the liquid, use a bottle-top dispenser or a glass syringe to minimize the risk of splashing. Avoid pouring directly from the bottle, especially for larger quantities. Always add the corrosive agent to the solvent or reaction mixture slowly and in a controlled manner.[13]
-
Cleaning: After dispensing, securely cap the original container and wipe it down with a damp cloth before returning it to its designated storage location. Dispose of any contaminated wipes in the halogenated waste container.
General Handling Workflow
Caption: A typical workflow for handling 2-Chloro-1-cyclopentylethanone.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.
Skin Exposure
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
While flushing, remove any contaminated clothing, ensuring not to spread the chemical to other areas of the skin.
-
Seek immediate medical attention after the initial flushing.
Eye Exposure
-
Immediately proceed to the nearest eyewash station and flush the eyes with a gentle stream of lukewarm water for at least 20 minutes.[5]
-
Hold the eyelids open to ensure that the entire surface of the eye and inner eyelid is rinsed thoroughly.[14]
-
Remove contact lenses if they are present and can be removed easily.[5]
-
Seek immediate medical attention. Do not attempt to neutralize the chemical in the eye with other substances.
Inhalation
-
Move the affected individual to an area with fresh air immediately.
-
If breathing is difficult, provide oxygen if you are trained to do so.
-
Seek immediate medical attention.
Spills
For minor spills (less than 1 liter) that do not pose an immediate fire or health hazard, trained laboratory personnel can perform the cleanup.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear the appropriate PPE, including a respirator with an OV/AG cartridge, butyl rubber gloves, chemical splash goggles, a face shield, and a chemical-resistant apron.
-
Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[14]
-
Absorption: Slowly add the absorbent material to the spill, working from the outside in.
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled container for halogenated corrosive waste.
-
Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
For major spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 2-Chloro-1-cyclopentylethanone and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this chemical in a dedicated, clearly labeled container for "Halogenated Organic Waste" .[15][16] Do not mix with non-halogenated waste, as this can complicate the disposal process and increase costs.[17]
-
Containerization: Use a chemically resistant container with a secure lid. Ensure the container is in good condition and not leaking.[18][19]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: When the container is full, submit a request for pickup to your institution's environmental health and safety department.
Empty containers that previously held 2-Chloro-1-cyclopentylethanone must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.[19] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
By adhering to these guidelines, researchers can confidently and safely utilize 2-Chloro-1-cyclopentylethanone in their synthetic endeavors, fostering a culture of safety and responsibility in the laboratory.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
